molecular formula C4H9ClFNO B1448783 (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride CAS No. 1434142-02-5

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

カタログ番号: B1448783
CAS番号: 1434142-02-5
分子量: 141.57 g/mol
InChIキー: ZZJHCOUWDLIGPH-RFKZQXLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride (CAS 1638744-31-6) is a fluorinated pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 4 H 9 ClFNO and a molecular weight of 141.57 g/mol, this compound serves as a key chiral building block for the synthesis of more complex active compounds . Its defined stereochemistry is critical for its biological activity and specific interaction with target proteins . The compound is typically stored sealed in a dry environment at room temperature . As a versatile intermediate, this compound is investigated for its potential in the synthesis of various pharmaceuticals, including antiviral and anticancer agents . The presence of both fluorine and hydroxyl groups on the pyrrolidine ring allows for further chemical modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize it in the study of enzyme mechanisms and protein-ligand interactions to develop novel therapeutic candidates . Handling should be conducted with appropriate personal protective equipment. According to safety information, this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

特性

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-02-5
Record name rac-(3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1638744-31-6

Abstract

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, a chiral fluorinated pyrrolidine derivative, has emerged as a valuable and highly sought-after building block in medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom impart desirable physicochemical properties to parent molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, including its chemical properties, stereoselective synthesis, spectroscopic characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride combines the structural benefits of the pyrrolidine ring with the advantageous properties of fluorine. The syn relationship between the hydroxyl and fluoro groups, along with the specific absolute stereochemistry at the C3 and C4 positions, provides a rigid and well-defined scaffold for the development of highly selective therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1638744-31-6[3][4]
Molecular Formula C₄H₉ClFNO[3]
Molecular Weight 141.57 g/mol [3]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[5]
Storage Sealed in a dry environment at room temperature.[3] For long-term storage as a solution, -20°C for up to one year or -80°C for up to two years is recommended.[5]

Stereoselective Synthesis: Rationale and Methodologies

The precise stereochemical control in the synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL is paramount to its utility. Several stereoselective strategies have been developed for the synthesis of fluorinated pyrrolidinols, often starting from chiral precursors or employing asymmetric reactions.

A common and effective approach involves the stereoselective fluorination of a protected pyrrolidinone precursor. This strategy leverages substrate control to install the fluorine atom with the desired stereochemistry.

Illustrative Synthetic Pathway:

A plausible and scalable synthetic route, adapted from methodologies for related fluorinated heterocycles, is outlined below.[1] This pathway emphasizes the rationale behind each step, ensuring high diastereoselectivity.

Synthetic_Pathway A N-Boc-4-oxoproline B N-Boc-cis-4-hydroxy-4-fluoropyrrolidine-2-carboxylate A->B Stereoselective Fluorination (e.g., Selectfluor®) C (3R,4S)-N-Boc-4-fluoro-3-hydroxypyrrolidine B->C Reduction of Carboxylic Acid (e.g., BH3-THF) D (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride C->D Deprotection (e.g., HCl in Dioxane)

Caption: A representative synthetic workflow for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Detailed Experimental Protocol (Hypothetical & Illustrative)

The following protocol is a representative example based on established chemical transformations for similar molecules. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Stereoselective Fluorination of N-Boc-4-oxoproline

  • To a solution of N-Boc-4-oxoproline in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent such as Selectfluor®.

  • The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude fluorinated intermediate. Purification is typically achieved by column chromatography.

Causality: The use of a bulky N-Boc protecting group and a suitable electrophilic fluorinating agent allows for the stereoselective introduction of the fluorine atom, favoring the desired diastereomer.

Step 2: Reduction of the Carboxylic Acid

  • The purified fluorinated intermediate from Step 1 is dissolved in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

  • A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is carefully quenched with methanol, and the solvent is removed in vacuo. The crude product is then worked up and purified.

Causality: The choice of a selective reducing agent like BH₃·THF ensures the reduction of the carboxylic acid to the primary alcohol without affecting the fluorine atom or the Boc protecting group.

Step 3: Deprotection to Yield the Hydrochloride Salt

  • The N-Boc protected (3R,4S)-4-fluoro-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dioxane or diethyl ether.

  • A solution of hydrogen chloride in the same solvent is added, and the mixture is stirred at room temperature.

  • The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to afford the final product, (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Causality: Acidic conditions efficiently cleave the tert-butoxycarbonyl (Boc) protecting group, and the presence of chloride ions leads to the in-situ formation of the stable hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The protons on the carbons bearing the fluorine and hydroxyl groups (H3 and H4) will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atom. The presence of large geminal and vicinal H-F coupling constants is a key diagnostic feature.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the pyrrolidine ring carbons. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of successful fluorination. The chemical shifts of C3 and C4 will be significantly influenced by the hydroxyl and fluoro substituents, respectively.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet, due to coupling with adjacent protons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine hydrochloride (broad, ~2700-2400 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).

Applications in Drug Discovery: A Scaffold for Innovation

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. Its incorporation can lead to compounds with improved pharmacological profiles.

Applications cluster_props Improved Properties cluster_targets Therapeutic Targets Core (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride Prop1 Enhanced Metabolic Stability Core->Prop1 Prop2 Modulated Lipophilicity (LogP) Core->Prop2 Prop3 Increased Binding Affinity Core->Prop3 Prop4 Improved Bioavailability Core->Prop4 Target1 Kinase Inhibitors Prop1->Target1 Target2 GPCR Modulators Prop2->Target2 Target3 Antiviral Agents Prop3->Target3 Target4 CNS-active Compounds Prop4->Target4

Caption: The central role of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride in conferring advantageous properties to drug candidates targeting various therapeutic areas.

Case Study: Kinase Inhibitors

In the design of kinase inhibitors, the pyrrolidine ring can be functionalized to occupy specific pockets within the ATP-binding site. The hydroxyl group of (3R,4S)-4-Fluoropyrrolidin-3-OL can act as a hydrogen bond donor, while the fluorine atom can engage in favorable electrostatic interactions or modulate the basicity of the pyrrolidine nitrogen. This can lead to enhanced potency and selectivity for the target kinase.

Workflow for Incorporating the Scaffold in a Drug Discovery Program
  • Scaffold Hopping/Bioisosteric Replacement: Replace a non-fluorinated or differently substituted heterocyclic core in a known active compound with the (3R,4S)-4-fluoropyrrolidin-3-ol moiety.

  • Library Synthesis: Utilize the primary amine of the scaffold for derivatization via amide bond formation, reductive amination, or other N-functionalization reactions to generate a library of analogs.

  • In Vitro Screening: Screen the synthesized compounds against the target of interest to determine their biological activity.

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR trends and identify key structural features responsible for activity.

  • Lead Optimization: Further modify the most promising hits to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is not widely available, information for structurally related fluorinated amines and pyrrolidine derivatives should be consulted to infer potential hazards.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Related Compounds (e.g., (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[6]

Conclusion

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a powerful tool in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry and the presence of a strategically placed fluorine atom offer a unique combination of properties that can be leveraged to design safer and more effective drugs. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to fully exploit the potential of this valuable chiral building block in their drug discovery endeavors.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Rasayan J. Chem. Available at: [Link]

  • PubMed. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Available at: [Link]

  • National Institutes of Health. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • note.com. Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. Available at: [Link]

  • ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

  • Autechaux. CAS: 1638744-31-6 Name: (3R,4S)-4-FLUOROPYRROLIDIN-3-OL HCL. Available at: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs) as building blocks for medicinal chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds

For the discerning researcher in drug discovery, the pyrrolidine motif is a familiar and powerful tool. Its inherent three-dimensionality provides a versatile scaffold for the precise spatial arrangement of pharmacophoric elements. The strategic incorporation of fluorine, as seen in (3R,4S)-4-Fluoropyrrolidin-3-OL HCl, represents a sophisticated approach to molecular design. Fluorine's high electronegativity can introduce favorable electronic interactions, modulate pKa, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This in-depth guide is intended to provide a comprehensive physicochemical characterization of this valuable building block, empowering scientists to leverage its unique properties in the design of next-generation therapeutics.

Core Compound Identity and Physicochemical Parameters

A foundational understanding of a compound's identity and core properties is the bedrock of its effective application.

Structural and Chemical Identifiers
IdentifierValue
IUPAC Name (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride
CAS Number 1434142-02-5
Molecular Formula C₄H₉ClFNO
Molecular Weight 141.57 g/mol [1]
Canonical SMILES O[C@H]1CNC1.Cl[1]
Summary of Physicochemical Data

The following table provides a consolidated overview of the key physicochemical properties of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl.

PropertyValueNotes
Appearance White to off-white solidVisual inspection.
Purity ≥98%Typically determined by HPLC or NMR.[1]
Melting Point 179-187 °CLiterature values for similar fluorinated pyrrolidine hydrochlorides.[2]
LogP -0.2896Computationally derived value.[1]
Topological Polar Surface Area (TPSA) 32.26 ŲComputationally derived value.[1]

Expert Commentary: The negative LogP value suggests that (3R,4S)-4-Fluoropyrrolidin-3-OL HCl is a hydrophilic compound, which is expected given the presence of the hydroxyl and amino groups, in addition to its salt form. This hydrophilicity will significantly influence its solubility and distribution characteristics in biological systems.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, field-proven methodologies for the experimental determination of critical physicochemical parameters.

Determination of Aqueous Solubility via the Shake-Flask Method

Scientific Rationale: The shake-flask method is the universally recognized "gold standard" for determining the equilibrium solubility of a compound.[3][4] This method ensures that a true equilibrium is established between the solid and solution phases, providing a thermodynamically accurate solubility value.

Step-by-Step Protocol:

  • Material Preparation: Add an excess of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A preliminary kinetic study is advised to determine the time to equilibrium, which is often 24 to 48 hours.[5][6]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.

  • Data Reporting: Express the solubility in units of mg/mL or mmol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Determination of the Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a critical parameter in drug discovery, providing a measure of a compound's lipophilicity.[7][8] This, in turn, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is a reliable approach for LogP determination for compounds within the log P range of -2 to 4.[9]

Step-by-Step Protocol:

  • Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known quantity of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl in the aqueous phase. Combine this with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the two-phase system for a sufficient time to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

LogP_Determination cluster_setup System Preparation cluster_partition Partitioning Experiment cluster_quant Analysis A Pre-saturate n-octanol and water B Dissolve compound in aqueous phase A->B C Combine and agitate phases B->C D Separate phases via centrifugation C->D E Quantify concentration in each phase D->E F Calculate LogP E->F

Caption: Experimental Workflow for LogP Determination.

Stability and Storage Considerations

The long-term integrity of a compound is critical for its use in research and development.

  • Solid-State Stability: As a hydrochloride salt, (3R,4S)-4-Fluoropyrrolidin-3-OL HCl is expected to be a crystalline solid with good solid-state stability under standard laboratory conditions.

  • Storage Recommendations: For long-term storage, it is recommended to keep the compound at -20°C to -80°C in a tightly sealed container to protect it from moisture and light.[10] For short-term use, storage at 2-8°C under an inert atmosphere is also acceptable.[2]

  • Solution Stability: The stability of the compound in solution will be pH-dependent. At neutral to acidic pH, the protonated pyrrolidine nitrogen is less susceptible to oxidation. However, under basic conditions, the free base may be more prone to degradation. It is advisable to prepare solutions fresh for use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or below.[10]

Conclusion

(3R,4S)-4-Fluoropyrrolidin-3-OL HCl is a valuable and versatile building block for medicinal chemistry. Its physicochemical profile, characterized by high polarity and good aqueous solubility, makes it an attractive scaffold for targeting a wide range of biological systems. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and similar compounds, enabling researchers to make data-driven decisions in their drug discovery endeavors.

References

  • Partition coefficient octanol/water | Pesticide Registration Toolkit. (n.d.).
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances - Semantic Scholar. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995).
  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.).
  • (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Drug Intermediate - MedchemExpress.com. (n.d.).
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. (2020).
  • 1434142-02-5 | rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride) | ChemScene. (n.d.).
  • (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 - ChemicalBook. (n.d.).
  • (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem. (n.d.).
  • (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem. (n.d.).
  • (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 - Sigma-Aldrich. (n.d.).

Sources

An In-depth Technical Guide to (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a pivotal chiral building block in medicinal chemistry, valued for its unique stereochemical and electronic properties. The strategic incorporation of a fluorine atom and a hydroxyl group onto the pyrrolidine scaffold offers a sophisticated tool for modulating the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, stereoelectronic effects, stereoselective synthesis, detailed analytical characterization, and its significant applications in drug discovery, particularly as a scaffold for kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource for leveraging this versatile molecule in advanced pharmaceutical research.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving target specificity and potency.[1][2] The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a molecule by influencing its binding mode to enantioselective protein targets.[1][2]

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design.[3] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced pharmacokinetic properties and target affinity.[3][4] When combined, the fluorinated pyrrolidine motif offers a powerful strategy for fine-tuning drug-like properties. (3R,4S)-4-Fluoropyrrolidin-3-ol, with its defined trans stereochemistry between the fluorine and hydroxyl groups, represents a highly valuable and specific embodiment of this strategy, providing a synthetically accessible chiral building block for complex drug molecules.

Molecular Structure and Physicochemical Properties

The defining feature of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is its precise three-dimensional architecture. The (3R,4S) configuration places the hydroxyl group and the fluorine atom on opposite faces of the pyrrolidine ring. This trans arrangement has profound implications for the molecule's conformational behavior and its interactions with biological targets.

Stereoelectronic Effects

The presence of the highly electronegative fluorine atom significantly influences the pyrrolidine ring's conformation, a phenomenon known as the gauche effect. This stereoelectronic interaction stabilizes a C4-endo ring pucker, which can invert the natural preference of hydroxyproline (C4-exo).[5][6] This conformational biasing is a key tool for medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and reducing off-target effects. Furthermore, the fluorine atom can modulate the acidity of the adjacent hydroxyl group and the basicity of the ring nitrogen, influencing hydrogen bonding capabilities and overall pharmacokinetic properties.[5][6]

Physicochemical Data

A summary of the key physicochemical properties for (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 1638744-31-6[7]
Molecular Formula C₄H₉ClFNO[2][7]
Molecular Weight 141.57 g/mol [2][7]
Appearance White to off-white solidCommercial Suppliers
Storage Sealed in dry, room temperature[7]
SMILES O[C@@H]1CNC1.Cl[7]
TPSA 32.26 Ų[2]
LogP -0.2896[2]

Stereoselective Synthesis

The synthesis of optically pure (3R,4S)-4-Fluoropyrrolidin-3-ol is a significant challenge that requires precise control over multiple stereocenters. The most effective strategies commence with readily available chiral precursors, such as 4-hydroxy-L-proline or its derivatives, to establish the initial stereochemistry. A robust and scalable synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been developed, starting from N-Boc-4-oxo-L-proline benzyl ester.[5][6][8]

The overall synthetic strategy involves a key electrophilic fluorination of a silyl enol ether intermediate, followed by stereoselective reduction of the ketone and subsequent deprotection steps. The causality behind this approach lies in establishing the C4 stereocenter from the chiral pool and then using substrate control to direct the stereochemistry of the fluorination and reduction steps.

Synthetic Pathway Overview

The synthesis begins with the commercially available N-Boc-4-oxo-L-proline benzyl ester. This starting material is converted to its silyl enol ether, which then undergoes an electrophilic fluorination, typically using a reagent like Selectfluor. This reaction yields a mixture of diastereomeric α-fluoro ketones. These isomers are then separated and subjected to a stereoselective reduction, for example with sodium borohydride, to set the final stereocenter of the hydroxyl group. The final step involves the removal of the protecting groups (Boc and Benzyl) to yield the target hydrochloride salt.

G start N-Boc-4-oxo-L-proline benzyl ester enol_ether Silyl Enol Ether Formation (TMSCl, TEA) start->enol_ether fluorination Electrophilic Fluorination (Selectfluor) enol_ether->fluorination fluoro_ketones Diastereomeric Mixture of α-Fluoro Ketones (3a, 3b) fluorination->fluoro_ketones separation Chromatographic Separation fluoro_ketones->separation isomer_3a Isomer 3a ((3S)-fluoro) separation->isomer_3a isomer_3b Isomer 3b ((3R)-fluoro) separation->isomer_3b reduction_3b Stereoselective Reduction (NaBH4) isomer_3b->reduction_3b protected_final (3R,4S)-N-Boc-3-fluoro- 4-hydroxyproline benzyl ester reduction_3b->protected_final deprotection Deprotection (H2/Pd/C, HCl) protected_final->deprotection final_product (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride deprotection->final_product

Caption: Synthetic pathway for (3R,4S)-4-Fluoropyrrolidin-3-ol HCl.

Detailed Experimental Protocol (Adapted from Testa et al., JACS 2018)[5][6][8]

Step 1: Synthesis of (3S)- and (3R)-N-Boc-3-fluoro-4-oxoproline benzyl esters (3a and 3b) To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The resulting silyl enol ether is then reacted with Selectfluor (1.1 eq) in a flow reactor at 50 °C with a residence time of approximately 6.5 minutes. The crude product is quenched with a saturated solution of NH₄Cl and purified by column chromatography to separate the two diastereomers, 3a and 3b .

Step 2: Synthesis of (3R,4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester (4b) To a solution of the (3R)-fluoro ketone isomer 3b (1.0 eq) in a 1:1 mixture of THF/EtOH at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour. The causality for this step is the steric hindrance of the proline ring directing the hydride attack to afford the syn reduction product, yielding the desired (4S)-hydroxyl configuration. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product 4b is purified by column chromatography.

Step 3: Synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride (Final Product) Dissolve the protected intermediate 4b (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere for 16 hours to effect the hydrogenolysis of the benzyl ester. After the reaction is complete, the catalyst is filtered off. To the filtrate, add a 4 M solution of HCl in dioxane and stir for 4 hours to remove the Boc protecting group. The solvent is removed under reduced pressure to yield (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride as a solid.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹⁹F NMR are the most powerful tools for structural elucidation. While publicly available spectra for the final hydrochloride salt are scarce, the expected features can be predicted.

  • ¹H NMR: The spectrum will show complex multiplets for the pyrrolidine ring protons. The protons on carbons bearing the fluorine (C4) and hydroxyl (C3) groups will be significantly influenced by J-coupling to both each other and the fluorine atom (²JHF and ³JHH). The protons on C2 and C5, adjacent to the nitrogen, will also show distinct signals.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The multiplicity of this signal will be a doublet of triplets (or more complex multiplet) due to coupling with the geminal proton on C4 and the vicinal protons on C3 and C5. The chemical shift will be characteristic of a fluorine atom attached to a saturated, secondary carbon.[9]

Table of Expected Analytical Data:

AnalysisTechniqueExpected Result
Purity HPLC≥98% (typical for commercial sources)[2]
Identity Mass Spec (ESI+)[M+H]⁺ corresponding to the free base (m/z 120.06)
¹H NMR (500 MHz, D₂O)Complex multiplets between δ 3.0-5.5 ppm.
¹³C NMR (125 MHz, D₂O)4 distinct signals for the pyrrolidine carbons.
¹⁹F NMR (470 MHz, D₂O)Single multiplet, typical range for alkyl fluorides.

Note: Specific chemical shifts and coupling constants should be confirmed by acquiring data on the specific batch of material. Commercial suppliers can provide certificates of analysis with this data.[4][7][10]

Applications in Drug Discovery and Medicinal Chemistry

(3R,4S)-4-Fluoropyrrolidin-3-ol is not merely a chemical curiosity; it is a strategically designed building block for creating drug candidates with superior properties. Its primary application lies in its incorporation into larger molecules to impart favorable conformational constraints and to modulate interactions with biological targets.

Role as a Scaffold in Kinase Inhibitors

The fluorinated pyrrolidinol scaffold is particularly relevant in the design of kinase inhibitors, a major class of therapeutics for oncology and autoimmune diseases. Bruton's tyrosine kinase (BTK) has emerged as a key target, with several approved inhibitors revolutionizing the treatment of B-cell malignancies.[11][12]

While no currently marketed BTK inhibitor contains the precise (3R,4S)-4-Fluoropyrrolidin-3-ol moiety, this and similar fluorinated heterocyclic scaffolds are extensively explored in patents and preclinical research for next-generation inhibitors.[11][13] The rationale is to use the rigid, three-dimensional structure of the ring to orient key pharmacophoric elements into the ATP-binding pocket of the kinase, while the fluorine atom can engage in specific interactions (e.g., with backbone amides) or block unwanted metabolism.

Structure-Activity Relationship (SAR) Insights

The utility of this building block is best understood through the lens of Structure-Activity Relationships (SAR). The work by Ciulli and colleagues on the interaction of 3-fluoro-4-hydroxyprolines with the von Hippel-Lindau (VHL) E3 ligase provides a compelling case study.[5][6]

They demonstrated that the VHL protein, which naturally recognizes (2S,4R)-4-hydroxyproline, also exhibits highly stereoselective recognition for the (3R,4S)-3-fluoro-4-hydroxyproline epimer.[5][6] This finding is significant because it expands the chemical space for designing VHL ligands, which are crucial components of PROTACs (Proteolysis Targeting Chimeras), a revolutionary new modality in drug discovery. The study highlights how the specific stereochemistry of the fluorine and hydroxyl groups dictates molecular recognition and biological activity.

SAR substituent (3R,4S)-4-Fluoropyrrolidin-3-ol Core Scaffold properties Modulates pKa & Basicity Induces C4-endo Ring Pucker Blocks Metabolic Hotspots Enables Specific H-Bonding substituent:f1->properties:p1 substituent:f1->properties:p2 substituent:f1->properties:p3 substituent:f1->properties:p4 outcomes Improved Target Affinity Enhanced Selectivity Favorable Pharmacokinetics Novel Target Interactions properties:p1->outcomes:o1 properties:p2->outcomes:o2 properties:p3->outcomes:o3 properties:p4->outcomes:o4

Caption: SAR logic for (3R,4S)-4-Fluoropyrrolidin-3-ol in drug design.

Safety, Handling, and Storage

As with all laboratory chemicals, (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride should be handled with appropriate care by trained personnel.

  • Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Handle in a well-ventilated area, preferably a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials.[7] Commercial suppliers recommend storage at room temperature.[7]

Conclusion and Future Outlook

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a testament to the power of stereochemically defined, fluorinated building blocks in modern drug discovery. Its unique conformational properties, driven by the trans arrangement of its fluoro and hydroxyl substituents, provide a sophisticated tool for medicinal chemists to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. While its primary application to date has been in the exploratory and preclinical development of kinase inhibitors and other complex therapeutics, the fundamental insights gained from its synthesis and biological evaluation will continue to inform the design of next-generation drugs. As synthetic methodologies become more robust and our understanding of fluorine's role in molecular recognition deepens, the strategic deployment of scaffolds like (3R,4S)-4-Fluoropyrrolidin-3-ol will undoubtedly play a crucial role in addressing unmet medical needs.

References

  • Cossu, A., Posadino, A. M., & Cossu, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Goess, C., et al. (2019). ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation. Modern Rheumatology, 29(3), 510-522. Available at: [Link]

  • Cossu, A., Posadino, A. M., & Cossu, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed. Available at: [Link]

  • ResearchGate. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at: [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]

  • Remibrutinib. PubChem. (n.d.). Retrieved from [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]

  • Testa, A., et al. (2019). Correction to “3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation”. Journal of the American Chemical Society. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. National Institutes of Health. (n.d.). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. (n.d.). Retrieved from [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. (n.d.). Retrieved from [Link]

  • Remibrutinib. Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Understanding Key Intermediates: The Case of Remibrutinib Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride (CAS No. 1434142-02-5), a key building block in medicinal chemistry. Given the limited publicly available quantitative solubility data for this specific stereoisomer, this document synthesizes foundational principles of salt solubility, leverages data from related compounds, and presents a detailed, self-validating experimental protocol for its determination. The insights provided herein are designed to empower researchers to confidently assess and apply the solubility properties of this compound in their drug discovery and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a hydrochloride salt such as (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, understanding its behavior in various solvent systems is paramount. As an organic base, its solubility is intrinsically linked to the pH of the medium.[1][2] This guide will delve into the theoretical and practical aspects of determining this crucial parameter.

Physicochemical Properties and Predicted Solubility Profile

PropertyValue/PredictionSource/Justification
Molecular Formula C₄H₉ClFNO[5][6]
Molecular Weight 141.57 g/mol [5][6]
Appearance White to off-white solid[3]
Predicted LogP -0.2896[6]
Predicted Aqueous Solubility HighBased on the high water solubility of the (3R,4R) stereoisomer (87.5 mg/mL)[3] and the general properties of hydrochloride salts.
pH-dependent Solubility Expected to be higher at lower pHAs a hydrochloride salt of a weak base, solubility is anticipated to decrease as the pH approaches and surpasses the pKa of the free base.[2]

Experimental Workflow for Solubility Determination

The following section outlines a robust, step-by-step methodology for the precise determination of the solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. This protocol is designed to be self-validating by incorporating equilibrium confirmation steps.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent equilibrate Equilibrate (e.g., 24-48h) add_solvent->equilibrate check_solid Visually Inspect for Undissolved Solid equilibrate->check_solid sample_supernatant Sample Supernatant check_solid->sample_supernatant If solid remains filter_sample Filter (0.22 µm) sample_supernatant->filter_sample quantify Quantify (e.g., HPLC-UV) filter_sample->quantify calculate Calculate Solubility quantify->calculate repeat_sampling Repeat Sampling at a Later Time Point calculate->repeat_sampling compare_results Compare Results repeat_sampling->compare_results confirm_equilibrium Confirm Equilibrium compare_results->confirm_equilibrium

Caption: Experimental workflow for determining the equilibrium solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Materials and Equipment
  • (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride (Purity ≥97%)[7]

  • Solvents:

    • Deionized water (Type I)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 5.0

    • 0.1 M Hydrochloric acid (HCl), pH 1.0

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC with UV detector or other suitable analytical instrumentation

  • Syringe filters (0.22 µm)

  • pH meter

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride into separate vials for each solvent system. An excess is crucial to ensure a saturated solution is achieved.

    • Add a known volume of each solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[8] The time required to reach equilibrium may vary between solvents.

  • Sample Collection and Preparation:

    • After the initial equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Prepare a standard curve using known concentrations of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride to ensure accurate quantification.

  • Equilibrium Confirmation:

    • Continue the agitation of the remaining suspensions for an additional period (e.g., another 24 hours).

    • Repeat the sampling, preparation, and quantification steps.

    • Equilibrium is confirmed if the solubility values from the two time points are in close agreement (e.g., within ± 5%).

  • Data Reporting:

    • Express the solubility in mg/mL or mM.

    • Record the pH of the saturated solution, especially for aqueous-based solvents.

Safety and Handling

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride should be handled in accordance with good laboratory practices. A safety data sheet for the similar compound (S)-3-Fluoropyrrolidine hydrochloride indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[9]

Conclusion

While a definitive, published solubility value for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride remains to be established, the available data from its stereoisomer and the general principles of hydrochloride salt chemistry strongly suggest high aqueous solubility. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise solubility of this compound in various solvents. An accurate understanding of its solubility is a critical first step in harnessing the full potential of this valuable building block in the synthesis of novel therapeutics.

References

  • Determination of Solubility Class. (n.d.).
  • (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). Achmem.
  • Mole, J., Box, K., & Comer, J. (n.d.).
  • (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride. (n.d.). Labsolu.
  • Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (n.d.). Benchchem.
  • rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride). (n.d.). ChemScene.
  • (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). MedchemExpress.
  • (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). BLDpharm.
  • Safety Data Sheet - (S)-3-Fluoropyrrolidine hydrochloride. (2025, December 22). Fisher Scientific.
  • Serajuddin, A. T. M., & Pudipeddi, M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.Pharmaceutical Research, 23(3), 628-639.
  • de Campos, D. P., de Oliveira, E. C., & de Campos, C. E. M. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.Brazilian Journal of Pharmaceutical Sciences, 49(1), 125-133.
  • Bold, C. P., et al. (2026, January 17). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.Helvetica Chimica Acta.
  • (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). MedChemExpress.
  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. (n.d.). Labsolu.
  • Kim, H. J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54.

Sources

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed examination of the safety protocols and handling considerations for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established chemical safety principles with an understanding of the compound's structural motifs to offer a framework for its safe utilization in a laboratory setting. Given the nature of specialized research chemicals, for which comprehensive toxicological data may not be extensively published, a risk-based approach grounded in the compound's chemical class is essential.

Compound Profile and Inferred Hazard Analysis

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a chiral, fluorinated heterocyclic compound. Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a fluorine atom, suggests its utility as a valuable building block in medicinal chemistry, particularly for creating compounds with modulated basicity, lipophilicity, and metabolic stability.

The primary safety consideration stems from its classification as a research chemical of largely uncharacterized toxicological profile. However, its structural components provide a basis for a rigorous, precautionary handling protocol.

  • Pyrrolidine Moiety : Pyrrolidine and its simple derivatives can be irritating to the skin, eyes, and respiratory tract. They are absorbed through the skin and can be harmful if ingested or inhaled.

  • Organofluorine Component : The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, generally imparts metabolic stability. However, the potential for the release of hydrogen fluoride (HF) under specific conditions (e.g., thermal decomposition) must be considered. HF is acutely toxic and highly corrosive.

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a crystalline solid that is water-soluble. This form may present an inhalation hazard if handled as a fine powder, and its acidic nature in solution could be irritating.

Based on this analysis, (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride should be treated as a hazardous substance with potential irritant, corrosive, and toxic properties.

Hazard Identification and Classification

While a specific, universally adopted GHS classification may not be available, a conservative classification based on analogous compounds is prudent.

Hazard Category Classification Precautionary Statement
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264, P270, P301+P312
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352
Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)P261, P271, P304+P340

This classification is inferred and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—forms the basis of a robust safety system.

Engineering Controls
  • Primary Containment : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation : The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides splash protection against organic and aqueous solutions. Double-gloving is recommended for extended handling.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Skin & Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact.
Respiratory Protection Not typically required if handled in a fume hood. An N95 dust mask may be used for weighing large quantities.Mitigates inhalation risk of fine powders.
Logical Flow for PPE Selection

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification Start Assess Task: Handling (3R,4S)-4-Fluoropyrrolidin-3-OL HCl IsSolid Is the compound a powder/solid? Start->IsSolid InHood Is work performed in a certified fume hood? IsSolid->InHood Yes Gloves Mandatory: Nitrile Gloves InHood->Gloves Yes Respirator Consider: N95 Respirator InHood->Respirator No (e.g., spill cleanup) Eyes Mandatory: Safety Glasses/Goggles Gloves->Eyes Coat Mandatory: Lab Coat Eyes->Coat Spill_Response Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<10g, in hood) Assess->SmallSpill Small LargeSpill Large Spill (>10g, outside hood) Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Coat) SmallSpill->PPE Evacuate Evacuate Area Alert EH&S LargeSpill->Evacuate Report Report Incident Evacuate->Report Absorb Cover with Inert Absorbent Material (e.g., Vermiculite) PPE->Absorb Collect Collect into a Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor : All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

The safe handling of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is predicated on a conservative and proactive approach. By recognizing the potential hazards inferred from its chemical structure and adhering to the rigorous engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The foundation of this protocol is the principle of treating all research chemicals of unknown toxicity with the highest level of precaution, ensuring a safe and productive research environment. Always consult the supplier-provided SDS for the most specific and up-to-date information before use.

References

As a specific Safety Data Sheet (SDS) for this compound is not publicly available through general searches, this reference list includes authoritative sources on general chemical safety and handling that form the basis of the recommendations in this guide.

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated scaffolds, fluorinated pyrrolidines have emerged as particularly valuable motifs.[4][5] The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged" structure found in numerous biologically active compounds and approved drugs.[6] Its fluorinated analogues offer medicinal chemists a powerful toolkit to fine-tune the physicochemical and pharmacological properties of molecules. This guide explores the multifaceted roles of fluorinated pyrrolidines, delving into how the unique properties of fluorine—its size, electronegativity, and bond strength—can be harnessed to modulate molecular conformation, basicity (pKa), metabolic stability, and lipophilicity. Through an examination of synthetic strategies and key case studies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of why and how fluorinated pyrrolidines are strategically employed to design safer and more effective medicines.

Introduction: A Union of a Privileged Scaffold and a Unique Element

The journey of a drug molecule from initial design to clinical approval is fraught with challenges, many of which are tied to its absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemists continuously seek strategies to imbue molecules with desirable characteristics that enhance their therapeutic potential. The combination of the pyrrolidine scaffold with fluorine represents a powerful convergence of two highly successful tactics in drug design.

1.1 The Unique Properties of Fluorine Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[2] This combination of properties allows it to act as a "super-hydrogen" mimic, often causing minimal steric disruption while profoundly altering the electronic landscape of a molecule.[2] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making it resistant to metabolic cleavage and capable of forming unique non-covalent interactions.[1][2]

1.2 The Pyrrolidine Scaffold: A Privileged Structure The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and synthetic drugs.[6] Its non-planar, three-dimensional structure provides an excellent framework for presenting substituents in precise spatial orientations, which is critical for selective binding to biological targets.[6] The nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is a key property that can be modulated.[6]

1.3 The Synergy: Why Fluorinate a Pyrrolidine? The strategic placement of fluorine on a pyrrolidine ring allows chemists to exert remarkable control over a molecule's properties.[7][8] Fluorination can:

  • Control Conformation: Lock the flexible pyrrolidine ring into a specific, biologically active pucker.[7][8][9][10]

  • Modulate Basicity (pKa): Fine-tune the basicity of the pyrrolidine nitrogen, which is crucial for solubility, receptor binding, and cell permeability.[11]

  • Enhance Metabolic Stability: Block sites of oxidative metabolism, thereby increasing the drug's half-life.[2][12][13]

  • Improve Binding Affinity: Introduce favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[1][14]

The Physicochemical Impact of Fluorination on the Pyrrolidine Ring

The introduction of one or more fluorine atoms onto the pyrrolidine scaffold induces predictable, yet profound, changes in its physicochemical properties. Understanding these effects is paramount for rational drug design.

2.1 Conformational Control: The Gauche Effect and Ring Pucker The flexible five-membered pyrrolidine ring can adopt various "puckered" conformations, often described as envelope or twist forms. The specific pucker can significantly influence how a molecule fits into a protein's binding site. Fluorination provides a powerful tool to control this puckering through stereoelectronic effects, most notably the gauche effect .[15][16]

The gauche effect describes the tendency of 1,2-disubstituted ethanes with electronegative substituents (like fluorine) to prefer a gauche conformation (dihedral angle of ~60°) over an anti conformation (~180°).[16] This preference is often attributed to a stabilizing hyperconjugative interaction between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*).[16]

In a fluorinated pyrrolidine, this effect creates a strong preference for a conformation where the fluorine atom and the ring nitrogen are gauche to each other.[17][18] For example, in 4-fluoroprolines, the stereochemistry at the 4-position dictates the ring's pucker:

  • (2S, 4R)-4-fluoroproline (trans-flp) preferentially adopts a Cγ-exo pucker.

  • (2S, 4S)-4-fluoroproline (cis-flp) favors a Cγ-endo pucker.[8]

This conformational locking can pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[7][10]

G cluster_0 Conformational Preference of 4-Fluoroprolines A (2S, 4R)-4-Fluoroproline (trans-flp) B Cγ-exo Pucker (Favored) A->B Gauche Effect C (2S, 4S)-4-Fluoroproline (cis-flp) D Cγ-endo Pucker (Favored) C->D Gauche Effect

Fig. 1: Fluorine stereochemistry dictates pyrrolidine ring pucker.

2.2 Electronic Modulation: Tuning pKa and Basicity The basicity of the pyrrolidine nitrogen is a critical parameter influencing a drug's solubility, oral absorption, and interaction with acidic residues in a target protein. Fluorine's powerful electron-withdrawing inductive effect can be used to precisely lower the pKa of the pyrrolidine nitrogen.[11] This effect is distance-dependent, being most pronounced when the fluorine is at the 2- or 3-position and less so at the 4-position.

Lowering the pKa can be highly advantageous. For instance, reducing the basicity can decrease unwanted interactions with the hERG potassium channel, a common cause of cardiotoxicity. It can also improve oral bioavailability by ensuring a greater proportion of the neutral, more membrane-permeable form of the drug is present in the intestine.[19]

CompoundPosition of FluorinepKa (approximate)Change vs. Pyrrolidine
PyrrolidineN/A11.3-
3-FluoropyrrolidineC39.5-1.8
3,3-DifluoropyrrolidineC37.4-3.9
4-FluoropyrrolidineC410.5-0.8
(Data compiled from various sources for illustrative purposes)

2.3 Impact on Lipophilicity (logP) The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the introduction of fluorine can sometimes decrease the overall logP of a molecule. This apparent contradiction arises from the masking of surrounding lipophilic surfaces by the highly polarized C-F bond. This phenomenon, sometimes termed "polar hydrophobicity," can be beneficial for improving aqueous solubility without sacrificing binding to a hydrophobic pocket.[20]

2.4 Metabolic Stability: Blocking Sites of Metabolism One of the most common and effective applications of fluorination is to block metabolic soft spots.[2][12][13] The Cytochrome P450 (CYP) family of enzymes in the liver are responsible for the oxidative metabolism of many drugs. This often occurs at activated C-H bonds. By replacing a metabolically labile hydrogen atom with a fluorine atom, that position is rendered inert to oxidation due to the high strength of the C-F bond.[2][12] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.[1][2][3]

Synthetic Strategies for Fluorinated Pyrrolidines

The increasing demand for fluorinated pyrrolidines in drug discovery has spurred the development of numerous synthetic methods.[4][5] Key strategies involve the fluorination of pre-existing pyrrolidine rings or building the ring from fluorinated precursors.[4]

3.1 Nucleophilic Fluorination of Hydroxyprolines A common and reliable method for synthesizing 4-fluoropyrrolidines is the nucleophilic fluorination of commercially available hydroxyproline derivatives. This involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by SN2 displacement with a fluoride source.

Representative Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid methyl ester

  • Starting Material: N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

  • Activation: The hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0 °C to form the corresponding mesylate. The reaction is typically monitored by TLC until consumption of the starting material.

  • Fluorination: The crude mesylate is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The reaction is heated to promote the SN2 displacement.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove excess fluoride and other salts. The product is extracted into an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel.

This protocol describes a general laboratory-scale synthesis. The choice of reagents, solvents, and reaction conditions must be optimized for each specific substrate and scale.[21]

G cluster_1 Synthetic Workflow: Nucleophilic Fluorination A Hydroxyproline Derivative B Activate OH group (e.g., Mesylation) A->B MsCl, TEA C SN2 Displacement with Fluoride Source B->C TBAF or KF D Purification (Chromatography) C->D Work-up E Fluorinated Pyrrolidine Product D->E Isolation

Fig. 2: General workflow for synthesizing 4-fluoropyrrolidines.

Case Studies: Fluorinated Pyrrolidines in Action

The true value of fluorinated pyrrolidines is demonstrated by their successful incorporation into drugs and clinical candidates across various therapeutic areas.

4.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones. Many potent and selective DPP-4 inhibitors feature a fluoropyrrolidine core.[22][23][24]

In this context, the fluoropyrrolidine nitrile moiety is crucial for binding to the enzyme's active site.[25] The fluorine atom serves multiple purposes:

  • Potency: It can form a hydrogen bond with a tyrosine residue (Tyr547) in the S2 pocket of DPP-4.

  • Selectivity: The conformational constraint imposed by the fluorine helps orient the molecule for optimal binding to DPP-4 over related proteases like DPP-8 and DPP-9, reducing the risk of off-target effects.[22][23]

  • pKa Modulation: The electron-withdrawing nature of both the fluorine and the nitrile group lowers the basicity of the pyrrolidine nitrogen, which is believed to contribute to the overall favorable pharmacokinetic profile.[25]

A notable example is the development of compounds where a (S)-3-fluoropyrrolidine was incorporated, leading to excellent selectivity and oral activity in animal models.[22][23]

4.2 C-C Chemokine Receptor Type 5 (CCR5) Antagonists for HIV Maraviroc is a first-in-class CCR5 antagonist used to treat HIV infection by blocking the virus's entry into host T-cells.[26][27] While Maraviroc itself does not contain a fluorinated pyrrolidine, the development of next-generation CCR5 antagonists has heavily featured fluorinated heterocycles to improve upon its properties.[28]

In the discovery of novel imidazopiperidine-based CCR5 antagonists, the incorporation of a 3-fluorophenyl group was a key modification that led to the clinical candidate PF-232798.[28] This highlights a common strategy where fluorine is introduced on an aromatic ring attached to the core scaffold to enhance binding and improve metabolic stability. The development of piperidine-based antagonists, replacing earlier pyrrolidine-containing leads, also demonstrates the iterative process of scaffold hopping and optimization in drug discovery, where fluorine's properties remain a constant tool for refinement.[29]

Future Outlook and Emerging Applications

The application of fluorinated pyrrolidines continues to expand. They are being explored in the development of:

  • Prolyl Oligopeptidase (POP) inhibitors for neurological disorders.

  • Carbonic Anhydrase inhibitors , where they have shown unexpected selectivity for certain isoforms.[30]

  • G-quadruplex DNA binding ligands for anticancer therapy, where fluorination has been shown to alter the pyrrolidine conformation and its binding mode.[31]

  • PET Imaging Agents: The use of the fluorine-18 isotope (¹⁸F) in fluorinated pyrrolidines allows for their use as tracers in Positron Emission Tomography (PET), enabling researchers to visualize drug distribution and target engagement in real-time within living organisms.

Conclusion

Fluorinated pyrrolidines represent a powerful and versatile class of building blocks in medicinal chemistry. The strategic incorporation of fluorine is not a mere substitution for hydrogen but a sophisticated design element used to exert precise control over a molecule's three-dimensional shape, electronic properties, and metabolic fate. From enhancing potency and selectivity in DPP-4 inhibitors to improving the pharmacokinetic profiles of novel antiviral agents, the benefits are clear and impactful. As synthetic methodologies become more advanced and our understanding of fluorine's subtle stereoelectronic effects deepens, the role of fluorinated pyrrolidines in the development of next-generation therapeutics is set to grow even further.

References

  • Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme. Available at: [Link]

  • Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cobb, S. L., et al. (2013). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research. Available at: [Link]

  • Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Semantic Scholar. Available at: [Link]

  • Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]

  • Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • O'Hagan, D., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Communications. Available at: [Link]

  • Scott, J. D., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]

  • Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]

  • (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
  • Neidle, S., et al. (2012). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]

  • Angeli, A., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. Available at: [Link]

  • An, B., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2019). Process development of fluorinated-pyrrolidin analogue. Memo. Available at: [Link]

  • da Silva, M. A., et al. (2025). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. ResearchGate. Available at: [Link]

  • Umeyama, A., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. The Journal of Organic Chemistry. Available at: [Link]

  • Petersen, A. B., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (n.d.). Gauche effect. Wikipedia. Available at: [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. Available at: [Link]

  • Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. ResearchGate. Available at: [Link]

  • Angacian, G., & Linclau, B. (2020). The role of fluorine in glycomimetic drug design. Semantic Scholar. Available at: [Link]

  • Notario, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Umeyama, A., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. Available at: [Link]

  • Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Dorr, P., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798). Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. SCHOLAR. Available at: [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). CCR5 receptor antagonist. Wikipedia. Available at: [Link]

  • Müller, K. (2007). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Brooks, A. F., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. pubs.acs.org.
  • Watson, C., et al. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. Expert Opinion on Investigating Drugs. Available at: [Link]

  • Chen, G., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Zankov, D. V., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • Pfund, E., & Lequeux, T. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar. Available at: [Link]

Sources

A-Z Technical Guide to Chiral Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergistic Power of Chirality and Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] When this powerful element is combined with the stereochemical precision of chirality, the results are often transformative, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of chiral fluorinated building blocks, from their foundational principles to cutting-edge synthetic strategies and applications.

Why Fluorine? The Small Atom with a Big Impact

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for drug design.[5] Its small atomic radius allows it to act as a bioisostere of a hydrogen atom, yet its powerful electron-withdrawing nature can drastically alter the physicochemical properties of a molecule.[6][7]

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[6][8] This can block metabolic "soft spots" in a molecule, increasing its half-life and bioavailability.[8]

  • Modulation of pKa: The inductive effect of fluorine can significantly lower the pKa of nearby functional groups, such as amines.[9] This alteration can improve a drug's solubility and absorption profile.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the drug's potency.[6][7]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, locking it into a bioactive shape that is optimal for receptor binding.[9]

The Importance of Chirality: A Matter of Fit

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Since biological systems—enzymes, receptors, and other proteins—are themselves chiral, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.[4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even cause harmful side effects.[4] Consequently, there is a strong regulatory and scientific preference for developing single-enantiomer drugs to maximize efficacy and safety.[10]

The combination of chirality and fluorination creates building blocks that offer precise three-dimensional structures with fine-tuned electronic properties, providing a powerful platform for rational drug design.

The Synthetic Challenge: Mastering Stereoselective Fluorination

Despite their immense value, the synthesis of chiral fluorinated compounds is a significant challenge.[11] The difficulty lies in controlling both the position and the stereochemistry of the fluorine atom introduction. Historically, methods were often harsh and lacked selectivity.[5] However, modern synthetic chemistry has risen to the occasion, developing sophisticated strategies that provide precise control over the construction of these valuable molecules. The synthesis of compounds with multiple adjacent stereocenters, including a C-F bond, remains a particularly demanding task.[12]

Core Synthetic Philosophies

The construction of chiral fluorinated building blocks generally follows one of several strategic approaches. The choice of strategy depends on the target molecule, the desired stereochemistry, and the available starting materials.

G cluster_0 Synthetic Strategies cluster_1 Key Considerations Asymmetric Catalysis Asymmetric Catalysis Chiral Pool Synthesis Chiral Pool Synthesis Asymmetric Catalysis->Chiral Pool Synthesis Complementary Enzymatic Methods Enzymatic Methods Asymmetric Catalysis->Enzymatic Methods Synergistic Stereocontrol Stereocontrol Asymmetric Catalysis->Stereocontrol High Scalability Scalability Asymmetric Catalysis->Scalability Often Good Reagent Availability Reagent Availability Asymmetric Catalysis->Reagent Availability Catalyst dependent Resolution Resolution Chiral Pool Synthesis->Resolution Alternative Chiral Pool Synthesis->Stereocontrol Inherent Enzymatic Methods->Stereocontrol Excellent Resolution->Scalability Can be difficult Regiocontrol Regiocontrol

Caption: Overview of major synthetic strategies and their interplay with key development considerations.

Modern Synthetic Strategies in Focus

Recent years have seen a surge in the development of powerful new methods for asymmetric fluorination, with organocatalysis and biocatalysis emerging as particularly robust and versatile platforms.[13][14]

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This approach has revolutionized the synthesis of chiral compounds, offering a metal-free alternative to traditional transition-metal catalysis.[14] For fluorination, cinchona alkaloids and their derivatives have proven to be exceptionally effective catalysts.[14]

Mechanism of Action: Enamine Catalysis

A common strategy involves the reaction of an aldehyde or ketone with a chiral amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a highly face-selective manner, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion releases the α-fluorinated product and regenerates the catalyst.

G A Substrate (Aldehyde) + Chiral Amine Catalyst B Enamine Intermediate (Nucleophilic) A->B Condensation D Fluorinated Iminium Ion (Chiral environment dictates face of attack) B->D Asymmetric Fluorination C Electrophilic Fluorinating Agent (e.g., NFSI) C->D E Hydrolysis D->E F Chiral α-Fluorinated Product + Regenerated Catalyst E->F Product Release F->A Catalytic Cycle

Caption: Catalytic cycle for organocatalyzed asymmetric α-fluorination of an aldehyde.

Biocatalysis and Enzymatic Fluorination

Nature has evolved highly specific enzymes that can perform complex chemical transformations with unparalleled selectivity.[15] While naturally occurring fluorinase enzymes are rare, scientists have successfully engineered and repurposed other enzymes, such as reductases and methyltransferases, to perform stereoselective fluorination reactions.[15]

Enzymatic approaches offer several advantages:

  • Exceptional Selectivity: Enzymes create a precisely defined chiral pocket around the active site, enabling near-perfect enantioselectivity.[15]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure, making them environmentally benign.

  • Novel Reactivity: Enzymes can facilitate reactions that are difficult to achieve through traditional chemical means, including the fluorination of unactivated C-H bonds.[15]

A key challenge in this area is the limited substrate scope and catalytic efficiency of some enzymatic systems, though ongoing research in directed evolution is rapidly overcoming these limitations.[15]

Key Fluorinating Reagents

The choice of fluorinating agent is critical for a successful reaction. Modern methods predominantly use electrophilic sources of "F+" because they are generally easier to handle and more versatile than nucleophilic or radical sources.

Reagent NameAcronymTypeKey Characteristics
N-Fluorobenzenesulfonimide NFSIElectrophilicHighly effective, crystalline solid, widely used in organocatalysis.[16]
Selectfluor® F-TEDA-BF4ElectrophilicUser-friendly, less oxidizing than other reagents, broad applicability.[2][16]
AlkylFluor NucleophilicUseful for specific applications, particularly in PET imaging with ¹⁸F.
Pyridine-HF NucleophilicHighly corrosive and hazardous; used in industrial settings but less common in fine chemical synthesis.
Representative Protocol: Organocatalytic Asymmetric α-Fluorination of an Aldehyde

This protocol is a representative example of a modern, reliable method for synthesizing a chiral fluorinated building block. It is based on established principles of enamine catalysis.

Objective: To synthesize (R)-2-fluoro-3-phenylpropanal with high enantiomeric excess.

Materials:

  • 3-Phenylpropanal (1.0 mmol, 134 mg)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (MacMillan Catalyst, 0.2 mmol, 65 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 378 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the (S)-catalyst (65 mg, 0.2 mmol).

  • Solvent and Substrate Addition: Add anhydrous DCM (10 mL) and stir until the catalyst is fully dissolved. Cool the solution to -20°C using a suitable cooling bath. Add the 3-phenylpropanal (134 mg, 1.0 mmol) dropwise via syringe.

  • Initiation: Stir the mixture at -20°C for 10 minutes to allow for the formation of the enamine intermediate.

  • Fluorination: Add NFSI (378 mg, 1.2 mmol) in a single portion. Causality Note: Adding NFSI in one portion ensures a high initial concentration to drive the reaction forward efficiently before potential side reactions occur.

  • Reaction Monitoring: Allow the reaction to stir at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Trustworthiness Note: The brine wash removes residual water and water-soluble impurities, ensuring a clean product upon solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (R)-2-fluoro-3-phenylpropanal.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development: Case Studies

The true measure of a building block's value is its impact on human health. Chiral fluorinated motifs are found in numerous FDA-approved drugs across a wide range of therapeutic areas.

Drug (Brand Name)Therapeutic AreaRole of Chiral Fluorine Center
Sitagliptin (Januvia®) Type 2 DiabetesThe trifluoromethyl group and chiral amine are crucial for potent and selective inhibition of the DPP-4 enzyme.
Efavirenz (Sustiva®) HIV/AIDSThe chiral trifluoromethyl-bearing carbinol center is essential for binding to HIV-1 reverse transcriptase.
Fluticasone (Flonase®) Asthma/AllergiesThe C-F bond at a chiral center enhances glucocorticoid receptor binding affinity and metabolic stability.[12]
Aprepitant (Emend®) Chemotherapy-induced nauseaContains two chiral fluorine centers that are critical for its activity as an NK1 receptor antagonist.

These examples underscore how the precise placement of fluorine at a stereocenter can be the key to unlocking a molecule's therapeutic potential.[3]

Future Outlook

The field of chiral fluorinated building blocks continues to evolve rapidly. Key areas of future development include:

  • Late-Stage Fluorination: Developing methods to install fluorinated stereocenters into complex molecules at a late stage of the synthesis.[17] This allows for rapid diversification of drug candidates.

  • New Fluorinated Moieties: Exploring the synthesis and application of novel fluorinated groups beyond the common monofluoromethyl and trifluoromethyl motifs.[15]

  • Photoredox Catalysis: Utilizing visible light to drive novel fluorination reactions under exceptionally mild conditions.[2]

  • Computational Design: Employing computational chemistry to predict the effects of fluorination and guide the design of new building blocks and catalysts.

As synthetic methodologies become more powerful and our understanding of fluorine's effects deepens, chiral fluorinated building blocks will undoubtedly play an even greater role in the development of the next generation of life-saving medicines.[18]

References

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research. [Link]

  • Asymmetric Synthesis of Chiral Organofluorine Compounds. Journal of the American Chemical Society. [Link]

  • Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic Chemistry Frontiers. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Angewandte Chemie International Edition. [Link]

  • Site selectivities in fluorination. UCL Discovery. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. Chemosphere. [Link]

  • Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Pharmacology & Translational Science. [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Symeres. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

Sources

conformational analysis of 4-fluoropyrrolidinols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 4-Fluoropyrrolidinols

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds, particularly pyrrolidinols, represents a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of the fluorine atom can profoundly influence the conformational preferences of the five-membered ring, directly impacting molecular recognition, binding affinity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate the conformational landscape of 4-fluoropyrrolidinols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control as a tool for molecular design and optimization.

The Strategic Imperative: Why Fluorine in Pyrrolidinols?

The pyrrolidinol motif is a privileged scaffold in numerous bioactive compounds. Introducing a fluorine atom at the C4-position is not a trivial substitution; it is a strategic decision aimed at exploiting fluorine's unique properties:

  • Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can modulate the pKa of the nearby hydroxyl and amino groups.[1][4] This influences the molecule's ionization state at physiological pH, affecting solubility and target interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] Replacing a metabolically labile C-H bond with C-F can significantly enhance a drug candidate's half-life.

  • Conformational Control: This is the core of our discussion. The fluorine atom imposes significant conformational biases on the pyrrolidine ring through stereoelectronic interactions, such as the gauche effect.[1][6] This effect can stabilize specific ring puckers, pre-organizing the molecule into a bioactive conformation for enhanced target binding.[2][7]

The interplay of these effects makes 4-fluoropyrrolidinols highly valuable, but their rational design hinges on a precise understanding of their three-dimensional structure and dynamic behavior in solution.

The Analytical Tripod: A Multi-faceted Approach

No single technique can provide a complete picture of a flexible molecule's conformation. A robust analysis relies on the integration of three complementary methods: NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational modeling to bridge the two and provide energetic insights.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_out Integrated Understanding NMR NMR Spectroscopy (Solution-State Dynamics) DFT DFT Calculations (Energetics & Prediction) NMR->DFT Validate & Refine CONF Complete Conformational Landscape NMR->CONF J-couplings, NOEs XRAY X-Ray Crystallography (Solid-State Structure) XRAY->DFT Benchmark & Compare XRAY->CONF Definitive 3D Structure DFT->CONF Population Analysis, Rationale

Figure 1: Integrated workflow for conformational analysis.

NMR Spectroscopy: Decoding the Solution-State Ensemble

NMR is the most powerful tool for studying the conformation of molecules in solution, which most closely mimics the biological environment. For 4-fluoropyrrolidinols, a combination of ¹H and ¹⁹F NMR experiments is essential.

Key Observables and Their Significance
  • Vicinal Coupling Constants (³J): The magnitude of three-bond scalar couplings is exquisitely sensitive to the dihedral angle between the coupled nuclei. This relationship is described by the Karplus equation.[8][9]

    • ³JHH: Proton-proton couplings around the pyrrolidine ring are used to determine the relative orientation of hydrogen atoms and, by extension, the ring's pucker.

    • ³JHF: Proton-fluorine couplings provide complementary and often more precise dihedral angle information due to their larger magnitude and predictable behavior.[10] A generalized Karplus-type equation for ³JHF is critical for accurate analysis.[10]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction, with its intensity being proportional to 1/r⁶ (where r is the internuclear distance).[11] It provides definitive proof of the spatial proximity (< 5 Å) of nuclei.

    • ¹H-¹H NOE (NOESY): Used to establish relative stereochemistry and identify which protons are on the same face of the ring.

    • ¹⁹F-¹H NOE (HOESY): Particularly valuable for unambiguously positioning the fluorine atom relative to the ring protons.[12][13] This can be crucial in distinguishing between diastereomers or confirming the dominant ring pucker.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common puckers are the "envelope" and "twist" forms. In substituted pyrrolidines, the pucker is often described by the position of the Cγ (C4) atom relative to the plane of the other atoms.[7][14]

G cluster_exo Cγ-exo Pucker cluster_endo Cγ-endo Pucker a Cγ-exo b F (axial-like) a->b c Cγ-endo d F (equatorial-like) c->d

Figure 2: The two primary ring puckers for 4-fluoropyrrolidine.

The fluorine atom's stereochemistry (cis or trans relative to other substituents) and its inherent stereoelectronic preferences determine the equilibrium between these puckers. For instance, (2S, 4R)-4-fluoroproline strongly favors a Cγ-exo pucker, while the (2S, 4S) diastereomer prefers a Cγ-endo pucker.[7] This is largely driven by the gauche effect , where the electronegative C-F bond prefers to be gauche to other electron-withdrawing groups or vicinal C-H bonds.[6]

Intramolecular Hydrogen Bonding

The presence of the hydroxyl group introduces the possibility of an intramolecular hydrogen bond (IMHB) with the fluorine atom (O-H···F-C). The existence of such a bond can be a powerful conformational constraint.

  • Evidence: The most direct evidence for an O-H···F IMHB in solution is the observation of a scalar coupling between the hydroxyl proton and the fluorine (¹hJHF).[15][16][17]

  • Significance: The presence and strength of this bond, which can be modulated by solvent and temperature, can lock the molecule into a specific conformation, significantly influencing its biological profile.

Table 1: Representative ³J Coupling Constants and Dihedral Angles
Coupling TypeDihedral Angle (φ)Typical ³J Value (Hz)Implication for Ring Pucker
³JHH (axial-axial)~180°8 - 13 HzTrans relationship
³JHH (axial-equatorial)~60°2 - 5 HzGauche relationship
³JHH (equatorial-equatorial)~60°2 - 5 HzGauche relationship
³JHF (anti-periplanar)~180°30 - 45 HzTrans relationship, highly diagnostic
³JHF (syn-clinal)~60°5 - 15 HzGauche relationship
Protocol 1: Standard NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the 4-fluoropyrrolidinol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical, as polarity can shift conformational equilibria.

  • Initial Spectra Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a standard 1D ¹⁹F NMR spectrum (proton-decoupled).

  • Homonuclear Correlation:

    • Run a 2D ¹H-¹H COSY experiment to establish proton-proton connectivity around the ring.

  • Dihedral Angle Measurement:

    • Carefully analyze the multiplet structure in the high-resolution 1D ¹H spectrum to extract all ³JHH values.

    • Run a ¹H{¹⁹F} selectively decoupled experiment or analyze the ¹H spectrum to extract ³JHF values.

  • Through-Space Correlation:

    • Acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum with a mixing time of 300-800 ms to identify spatially close protons.

    • Acquire a 2D ¹⁹F-¹H HOESY spectrum to establish through-space contacts between fluorine and protons.[13]

  • Data Interpretation: Integrate all coupling constant and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[18][19] While crystal packing forces can sometimes influence conformation, the resulting structure serves as an invaluable benchmark for validating computational models and interpreting solution-state NMR data.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 4-fluoropyrrolidinol suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.[18]

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson functions (e.g., using software like SHELXT).[18]

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles (e.g., using SHELXL).[18]

  • Analysis: Analyze the refined structure to determine the exact ring pucker, the orientation of all substituents, and any intermolecular interactions (like hydrogen bonds) in the crystal lattice.

Computational Chemistry: The Energetic Landscape

Density Functional Theory (DFT) calculations are essential for rationalizing the experimental findings.[20][21] They allow us to explore the entire potential energy surface of the molecule, identify all low-energy conformers, and predict their relative populations.

The Causality of Conformation: Stereoelectronic Rationale

DFT provides the "why" behind the observed conformation. By dissecting the calculated electronic structure, we can quantify the energetic contributions of various interactions that stabilize one conformer over another.

G cluster_forces Driving Forces (Quantified by DFT) CONF Observed Conformation GAUCHE Gauche Effect (Hyperconjugation) GAUCHE->CONF STERIC Steric Hindrance (van der Waals Repulsion) STERIC->CONF HBOND Intramolecular H-Bond (O-H···F) HBOND->CONF DIPOLE Dipole-Dipole Interactions DIPOLE->CONF

Figure 3: Key interactions governing the conformational preference.

Protocol 3: DFT Conformational Search and Analysis
  • Initial Structure Generation: Build an initial 3D model of the 4-fluoropyrrolidinol.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a force field like MMFF).

    • This generates a large pool of potential conformers.

  • DFT Optimization and Frequency Calculation:

    • Re-optimize the geometry of all unique, low-energy conformers from the initial search using DFT. A common and reliable level of theory is B3LYP/6-311+G(d,p).[20]

    • Perform a frequency calculation at the same level of theory to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain Gibbs free energies.

  • Population Analysis: Calculate the Boltzmann population of each conformer at the relevant temperature (e.g., 298 K) based on their relative Gibbs free energies. This predicts the conformational equilibrium.

  • Property Calculation and Correlation:

    • For the lowest energy conformers, calculate NMR parameters (chemical shifts and coupling constants) using a method like GIAO.

    • Compare the Boltzmann-averaged calculated ³J values with the experimental NMR data. A strong correlation provides high confidence in the computational model and the conformational assignment.

Synthesis and Conclusion

The is a prime example of modern physical organic chemistry applied to drug discovery. By integrating high-resolution NMR spectroscopy, definitive X-ray crystallography, and insightful DFT calculations, a complete and self-validating picture of the molecule's structure and dynamics emerges. Understanding how the subtle yet powerful influence of a single fluorine atom dictates the three-dimensional shape of the pyrrolidinol scaffold is paramount. This knowledge empowers medicinal chemists to rationally design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[2][3][22]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • O'Hagan, D., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41.
  • Thibaudeau, C., et al. (n.d.). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry (ACS Publications).
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC - NIH.
  • Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (2025). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
  • ResearchGate. (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central.
  • Wikipedia. (n.d.). Karplus equation.
  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • RSC Publishing. (n.d.). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Freibolin, H. (2005). Basic One-and Two-Dimensional NMR Spectroscopy.
  • Fluorine Notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds.
  • NIH. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.
  • PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • YouTube. (2020). nOe.

Sources

The Fluorine Factor: A Technical Guide to Stereoelectronic Effects in Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine ring is a cornerstone of molecular design, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility, however, can be both a blessing and a curse. The strategic introduction of fluorine—an element with unique and potent electronic properties—offers a powerful tool to tame this flexibility, pre-organize molecular architecture, and enhance therapeutic potential. This guide provides an in-depth exploration of the stereoelectronic effects of fluorine within the pyrrolidine scaffold, offering insights into the fundamental principles and practical applications that drive modern drug discovery.

The Unassuming Power of Fluorine and the Dynamic Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is not a planar structure. It adopts puckered, non-planar conformations, typically described as "envelope" or "twist" forms, to alleviate torsional strain.[2][3] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, and the ring readily interconverts between different puckered states.[2][3][4] The specific conformation adopted can profoundly influence a molecule's biological activity by dictating the spatial arrangement of its functional groups.

Enter fluorine, the most electronegative element. Its small van der Waals radius, similar to that of hydrogen, allows it to be sterically unobtrusive.[5][6] However, the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, making it a stable and inert conformational steering group.[7] These characteristics mean that fluorine can exert significant electronic influence without imposing a large steric penalty, a combination that is unique among the halogens.[7] When incorporated into a pyrrolidine ring, fluorine's electronic properties give rise to powerful stereoelectronic effects that can lock the ring into a preferred conformation.

Key Stereoelectronic Effects in Action

Two primary stereoelectronic effects govern the conformational preferences of fluorinated pyrrolidines: the gauche effect and the anomeric effect. These effects are not based on sterics but on favorable orbital interactions.

The Gauche Effect: A Preference for Proximity

In a simple acyclic 1,2-difluoroethane molecule, the gauche conformer, where the two fluorine atoms are adjacent (dihedral angle of ~60°), is more stable than the anti conformer, where they are opposite (dihedral angle of 180°). This counterintuitive preference is known as the gauche effect.

Within a fluorinated pyrrolidine ring, a similar phenomenon occurs in the F-C-C-N fragment. The gauche effect in this context typically favors a conformation where the fluorine atom and the nitrogen's lone pair or a substituent on the nitrogen are gauche to one another.[1][2] This preference is attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σCH) into the antibonding orbital of the C-F bond (σ*CF).[1][2] This orbital overlap is maximized in a gauche arrangement.

Studies on 3-fluoropyrrolidines have demonstrated that the gauche effect significantly influences the ring's pucker, stabilizing Cγ-exo conformations where the fluorine atom is pseudo-axial.[8] This conformational bias can be observed and quantified using techniques like NMR spectroscopy, where vicinal coupling constants (³JH,H and ³JF,H) and Nuclear Overhauser Effect (NOE) data provide detailed information about the ring's solution-phase structure.[8]

Experimental Protocol: Conformational Analysis of 3-Fluoropyrrolidines by NMR Spectroscopy

Objective: To determine the preferred solution-phase conformation of a synthesized 3-fluoropyrrolidine derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-fluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a high-quality NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

    • Measure the vicinal proton-proton coupling constants (³JH,H). These values are dependent on the dihedral angle between the coupled protons and can be used in the Karplus equation to estimate torsional angles.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a one-dimensional ¹⁹F NMR spectrum (proton-decoupled) to identify the fluorine resonance(s).

  • ¹H-¹⁹F Heteronuclear NOE (HOESY) Spectroscopy:

    • Perform a 1D or 2D HOESY experiment to measure NOEs between fluorine and proton nuclei. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing crucial through-space distance information.

  • Data Analysis:

    • Integrate the information from ³JH,H, ³JF,H (from ¹H or ¹⁹F coupled spectra), and HOESY-derived distances.

    • Compare the experimental data with theoretical values for different possible ring conformations (e.g., Cγ-exo vs. Cγ-endo envelope puckers).

    • A strong NOE between the fluorine and a specific proton, combined with characteristic coupling constants, can definitively establish the dominant ring pucker and the pseudo-axial or pseudo-equatorial orientation of the fluorine substituent.

The Anomeric Effect: Electron Delocalization from Nitrogen

When fluorine is positioned at the C2 position (α to the nitrogen), a powerful anomeric effect comes into play. This effect involves the delocalization of electron density from the nitrogen's lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σCF).[1][4] This nN→σCF interaction is a type of hyperconjugation that stabilizes the conformation where the nitrogen lone pair and the C-F bond are anti-periplanar (a dihedral angle of 180°).

This interaction has a profound impact on the ring's conformation, often imparting a strong conformational bias that can override other effects.[1][3][4] In difluorinated pyrrolidines, the anomeric effect is particularly important in modulating the energetics of the α-fluoro isomers.[1][3][4] For instance, in 2,3-difluoropyrrolidines, the anomeric effect involving the C2-fluorine can dictate the overall conformational equilibrium, even in the presence of a second fluorine atom.[1][3] It has been shown through quantum chemical calculations that this generalized anomeric effect can be a dominant stabilizing force.[1][4]

anomeric_effect

Consequences for Physicochemical Properties and Drug Design

The conformational control exerted by fluorine's stereoelectronic effects has significant downstream consequences for a molecule's properties and its potential as a drug candidate.

Impact on Basicity (pKa)

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of the pyrrolidine nitrogen.[9] The closer the fluorine atom is to the nitrogen, the stronger this effect. This modulation of pKa is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target. For instance, substituents at the C2 position of the pyrrolidine ring have a pronounced effect on the nitrogen's basicity.[9]

CompoundPosition of FluorineApproximate pKa
PyrrolidineN/A11.27
3-FluoropyrrolidineC3~9.5-10.0
2-FluoropyrrolidineC2Lower than 3-F-pyrrolidine

Note: Exact pKa values can vary depending on the specific derivative and experimental conditions. This table provides a general trend.

Enhancing Protein and Peptide Stability

The ability to enforce a specific ring pucker is particularly valuable in the design of peptides and proteins. Proline and its derivatives are key components of structural proteins like collagen.[2][4][10] The incorporation of fluorinated prolines, such as (4R)-fluoroproline and (4S)-fluoroproline, can enhance the conformational stability of these macromolecules.[2][4] For example, (4R)-fluorination tends to favor a Cγ-exo ring pucker, which is prevalent in the collagen triple helix, thereby stabilizing this structure.[5][6] This strategy has been used to create more stable collagen-mimetic peptides.

workflow

Applications in Medicinal Chemistry

The predictable conformational control offered by fluorination is a powerful tool for medicinal chemists. By locking the pyrrolidine ring into a bioactive conformation, it is possible to enhance a drug's potency and selectivity. For example, fluorinated pyrrolidines have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[11] The rigidified conformation of the fluorinated ring can lead to selective inhibition of specific isoforms, such as hCA II, which is a target for glaucoma treatment.[11]

Furthermore, the introduction of fluorine can block sites of metabolic degradation. The C-F bond is highly resistant to enzymatic cleavage, so placing a fluorine atom at a position that is susceptible to metabolism by cytochrome P450 enzymes can increase the metabolic stability and half-life of a drug.

Conclusion: A Call for Rational Design

The stereoelectronic effects of fluorine in pyrrolidine rings are a prime example of how a deep understanding of physical organic chemistry can drive innovation in drug discovery. The gauche and anomeric effects provide a rational basis for controlling molecular conformation, allowing for the design of molecules with enhanced stability, optimized physicochemical properties, and improved biological activity. As synthetic methodologies for the precise introduction of fluorine continue to advance, the strategic use of these effects will undoubtedly play an increasingly important role in the development of next-generation therapeutics. For the modern medicinal chemist, the fluorine factor is no longer a novelty but an essential tool in the molecular design toolbox.

References

  • Silva, J., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. Available from: [Link]

  • ResearchGate. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available from: [Link]

  • Li, X., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available from: [Link]

  • PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Available from: [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available from: [Link]

  • ACS Publications. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Available from: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]

  • PubMed. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-45. Available from: [Link]

  • NIH. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available from: [Link]

  • ResearchGate. (n.d.). Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... Available from: [Link]

  • NIH. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available from: [Link]

  • PubMed Central. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Available from: [Link]

  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Thieme. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available from: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Available from: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Available from: [Link]

  • ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available from: [Link]

  • NIH. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Available from: [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Available from: [Link]

  • PubMed. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Available from: [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available from: [Link]

  • Royal Society of Chemistry. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Available from: [Link]

  • ResearchGate. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Available from: [Link]

  • ResearchGate. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available from: [Link]

  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). Available from: [Link]

  • ResearchGate. (2025). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Available from: [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

Sources

The Indispensable Role of Fluorine: A Technical Guide to the Biological Significance of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Magic Bullet" in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials development.[1] This is not a matter of chance, but a calculated exploitation of fluorine's unique and potent physicochemical properties.[2][3] Unlike any other element, fluorine, being the most electronegative and relatively small in size, can dramatically alter a molecule's biological profile, often transforming a moderately active compound into a blockbuster drug or a highly effective agrochemical.[4][5]

This in-depth technical guide will navigate the fundamental principles and practical applications of fluorinated heterocyclic compounds. We will dissect the causal mechanisms by which fluorine imparts its desirable traits, explore prominent examples in therapeutics and agriculture, and provide insights into the synthetic and analytical considerations for researchers in the field.

Part 1: The Physicochemical Power of Fluorine: Modulating Molecular Properties for Enhanced Biological Function

The introduction of fluorine into a heterocyclic ring system can profoundly influence a range of molecular properties critical for biological activity. These modifications are not merely incremental but can lead to significant improvements in a compound's overall performance.

Metabolic Stability: The "Fluorine Shield"

One of the most celebrated attributes of fluorine in drug design is its ability to enhance metabolic stability.[4][6] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of vulnerable C-H bonds.[7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative cleavage.[4] By strategically replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can effectively "shield" the molecule from enzymatic degradation, thereby increasing its half-life and bioavailability.[6][8] This "metabolic blocking" strategy can lead to less frequent dosing regimens, improving patient compliance.[7]

A classic example of this is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at four different sites. Rational drug design led to the incorporation of fluorine to block these metabolic "soft spots," resulting in a more stable and potent drug.[4]

Lipophilicity and Membrane Permeability: A Double-Edged Sword

Fluorine's effect on lipophilicity is nuanced and highly context-dependent. While fluorine is the most electronegative element, the C-F bond's poor polarizability often leads to an increase in a molecule's overall hydrophobicity.[2][6] The introduction of a single fluorine atom or a trifluoromethyl (CF3) group can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[7][9]

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility and increased off-target toxicity.[2] Therefore, the judicious use of fluorine to fine-tune the lipophilicity within an optimal range is a critical aspect of drug design.[6] For instance, the replacement of a hydrogen atom with fluorine in a para-phenyl position can increase the partition coefficient (logP) by approximately 0.3-0.5 units.[2]

Modulation of Acidity and Basicity (pKa): Fine-Tuning for Optimal Absorption and Binding

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups, a crucial parameter for a drug's absorption, distribution, and target engagement.[10][11] For instance, introducing a fluorine atom near a basic amine group will lower its pKa, meaning it will be less protonated at physiological pH.[4] This can be advantageous as the neutral form of a drug is generally more membrane-permeable, leading to improved oral bioavailability.[4][11]

This pKa modulation can also be critical for optimizing the binding affinity of a drug to its target protein. By altering the ionization state of key functional groups, fluorine can enhance electrostatic interactions within the binding pocket.[12]

Conformational Control and Binding Affinity: The Power of Subtle Perturbations

Despite its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), fluorine can exert significant control over a molecule's conformation.[4][11] This is due to a combination of steric and stereoelectronic effects, such as the gauche effect, where the C-F bond can favor a gauche alignment with adjacent C-H bonds, stabilizing what might otherwise be a less favored conformation.[2] By "locking" a molecule into its bioactive conformation, fluorine can lead to a substantial increase in binding affinity and selectivity for its target.[2][7]

Furthermore, the electronegativity of fluorine can alter the electron distribution within a molecule, influencing non-covalent interactions like hydrogen bonds and dipole-dipole interactions with the target protein, thereby enhancing binding affinity.[4][13] For example, in the case of certain fluoroquinolone antibiotics, the fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold.[4]

Part 2: Fluorinated Heterocycles in Action: From Blockbuster Drugs to Advanced Agrochemicals

The theoretical benefits of fluorination are borne out by the large number of successful fluorinated heterocyclic compounds on the market.

In Medicine: A Rogues' Gallery of Fluorinated Blockbusters

A significant portion of top-selling pharmaceuticals contain at least one fluorine atom, often within a heterocyclic core.[14][15]

Drug (Brand Name)Heterocyclic CoreTherapeutic AreaRole of Fluorine
Voriconazole (Vfend) Pyrimidine, TriazoleAntifungalEnhances metabolic stability and broadens the antifungal spectrum.
Celecoxib (Celebrex) PyrazoleAnti-inflammatoryThe trifluoromethyl group is crucial for selective COX-2 inhibition.
Sitagliptin (Januvia) Piperazine, TriazoleAntidiabeticThe trifluorophenyl group enhances potency and metabolic stability.
Fluoxetine (Prozac) PiperidineAntidepressantThe trifluoromethyl group increases lipophilicity, aiding blood-brain barrier penetration.
Sofosbuvir (Sovaldi) Furanose (ribose derivative)Antiviral (Hepatitis C)A fluorine atom at the 2'-position of the ribose sugar prevents chain termination by viral polymerase, but in a way that allows for incorporation, ultimately disrupting viral replication.

This table presents a selection of prominent examples and is not exhaustive.

In Agriculture: Protecting Crops with Fluorinated Precision

The agrochemical industry has also heavily relied on fluorinated heterocycles to develop potent and selective herbicides, insecticides, and fungicides.[16][17] The introduction of fluorine can enhance the efficacy of these agents, allowing for lower application rates and reducing their environmental impact.[18]

The trifluoromethyl group is a particularly common motif in agrochemicals, imparting increased lipophilicity for better penetration into plants and insects, as well as enhanced metabolic stability.[18]

Part 3: Synthetic and Analytical Considerations for the Researcher

The successful application of fluorinated heterocycles in research and development hinges on robust synthetic methodologies and precise analytical techniques.

Experimental Protocol: A General Approach to Late-Stage Fluorination

While the synthesis of fluorinated heterocycles can be complex, late-stage fluorination, where fluorine is introduced in the final steps of a synthesis, is a powerful strategy. Below is a conceptual protocol for the nucleophilic fluorination of a heteroaromatic chloride using a common fluorinating agent like cesium fluoride (CsF).

Objective: To replace a chlorine atom on a heterocyclic ring with fluorine.

Materials:

  • Heteroaromatic chloride (1.0 mmol)

  • Cesium Fluoride (CsF) (3.0 mmol, dried under vacuum at 150 °C for 4 h)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heteroaromatic chloride and dried cesium fluoride.

  • Add the anhydrous polar aprotic solvent via syringe.

  • Heat the reaction mixture to a specified temperature (typically between 100-180 °C), and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated heterocycle.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: CsF is hygroscopic, and the presence of water can lead to the formation of hydroxides and reduce the efficacy of the fluorinating agent.

  • Polar Aprotic Solvent: These solvents are necessary to dissolve the ionic fluorinating agent and the organic substrate, facilitating the nucleophilic substitution reaction.

  • Inert Atmosphere: Prevents potential side reactions with oxygen or moisture at elevated temperatures.

  • Excess Fluorinating Agent: Drives the equilibrium towards the product side.

Mandatory Visualization: Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Heteroaromatic Precursor fluorination Fluorination Reaction start->fluorination workup Aqueous Workup & Extraction fluorination->workup purification Purification (e.g., Chromatography) workup->purification purified_product Purified Fluorinated Heterocycle purification->purified_product nmr NMR Spectroscopy (1H, 13C, 19F) ms Mass Spectrometry (HRMS) xray X-ray Crystallography (if crystalline) purified_product->nmr purified_product->ms purified_product->xray

Caption: A generalized workflow for the synthesis and structural confirmation of a fluorinated heterocyclic compound.

Analytical Techniques: The Importance of ¹⁹F NMR

While standard analytical techniques like ¹H and ¹³C NMR and mass spectrometry are essential, ¹⁹F NMR spectroscopy is a uniquely powerful tool for characterizing fluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and a wide chemical shift range, making it highly sensitive to the local electronic environment. ¹⁹F NMR can provide invaluable information about the number and type of fluorine atoms in a molecule, as well as their spatial relationships with other nuclei.

Conclusion: The Future is Fluorinated

The strategic incorporation of fluorine into heterocyclic compounds will undoubtedly continue to be a major driver of innovation in drug discovery, agrochemicals, and materials science.[1][3] As our understanding of the subtle yet powerful effects of fluorine deepens and as new synthetic methodologies for the precise introduction of fluorine become available, we can expect to see the development of even more sophisticated and effective fluorinated molecules.[19][20] The "magic bullet" of fluorine, when combined with the structural diversity of heterocycles, offers a vast chemical space for the design of next-generation therapeutics and advanced materials.

References

  • The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.
  • The role of fluorine in medicinal chemistry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine in heterocyclic chemistry - ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications.
  • Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI.
  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications.
  • The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Bentham Science.
  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications | Journal of the American Chemical Society.
  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024..
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds - NINGBO INNO PHARMCHEM CO.,LTD..
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Fluorine and the Environment: Agrochemicals, Archaeology, Green Chemistry and Water.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.

Sources

Methodological & Application

Application Notes & Protocols: Diastereodivergent Hydroxyfluorination of Pyrrolidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Pyrrolidine scaffolds, prevalent in pharmaceuticals, become exceptionally valuable when functionalized with both hydroxyl and fluorine groups, creating chiral centers that demand precise stereochemical control. This guide details a diastereodivergent approach to the hydroxyfluorination of N-protected pyrrolidine precursors, specifically enamides derived from 4-oxoproline. By leveraging catalyst-controlled reaction pathways, this methodology enables selective access to either syn or anti 3-fluoro-4-hydroxypyrrolidine diastereomers from a common precursor. We provide a conceptual overview of the underlying mechanistic principles, two detailed experimental protocols for achieving diastereodivergence, and practical insights for researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of Hydroxyfluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural products.[1][2] Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal structural motif. The strategic incorporation of fluorine can further enhance molecular properties; however, controlling the spatial arrangement of substituents is paramount. The 3-fluoro-4-hydroxypyrrolidine core, for instance, is a key intermediate for synthesizing complex pharmaceutical agents, including antivirals and antidiabetics.[3][4]

Traditional synthetic routes often yield mixtures of stereoisomers or require lengthy, multi-step procedures to isolate the desired product.[5] Diastereodivergent synthesis offers a more elegant and efficient solution. This strategy utilizes a single starting material and, by subtly modifying the reaction conditions—often just the catalyst or a ligand—selectively steers the reaction toward one of two distinct diastereomeric products. This approach maximizes synthetic efficiency and provides access to a broader stereochemical space for structure-activity relationship (SAR) studies.

This document focuses on the hydroxyfluorination of an N-Boc-protected enamide precursor. The reaction proceeds via the fluorination of the electron-rich enamide double bond, which generates a β-fluoro-iminium ion intermediate.[6] The subsequent diastereoselective trapping of this intermediate with water dictates the final stereochemical outcome.

Core Concepts: Achieving Diastereodivergence

The key to this diastereodivergent process lies in controlling the facial selectivity of two distinct steps: the initial fluorination of the enamide and the subsequent nucleophilic attack by water. The choice of catalytic system creates a specific chiral environment that influences the trajectory of these steps.

  • Fluorination of the Enamide : An electrophilic fluorine source (e.g., Selectfluor™) is activated by a chiral catalyst. The catalyst-substrate complex shields one face of the enamide double bond, directing the fluorine atom to the more accessible face.

  • Trapping the β-Fluoro-Iminium Intermediate : The resulting iminium ion is then trapped by a nucleophile (water). The pre-existing stereocenter established in the fluorination step, combined with the catalyst's lingering influence, directs the incoming hydroxyl group to either the same face (syn addition) or the opposite face (anti addition) relative to the fluorine atom.

By selecting two different catalyst systems, we can invert the stereochemical preference of one or both of these steps, leading to the selective formation of either the syn or anti diastereomer.

Visualization of the Diastereodivergent Strategy

The following diagrams illustrate the logical workflow and the proposed mechanistic pathways for achieving diastereodivergent control.

General Experimental Workflow

G cluster_prep Precursor Synthesis cluster_div Diastereodivergent Hydroxyfluorination cluster_out Product Isolation Start N-Boc-4-oxoproline Enamide N-Boc-pyrrolidinyl Enamide (Common Precursor) Start->Enamide  Amide Coupling &  Enamide Formation Catalyst_A Catalyst System A (e.g., Chiral Phosphoric Acid) Enamide->Catalyst_A Protocol A Catalyst_B Catalyst System B (e.g., Chiral Metal Complex) Enamide->Catalyst_B Protocol B Product_A syn-(3R,4S)-Product Catalyst_A->Product_A Product_B anti-(3S,4S)-Product Catalyst_B->Product_B Purify_A Purification Product_A->Purify_A Purify_B Purification Product_B->Purify_B

Caption: High-level workflow for diastereodivergent hydroxyfluorination.

Proposed Control Logic

G cluster_A Pathway A cluster_B Pathway B sub Common Precursor (N-Boc-pyrrolidinyl Enamide) catA Catalyst A sub->catA  Selectfluor,  H₂O catB Catalyst B sub->catB  Selectfluor,  H₂O tsA Transition State A (syn-directing) catA->tsA prodA syn-Product tsA->prodA tsB Transition State B (anti-directing) catB->tsB prodB anti-Product tsB->prodB

Caption: Logical control switching between syn and anti pathways.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Selectfluor™ is a strong oxidizing and fluorinating agent; handle with care.

Precursor: The common starting material for these protocols is a model N-Boc protected enamide, which can be synthesized from commercially available N-Boc-4-oxoproline derivatives.

Protocol A: Synthesis of syn-(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

This protocol is adapted from methodologies employing chiral anion phase-transfer or hydrogen-bond-donating catalysis, which are known to influence stereoselectivity in fluorination reactions.[7]

  • Materials & Reagents:

    • N-Boc-pyrrolidinyl Enamide Precursor (1.0 equiv)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 equiv)

    • Selectfluor™ (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc-pyrrolidinyl enamide precursor (e.g., 200 mg, 1.0 mmol) and the chiral phosphoric acid catalyst (0.1 mmol).

    • Add anhydrous DCM (5 mL) and anhydrous MeCN (5 mL) via syringe. Cool the mixture to -20 °C in a cryocool bath.

    • In a separate flask, dissolve Selectfluor™ (425 mg, 1.2 mmol) in anhydrous MeCN (5 mL).

    • Add the Selectfluor™ solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Stir the reaction at -20 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours). Note: The reaction contains water from the Selectfluor™, which acts as the nucleophile.[7]

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure syn-diastereomer.

Protocol B: Synthesis of anti-(3S,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

This protocol utilizes a transition metal catalyst with a chiral ligand, which enforces a different stereochemical environment, leading to the opposite diastereomer. This approach is conceptually based on metal-catalyzed fluorinations involving enolate-type precursors.[7]

  • Materials & Reagents:

    • N-Boc-pyrrolidinyl Enamide Precursor (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

    • Chiral Ligand (e.g., (S)-BINAP) (0.06 equiv)

    • Silver Fluoride (AgF) (1.5 equiv)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Water (H₂O) (2.0 equiv)

    • Celite™

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and (S)-BINAP (37 mg, 0.06 mmol) in anhydrous DCE (5 mL). Stir at room temperature for 30 minutes to form the catalyst complex.

    • Add the N-Boc-pyrrolidinyl enamide precursor (200 mg, 1.0 mmol) to the catalyst solution.

    • Add AgF (190 mg, 1.5 mmol) and H₂O (36 µL, 2.0 mmol).

    • Heat the reaction mixture to 60 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • After completion, cool the reaction to room temperature and filter through a pad of Celite™ to remove insoluble silver salts, washing the pad with DCM (20 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure anti-diastereomer.

Data Summary and Comparison

The following table provides expected outcomes for the protocols described above based on a model pyrrolidine precursor. Actual results may vary depending on the specific substrate.

ParameterProtocol A (syn-selective)Protocol B (anti-selective)
Catalyst System Chiral Phosphoric AcidPd(OAc)₂ / (S)-BINAP
Fluorine Source Selectfluor™AgF (in situ generation of F⁺)
Temperature -20 °C60 °C
Typical Reaction Time 4-6 hours12-24 hours
Expected Yield 75-85%60-70%
Diastereomeric Ratio >15:1 (syn:anti)>10:1 (anti:syn)
Major Product (3R,4S)-isomer(3S,4S)-isomer

Mechanistic Insights and Troubleshooting

Causality of Stereoselection:

  • In Protocol A , the chiral phosphoric acid catalyst is believed to act as a chiral proton source, forming a hydrogen-bonding network with the enamide and the fluoride source. This supramolecular assembly creates a highly organized transition state, directing the electrophilic fluorination and subsequent water addition to deliver the syn product.[7]

  • In Protocol B , the palladium catalyst coordinates to the enamide double bond. The chiral BINAP ligand creates a rigid C₂-symmetric environment. The fluorination and hydroxylation steps are thought to occur sequentially within this chiral pocket, with the ligand's steric and electronic properties dictating the approach of the reagents to yield the anti product.

Troubleshooting Common Issues:

  • Low Diastereoselectivity: This can result from insufficiently anhydrous solvents (except for the added water in Protocol B) or impure reagents. Ensure all materials are of high quality and that inert atmosphere techniques are strictly followed. Temperature control is also critical; deviations can erode selectivity.

  • Low Yield: Incomplete conversion is a common issue. Monitor reactions closely by TLC/LC-MS and extend the reaction time if necessary. For Protocol B, the activity of the palladium catalyst is crucial; ensure proper pre-formation of the active complex. Deactivation of the catalyst can sometimes be mitigated by adding a fresh portion of the catalyst.

  • Competing Side Reactions: The primary side product is often the α-fluoroketone, resulting from the hydrolysis of the iminium intermediate before or after fluorination. Running the reaction at the specified low temperature (Protocol A) or ensuring the presence of the nucleophile (Protocol B) can minimize this.[5]

References

  • (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. ResearchGate. [Link]

  • O'Hagan, D. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Accounts of Chemical Research. [Link]

  • Johnston, J. N. (2022). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Journal of the American Chemical Society. [Link]

  • Johnston, J. N. (2022). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. ResearchGate. [Link]

  • Johnston, J. N. (2023). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Journal of the American Chemical Society. [Link]

  • (2020). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]

  • Johnston, J. N. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science. [Link]

  • (n.d.). Diastereodivergent synthesis of pyrrolidines. ResearchGate. [Link]

  • Romes, R. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

  • (2012). A Facile Access to Fluorinated Pyrrolidines via Catalytic Asymmetric 1,3‐Dipolar Cycloaddition of Azomethine Ylides with Methyl α-Fluoroacrylate. Chinese Journal of Chemistry. [Link]

  • (n.d.). (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine. MySkinRecipes. [Link]

  • (n.d.). (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine. Lead Sciences. [Link]

  • Ciardi, M. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Hsung, R. P. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic Letters. [Link]

  • Ilovaisky, A. I. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluoropyrrolidinols via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluoropyrrolidinols in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidinol scaffold, a five-membered nitrogen-containing ring bearing a hydroxyl group, is a privileged motif found in numerous biologically active compounds. The strategic incorporation of fluorine into this scaffold to create fluoropyrrolidinols has emerged as a compelling strategy for the development of novel therapeutics with enhanced pharmacological profiles.

These fluorinated heterocycles are of significant interest to researchers and drug development professionals due to their potential to serve as chiral building blocks and key intermediates in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of intramolecular cyclization strategies for the stereoselective synthesis of fluoropyrrolidinols, offering both mechanistic insights and detailed experimental protocols.

Strategic Approaches to Fluoropyrrolidinol Synthesis via Intramolecular Cyclization

The construction of the fluoropyrrolidinol ring system via intramolecular cyclization offers a high degree of control over stereochemistry and substitution patterns. This section will delve into several key strategies, outlining the underlying principles and providing practical guidance for their implementation.

Intramolecular Nucleophilic Ring-Opening of Amino Epoxides

A robust and direct method for the synthesis of substituted pyrrolidinols is the intramolecular nucleophilic attack of a pendant amine on an epoxide. This 5-exo-tet cyclization is generally favored and proceeds with high regioselectivity and stereospecificity. The application of this strategy to fluorinated substrates provides an elegant entry to fluoropyrrolidinols.

The reaction is initiated by the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbons of the epoxide ring. In line with the SN2 mechanism, this attack occurs at the less substituted carbon of the epoxide, leading to inversion of stereochemistry at that center. The subsequent protonation of the resulting alkoxide furnishes the desired pyrrolidinol. The presence of a fluorine atom on the acyclic precursor can influence the electronics and sterics of the cyclization, potentially affecting the reaction rate and diastereoselectivity.

DOT Diagram: Intramolecular Cyclization of a Fluorinated Amino Epoxide

G cluster_0 Acyclic Precursor cluster_1 Transition State cluster_2 Cyclized Intermediate cluster_3 Product A Fluorinated Amino Epoxide TS 5-exo-tet Transition State A->TS Intramolecular Nucleophilic Attack B Alkoxide Intermediate TS->B Ring Opening C Fluoropyrrolidinol B->C Protonation

Caption: Intramolecular SN2 ring-opening of a fluorinated amino epoxide.

This protocol is adapted from methodologies involving the intramolecular cyclization of amino epoxides.[2]

Starting Material: N-protected 4-fluoro-5,6-epoxy-hexan-2-amine. The stereochemistry of the final product will be dictated by the stereochemistry of the starting epoxide and the fluorine-bearing carbon.

Step Procedure Reagents & Conditions Notes
1 Deprotection & In Situ Cyclization To a solution of the N-protected fluorinated amino epoxide (1.0 eq) in a suitable solvent (e.g., MeOH), add a deprotecting agent (e.g., for Boc protection, trifluoroacetic acid, 2.0 eq).The choice of deprotecting agent and solvent will depend on the nature of the protecting group.
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.The deprotection will unmask the primary or secondary amine, which will then undergo in situ intramolecular cyclization.
2 Work-up Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) until pH 7-8.Careful neutralization is crucial to avoid side reactions.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3 Purification Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).The polarity of the eluent will depend on the specific substitution pattern of the product.
Intramolecular Reductive Amination

Intramolecular reductive amination of a fluorinated keto-amine or aldehyde-amine is another powerful strategy for the construction of the pyrrolidinol ring. This one-pot reaction involves the formation of a cyclic iminium ion intermediate, which is then reduced to the corresponding amine.

The reaction is initiated by the intramolecular condensation of the amine and carbonyl groups to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. A reducing agent, typically a hydride source, then attacks the electrophilic carbon of the iminium ion to yield the final pyrrolidinol product. The stereochemical outcome of the reduction step is often influenced by the steric environment around the iminium ion.

DOT Diagram: Intramolecular Reductive Amination

G cluster_0 Acyclic Precursor cluster_1 Intermediate cluster_2 Product A Fluorinated Keto-Amine B Cyclic Iminium Ion A->B Intramolecular Condensation C Fluoropyrrolidinol B->C Reduction (e.g., NaBH₃CN)

Caption: Synthesis of a fluoropyrrolidinol via intramolecular reductive amination.

This protocol is based on established procedures for intramolecular reductive amination.

Starting Material: N-protected 5-amino-4-fluoro-2-pentanone.

Step Procedure Reagents & Conditions Notes
1 Deprotection & In Situ Cyclization To a solution of the N-protected fluorinated keto-amine (1.0 eq) in a suitable solvent (e.g., methanol), add a deprotecting agent (e.g., for Cbz protection, Pd/C under H₂ atmosphere).The choice of deprotection method is critical and should be compatible with the carbonyl group.
After completion of the deprotection, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and acetic acid (to maintain a slightly acidic pH).The reaction is typically run at room temperature for 12-24 hours.
2 Work-up Quench the reaction by the slow addition of water.
Adjust the pH to basic (pH > 10) with a suitable base (e.g., 2M NaOH solution).
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3 Purification Purify the crude product by column chromatography on silica gel.
Intramolecular SN2' Cyclization of Fluorinated N-Alkoxyl Amines

The intramolecular SN2' cyclization of N-alkoxyl amines provides an alternative route to substituted pyrrolidines.[3][4] This strategy can be adapted for the synthesis of fluoropyrrolidinols by using appropriately functionalized and fluorinated starting materials.

In this reaction, the hydroxylamine nitrogen acts as a nucleophile, attacking the double bond of an allylic electrophile in a concerted fashion, leading to the formation of a five-membered ring and a vinyl substituent. The stereoselectivity of this reaction can be high, depending on the substitution pattern of the starting material.

DOT Diagram: Intramolecular SN2' Cyclization

G cluster_0 Acyclic Precursor cluster_1 Transition State cluster_2 Product A Fluorinated N-Alkoxyl Allylic Bromide TS Sɴ2' Transition State A->TS Intramolecular Nucleophilic Attack B N-Alkoxy-vinyl- fluoropyrrolidine TS->B Ring Closure & Leaving Group Departure

Caption: Intramolecular SN2' cyclization for the synthesis of a fluoropyrrolidine precursor.

This protocol is a proposed adaptation of the method described by Kim et al.[4] for a fluorinated substrate. The resulting vinylpyrrolidine can be further elaborated to the corresponding pyrrolidinol through standard methods such as hydroboration-oxidation.

Starting Material: A fluorinated N-alkoxyl amine with a pendant allylic bromide.

Step Procedure Reagents & Conditions Notes
1 Cyclization To a solution of the fluorinated N-alkoxyl allylic bromide (1.0 eq) in a suitable solvent (e.g., THF), add a mild base (e.g., K₂CO₃, 2.0 eq).The reaction is typically heated to reflux for 6-12 hours.
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
2 Work-up Cool the reaction mixture to room temperature and filter off the base.
Concentrate the filtrate under reduced pressure.
3 Purification Purify the crude product by column chromatography on silica gel to obtain the N-alkoxy-vinyl-fluoropyrrolidine.
4 Conversion to Pyrrolidinol The resulting vinylpyrrolidine can be converted to the corresponding pyrrolidinol via a two-step hydroboration-oxidation sequence.This involves treatment with a borane source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base (e.g., NaOH).

Conclusion and Future Outlook

The intramolecular cyclization strategies outlined in this guide represent powerful and versatile approaches for the stereoselective synthesis of fluoropyrrolidinols. The choice of a specific method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of novel fluorination and cyclization methodologies will undoubtedly expand the synthetic toolbox for accessing these valuable compounds, further fueling their application in drug discovery and development.

References

  • Kim, D. H., & Lee, Y. S. (2002). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. Bulletin of the Korean Chemical Society, 23(5), 753-754.
  • Kiss, L., et al. (2014). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 19(11), 17654-17671. [Link]

  • Kim, D. H., & Lee, Y. S. (2002). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • University of Mississippi. (2021). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]

  • Fustero, S., et al. (2015). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 17(15), 3742-3745. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. PubMed. [Link]

  • Kumadaki, I., et al. (2001). Synthesis of α-(Trifluoromethyl)pyrrolidines by Cyclization of N-Tosyl-α-(trifluoromethyl)homoallylamine Derivatives. Heterocycles, 54(2), 589-592. [Link]

  • Marsini, M. A., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(22), 5614-5617. [Link]

  • ResearchGate. (2019). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Electrochemical monofluoroalkylation cyclization of N-arylacrylamides to construct monofluorinated 2-oxindoles. Organic & Biomolecular Chemistry. [Link]

  • Lathbury, D., & Parsons, P. J. (1982). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Journal of the Chemical Society, Chemical Communications, (14), 835-837. [Link]

Sources

Application Notes & Protocols: (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride as a Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a stylistic choice, but a strategic decision rooted in the unique physicochemical properties of fluorine. Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] Judicious placement of fluorine can block sites of metabolic degradation, modulate the basicity of nearby amines, and introduce favorable interactions with target proteins, ultimately enhancing a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3][4]

The pyrrolidine ring is another privileged scaffold in drug discovery, valued for its three-dimensional geometry which allows for a thorough exploration of pharmacophore space.[5] The non-planar nature of the saturated pyrrolidine ring provides access to a greater degree of structural diversity compared to flat aromatic systems.[6] When combined, the fluorinated pyrrolidine motif offers a powerful tool for developing novel therapeutics. This application note focuses on (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride , a versatile building block for conducting detailed Structure-Activity Relationship (SAR) studies. Its defined stereochemistry and bifunctional nature—a secondary amine for substitution and a hydroxyl group for further functionalization—provide two key vectors for chemical modification.

Physicochemical Properties and Design Rationale

The (3R,4S)-4-Fluoropyrrolidin-3-ol scaffold offers several intrinsic advantages for SAR exploration:

  • Stereochemical Control: The fixed trans relationship between the fluorine and hydroxyl groups provides a rigidified conformation, reducing the entropic penalty upon binding to a target protein. This defined stereochemistry is crucial for probing specific interactions within a binding pocket.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. This can be advantageous for improving oral bioavailability and cell permeability by reducing the proportion of the protonated species at physiological pH.

  • Enhanced Metabolic Stability: The strong C-F bond can block potential sites of oxidative metabolism on the pyrrolidine ring, leading to an improved pharmacokinetic profile.[4]

  • Hydrogen Bonding Capabilities: The hydroxyl group can act as a hydrogen bond donor or acceptor, providing a key interaction point with the target protein. Its presence also offers a handle for further derivatization to probe different regions of the binding site.

Table 1: Physicochemical Properties of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride

PropertyValueSource
Molecular Formula C₄H₉ClFNO[7]
Molecular Weight 141.57 g/mol [7]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and methanolGeneral knowledge
Storage Store at 2-8°C, protected from light[7]

SAR Exploration Workflow

A typical SAR campaign utilizing the (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride scaffold involves a systematic exploration of substitutions at the nitrogen and oxygen atoms. The following workflow provides a logical progression for generating a library of analogs and evaluating their biological activity.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Evaluation Cascade start (3R,4S)-4-Fluoropyrrolidin-3-ol HCl N_alkylation N-Alkylation / N-Arylation (R1 Variation) start->N_alkylation Diverse Alkyl/Aryl Halides O_functionalization O-Functionalization (R2 Variation) N_alkylation->O_functionalization Selected R1 Analogs library Analog Library (Varying R1 and R2) N_alkylation->library O_functionalization->library in_vitro_assay In Vitro Biological Assay (e.g., DPP-4 Inhibition) library->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis sar_analysis->N_alkylation sar_analysis->O_functionalization Iterative Design adme_profiling In Vitro ADME Profiling sar_analysis->adme_profiling Potent Analogs lead_optimization Lead Optimization adme_profiling->lead_optimization SAR_Logic cluster_scaffold Scaffold Core cluster_modifications Modification Points cluster_properties Resulting Properties scaffold (3R,4S)-4-Fluoropyrrolidin-3-ol N_pos Nitrogen (R1) scaffold->N_pos O_pos Oxygen (R2) scaffold->O_pos potency Biological Potency N_pos->potency selectivity Target Selectivity N_pos->selectivity pk_profile Pharmacokinetics N_pos->pk_profile O_pos->potency O_pos->selectivity O_pos->pk_profile

Sources

Strategic N-Protection of 4-Fluoropyrrolidin-3-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Fluoropyrrolidin-3-ol in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The 4-fluoropyrrolidin-3-ol scaffold has emerged as a particularly valuable building block, offering a unique combination of chirality, hydrogen bonding capabilities, and the advantageous physicochemical properties imparted by the fluorine atom.[3] Its presence in a growing number of clinical and preclinical candidates underscores the need for robust and reliable synthetic methodologies.

A critical step in the elaboration of this scaffold is the temporary protection of the secondary amine. The nucleophilicity of the pyrrolidine nitrogen necessitates its masking to ensure chemoselectivity in subsequent synthetic transformations.[4] This guide provides a detailed overview of common N-protection strategies for 4-fluoropyrrolidin-3-ol, with a focus on the practical considerations and the chemical reasoning that underpins the choice of a particular protecting group. We will delve into the nuances of how the fluorine substituent influences reactivity and how to navigate the presence of the C3-hydroxyl group, ensuring that researchers can confidently select and implement the optimal protection strategy for their specific synthetic goals.

Chemical Causality: The Impact of Fluorine on Pyrrolidine Reactivity

The presence of a fluorine atom at the C4 position of the pyrrolidine ring has a profound electronic effect that must be considered when planning an N-protection strategy. Fluorine's high electronegativity leads to a significant inductive electron withdrawal, which decreases the electron density on the pyrrolidine nitrogen. This, in turn, reduces the basicity (pKa) of the amine compared to its non-fluorinated counterpart.[3][5]

This attenuated basicity has two primary consequences for N-protection reactions:

  • Slower Reaction Kinetics: The less nucleophilic nitrogen may react more slowly with electrophilic protecting group reagents. This may necessitate slightly more forcing reaction conditions, such as elevated temperatures or the use of a more potent base, to achieve complete conversion in a reasonable timeframe.

  • Altered Base Requirements: The choice and stoichiometry of the base used in the protection reaction are critical. A strong, non-nucleophilic base is often preferred to efficiently deprotonate the amine without competing in side reactions.

Furthermore, the C3-hydroxyl group introduces another layer of complexity. While its reactivity is generally lower than that of the amine, it can compete for the protecting group reagent under certain conditions, leading to O-protection as an undesired side product. Therefore, the choice of protecting group and reaction conditions must be carefully tailored to maximize N-selectivity.

Core N-Protection Strategies: A Comparative Analysis

The selection of an appropriate N-protecting group is dictated by its stability to the planned downstream reaction conditions and the ease of its selective removal. For 4-fluoropyrrolidin-3-ol, the most commonly employed and versatile protecting groups are the carbamates: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureIntroduction ReagentKey AdvantagesKey DisadvantagesDeprotection Conditions
Boc BocDi-tert-butyl dicarbonate (Boc)₂OStable to a wide range of non-acidic reagents; easily removed under mild acidic conditions.[6]Labile to strong acids.Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or Et₂O.[6]
Cbz CbzBenzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[7]Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes).H₂, Pd/C; transfer hydrogenation.[8]
Fmoc Fmoc9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuStable to acidic conditions; readily cleaved by mild bases.[9]Labile to basic conditions.20% Piperidine in DMF.[9]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific downstream application and the stereochemistry of the 4-fluoropyrrolidin-3-ol starting material.

Protocol 1: N-Boc Protection of 4-Fluoropyrrolidin-3-ol

This protocol is ideal for synthetic routes that involve non-acidic conditions. The Boc group provides robust protection and is easily removed at a later stage.

Materials:

  • 4-Fluoropyrrolidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-fluoropyrrolidin-3-ol hydrochloride (1.0 equiv) in DCM (10 mL/g of starting material) at 0 °C, add triethylamine (2.2 equiv) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM (2 mL/g of (Boc)₂O) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-fluoropyrrolidin-3-ol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection:

  • Dissolve the N-Boc protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Alternatively, for substrates sensitive to TFA, a solution of 4 M HCl in dioxane or diethyl ether can be used.[10]

Protocol 2: N-Cbz Protection of 4-Fluoropyrrolidin-3-ol

The Cbz group offers excellent stability to both acidic and basic conditions, making it a valuable choice for multi-step syntheses where orthogonal protection is required.[7]

Materials:

  • 4-Fluoropyrrolidin-3-ol hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoropyrrolidin-3-ol hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water (10 mL/g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 equiv) in portions, ensuring the pH of the solution remains between 9-10.

  • Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection:

  • Dissolve the N-Cbz protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under an atmosphere of hydrogen (H₂) gas (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Protocol 3: N-Fmoc Protection of 4-Fluoropyrrolidin-3-ol

The Fmoc group is the protecting group of choice when subsequent synthetic steps require acidic conditions, as it is readily cleaved with mild bases.[9]

Materials:

  • 4-Fluoropyrrolidin-3-ol hydrochloride

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoropyrrolidin-3-ol hydrochloride (1.0 equiv) in a mixture of acetone and water (1:1, 10 mL/g of starting material).

  • Cool the solution to 0 °C and add sodium bicarbonate (2.5 equiv) in portions.

  • Add a solution of Fmoc-Cl (1.05 equiv) in acetone dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection:

  • Dissolve the N-Fmoc protected compound in a 20% solution of piperidine in dimethylformamide (DMF).

  • Stir at room temperature for 30 minutes to 1 hour.

  • Remove the solvent under reduced pressure and purify the resulting amine.

Orthogonal Protection Strategies: The Power of Selectivity

In more complex syntheses, it may be necessary to protect both the nitrogen and the hydroxyl group of 4-fluoropyrrolidin-3-ol. In such cases, an orthogonal protection strategy is essential, allowing for the selective deprotection of one functional group in the presence of the other.[11][12]

A common orthogonal strategy involves:

  • N-Boc protection: As described in Protocol 1.

  • O-protection: The resulting N-Boc-4-fluoropyrrolidin-3-ol can then be O-protected with a group that is stable to the acidic conditions required for Boc removal. A silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, is an excellent choice as they are readily cleaved by fluoride sources (e.g., tetrabutylammonium fluoride, TBAF), which will not affect the Boc group.[13]

This approach allows for the selective deprotection of the hydroxyl group (by fluoride) or the amine (by acid), providing maximum flexibility in the synthetic design.

Decision-Making Workflow for N-Protection

The choice of an N-protecting group is a critical decision in the synthetic planning process. The following workflow, represented as a flowchart, can guide researchers in selecting the most appropriate strategy for their specific needs.

G start Start: Need to protect 4-fluoropyrrolidin-3-ol q1 Will downstream steps involve strong bases? start->q1 q2 Will downstream steps involve strong acids? q1->q2 Yes fmoc Use Fmoc protection (Protocol 3) q1->fmoc No q3 Are reducible functional groups present (e.g., alkenes)? q2->q3 Yes boc Use Boc protection (Protocol 1) q2->boc No q4 Is orthogonal deprotection of N and O groups required? q3->q4 Yes cbz Use Cbz protection (Protocol 2) q3->cbz No q4->cbz No orthogonal Consider orthogonal strategy (e.g., N-Boc and O-TBS) q4->orthogonal Yes

Caption: Decision workflow for selecting an N-protecting group.

Conclusion

The successful synthesis of complex molecules incorporating the 4-fluoropyrrolidin-3-ol scaffold is highly dependent on a well-thought-out N-protection strategy. By understanding the electronic influence of the fluorine substituent and considering the stability of the common carbamate protecting groups (Boc, Cbz, and Fmoc) under various reaction conditions, researchers can confidently navigate the challenges of chemoselectivity. The protocols and decision-making framework provided in this guide offer a solid foundation for the strategic use of N-protection in the synthesis of novel therapeutics.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Puro, N., & Navale, G. R. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(9), 1059-1075.
  • Choy, J., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 74(10), 3841-3844.
  • Gising, J., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8482-8493.
  • Zhdankin, V. V. (2014). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Russian Chemical Reviews, 83(10), 875-896.
  • Ismalaj, E., et al. (2014). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 19(8), 12598-12613.
  • Vaitla, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14138-14147.
  • Zhang, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry, 275, 116568.
  • Begtrup, M., et al. (2024). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ChemMedChem, 19(3), e202300539.
  • Di Grandi, M. J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 987-989.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The pyrrolidine scaffold, a privileged five-membered saturated N-heterocycle, is a recurring motif in a vast number of pharmaceuticals and bioactive natural products. The strategic combination of these two elements in the form of fluorinated pyrrolidines has led to the development of novel therapeutics with enhanced potency, metabolic stability, and cell permeability.

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a chiral building block of significant interest to researchers in drug discovery. Its rigidified, fluorinated scaffold provides a unique three-dimensional presentation of its functional groups – a secondary amine and a secondary alcohol. This specific stereochemistry is particularly relevant in the design of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. PROTACs are revolutionary bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins[4]. The precise orientation of the hydroxyl and fluoro substituents on the pyrrolidine ring plays a crucial role in achieving high-affinity binding to VHL[1].

This technical guide provides detailed application notes and protocols for two key classes of coupling reactions involving (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride: N-Arylation of the secondary amine and O-Acylation of the secondary alcohol. As this starting material is supplied as a hydrochloride salt, the protocols will address the necessary in-situ neutralization to enable the desired reactivity.

PART I: N-Arylation of the Pyrrolidine Core

The formation of a C(sp²)-N bond to introduce an aryl or heteroaryl moiety onto the pyrrolidine nitrogen is a critical step in the synthesis of a wide range of biologically active molecules, including VHL ligands. The most robust and widely adopted methods for this transformation are palladium- and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds[5][6][7][8]. It offers broad substrate scope and functional group tolerance. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For a secondary cyclic amine like (3R,4S)-4-Fluoropyrrolidin-3-ol, the choice of ligand is crucial to promote reductive elimination and prevent side reactions[9][10]. Bulky, electron-rich phosphine ligands are generally preferred for this class of substrates.

Causality Behind Experimental Choices:

  • In-situ Neutralization: The starting material is a hydrochloride salt. The secondary amine must be in its free base form to participate in the catalytic cycle. A stoichiometric amount of a suitable base is required to neutralize the HCl salt and to facilitate the deprotonation of the amine coordinated to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective[11][12].

  • Catalyst System: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) source such as Pd₂(dba)₃. The choice of ligand is critical for catalyst stability and reactivity. For hindered secondary amines, biaryl phosphine ligands such as RuPhos or BrettPhos have demonstrated excellent performance[9].

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic intermediates and prevent unwanted side reactions[11].

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride with an aryl bromide.

Materials:

  • (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and RuPhos (4-10 mol%).

  • Add sodium tert-butoxide (2.5 equiv.). The excess base ensures complete neutralization of the hydrochloride salt and provides the necessary basicity for the catalytic cycle.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: Typical Buchwald-Hartwig Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable precatalysts for generating Pd(0) in situ.
Ligand RuPhos, BrettPhos, or other bulky biaryl phosphinesPromotes reductive elimination from hindered amines and stabilizes the catalyst.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic base for deprotonation. Weaker bases may require higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for catalyst stability.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Stoichiometry 1.2 equiv. amine, 2.5 equiv. baseExcess amine and base drive the reaction to completion.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim - HX (Base) RedElim->Pd0 Ar-NR₂ ArX Aryl Halide (Ar-X) R2NH Amine (R₂NH) Product N-Aryl Amine (Ar-NR₂) Base Base caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings)

Copper-catalyzed N-arylation reactions offer a valuable alternative to palladium-based methods, often with complementary reactivity and lower cost.

  • Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an amine with an aryl halide at high temperatures, often with stoichiometric amounts of copper[1][13][14]. Modern protocols utilize catalytic amounts of a copper(I) source, such as CuI, in the presence of a ligand (e.g., a diamine or an amino acid) and a base.

  • Chan-Lam Coupling: This reaction couples an amine with an arylboronic acid in the presence of a copper(II) catalyst, such as Cu(OAc)₂, and an oxidant, which can be atmospheric oxygen[6][9][15][16][17]. It is known for its mild reaction conditions, often proceeding at room temperature and open to the air.

Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general procedure for the copper-catalyzed N-arylation of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride with an arylboronic acid.

Materials:

  • (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (4 Å)

Step-by-Step Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 equiv.), (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride (1.5 equiv.), and Cu(OAc)₂ (1.0-2.0 equiv.).

  • Add the solvent (DCM or MeOH) and activated 4 Å molecular sieves.

  • Add the base (e.g., pyridine or Et₃N, 2.0-3.0 equiv.) to the stirred suspension.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: General N-Arylation Workflow

NArylation_Workflow start Start reagents Combine Pyrrolidinol HCl, Aryl Halide/Boronic Acid, Catalyst, Ligand, Base start->reagents reaction Heat under Inert Atmosphere (Buchwald-Hartwig) or Stir at RT, Air (Chan-Lam) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Arylated Product purification->product

Caption: General workflow for N-arylation reactions.

PART II: O-Acylation of the Secondary Hydroxyl Group

The secondary alcohol of (3R,4S)-4-Fluoropyrrolidin-3-ol provides another handle for diversification, most commonly through the formation of an ester linkage via acylation with a carboxylic acid. Standard amide coupling reagents can be effectively employed for this transformation. The presence of the vicinal fluorine atom can influence the reactivity of the hydroxyl group through inductive effects, potentially making it slightly more acidic and reactive.

Carbodiimide-Mediated Esterification (Steglich Esterification)

The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid[8][18][19][20]. A catalytic amount of 4-dimethylaminopyridine (DMAP) is typically added to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Causality Behind Experimental Choices:

  • Activation: DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate.

  • Catalysis: DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive acylpyridinium salt, which is then attacked by the alcohol.

  • Byproduct Removal: A major consideration with DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and can be removed by filtration.

Experimental Protocol: DCC/DMAP-Mediated O-Acylation

This protocol details a general procedure for the esterification of the hydroxyl group of N-protected (3R,4S)-4-Fluoropyrrolidin-3-ol with a carboxylic acid. It is often advantageous to first protect the more nucleophilic secondary amine (e.g., as a Boc carbamate) to ensure selective acylation of the alcohol.

Materials:

  • N-Boc-(3R,4S)-4-Fluoropyrrolidin-3-ol

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-(3R,4S)-4-Fluoropyrrolidin-3-ol (1.0 equiv.), the carboxylic acid (1.2 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-acylated product.

Uronium/Aminium Salt-Mediated Esterification

Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation and can also be used for esterifications, particularly with less reactive alcohols[21][22]. HATU activates the carboxylic acid to form a reactive OAt-active ester.

Experimental Protocol: HATU-Mediated O-Acylation

Materials:

  • N-Boc-(3R,4S)-4-Fluoropyrrolidin-3-ol

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0-3.0 equiv.) dropwise and stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-(3R,4S)-4-Fluoropyrrolidin-3-ol (1.0 equiv.) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of O-Acylation Reagents

Reagent SystemAdvantagesDisadvantages
DCC/DMAP Cost-effective, widely used.DCU byproduct can complicate purification; potential for side reactions.
HATU/DIPEA High reactivity, fast reaction times, low racemization.Higher cost, byproducts are water-soluble.

Visualization: O-Acylation Workflow

OAcylation_Workflow start Start with N-Protected Pyrrolidinol reagents Combine with Carboxylic Acid, Coupling Reagent (DCC or HATU), and Base/Catalyst (DMAP/DIPEA) start->reagents reaction Stir at 0°C to RT reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Filter (DCC) or Aqueous Workup (HATU) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product O-Acylated Product purification->product

Caption: General workflow for O-acylation reactions.

Conclusion and Future Perspectives

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed in this guide for N-arylation and O-acylation provide researchers with robust and reliable methods for the functionalization of this important scaffold. The principles outlined, including the crucial step of in-situ neutralization and the selection of appropriate catalysts and reagents, are broadly applicable to a range of coupling partners. As the demand for sophisticated molecular architectures in drug discovery continues to grow, particularly in the burgeoning field of targeted protein degradation, the strategic application of fluorinated building blocks like (3R,4S)-4-Fluoropyrrolidin-3-ol will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]

  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • YouTube. Chan-Lam Coupling. (2022, July 10). [Link]

  • Snowden, T. S. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. [Link]

  • Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 3(8), 934-953. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6414-6417. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Galdeano, C., Gadd, M. S., & Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8826-8834. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678-685. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Organic Letters, 17(13), 3234-3237. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • JOCPR. Protecting Group Strategies for Complex Molecule Synthesis. (2024). [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 71(26), 9873-9875. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chandrasekhar, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4063-4065. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • OrgoSolver. Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). [Link]

  • PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • Reddit. Esterification/Amidation Problems. (2024, February 18). [Link]

  • Galdeano, C., & Ciulli, A. (2016). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 8(1), 1. [Link]

  • ResearchGate. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Biologically active N-arylated pyrrolidine derivatives. [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • RSC Publishing. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

  • NIH. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • RSC Publishing. Diphenylsilane as a coupling reagent for amide bond formation. [Link]

  • PubMed. Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand (Table 1). [Link]

  • NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Fluoropyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluoropyrrolidine Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors that compete with ATP at the enzyme's active site has revolutionized cancer treatment.[1][2] In the relentless pursuit of more potent, selective, and metabolically robust inhibitors, medicinal chemists continually seek novel molecular scaffolds that can confer superior pharmacological properties.

Among the most powerful strategies in modern drug design is the incorporation of fluorine.[3][4][5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's binding affinity, metabolic stability, lipophilicity, and membrane permeability.[7][8][9][10][11] When this "fluorine advantage" is combined with a privileged heterocyclic motif like the pyrrolidine ring, the result is a powerful building block for drug discovery.[12][13]

Fluorinated pyrrolidines serve as versatile, chiral intermediates that introduce a three-dimensional, conformationally constrained, and fluorinated element into a kinase inhibitor scaffold.[14][15][16][17] This can lead to enhanced binding interactions within the kinase ATP pocket and can block sites of metabolic degradation, ultimately improving the drug's overall pharmacokinetic profile.[11] This guide provides a detailed examination of the synthesis of chiral fluoropyrrolidine intermediates and their subsequent incorporation into kinase inhibitor frameworks, complete with step-by-step protocols and the scientific rationale behind the methodologies.

Part 1: Asymmetric Synthesis of Chiral Fluoropyrrolidine Intermediates

The precise three-dimensional arrangement of atoms (stereochemistry) is critical for a drug's interaction with its biological target. Therefore, methods that selectively produce a single enantiomer (the desired mirror image) of the fluoropyrrolidine intermediate are essential.[13][14][18] Catalytic asymmetric synthesis provides the most efficient route to these chiral building blocks.

One of the most robust methods for constructing the chiral fluoropyrrolidine core is the Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene.[14][19] This reaction is highly valued for its ability to generate multiple stereocenters with high fidelity in a single step.

Causality Behind the Method: The success of this reaction hinges on the chiral ligand complexed to the copper catalyst. This chiral environment orchestrates the facial selectivity of the cycloaddition, meaning it directs the approach of the fluorinated alkene to one face of the azomethine ylide, resulting in the preferential formation of one enantiomer of the pyrrolidine product. The choice of ligand is therefore critical for achieving high enantioselectivity.

Diagram: General Kinase Inhibition Pathway

Below is a conceptual diagram illustrating how a kinase inhibitor blocks the enzymatic activity, preventing the phosphorylation of a substrate protein.

G cluster_0 Kinase Active Site cluster_1 Normal Function (Blocked by Inhibitor) ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Inhibitor Fluoropyrrolidine Kinase Inhibitor Inhibitor->Kinase Binds & Blocks Phosphorylated_Substrate Phosphorylated Substrate (pS) Substrate->Phosphorylated_Substrate

Caption: Kinase inhibitor blocking the ATP binding site.

Protocol 1: Synthesis of Boc-Protected (S)-3-Fluoropyrrolidine

This protocol describes a representative synthesis of a key chiral intermediate, (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate, using an asymmetric cycloaddition approach.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a nitrogen-purged glovebox, add Cu(OTf)₂ (0.05 mmol, 1 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP) (0.06 mmol, 1.2 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

    • Scientist's Note: The copper(II) triflate is pre-reduced in situ or a Cu(I) source is used directly. The chiral ligand is the source of asymmetry, and its purity is paramount for high enantioselectivity.

  • Reaction Assembly:

    • To the catalyst solution, add the azomethine ylide precursor, such as an imine derived from glycine methyl ester (5.0 mmol, 1.0 equiv).

    • Add the fluorinated alkene, for example, 1-fluoro-2-phenylethene (6.0 mmol, 1.2 equiv).

    • Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (5.5 mmol, 1.1 equiv).

    • Scientist's Note: The base is crucial for the in-situ generation of the azomethine ylide from its imine precursor. The slight excess of the alkene ensures complete consumption of the limiting ylide precursor.

  • Cycloaddition Reaction:

    • Seal the flask and stir the reaction mixture at 40 °C for 12-24 hours.

    • Trustworthiness Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imine is fully consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the fluoropyrrolidine ester.

  • Hydrolysis and Protection:

    • Dissolve the purified ester in a mixture of methanol (20 mL) and water (5 mL). Add lithium hydroxide (LiOH) (10.0 mmol, 2.0 equiv) and stir at room temperature for 4 hours.

    • Neutralize the mixture with 1N HCl and concentrate to remove methanol.

    • Redissolve the aqueous residue in dioxane (20 mL), add di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol, 1.1 equiv) and sodium bicarbonate (15.0 mmol, 3.0 equiv). Stir vigorously overnight.

    • Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry, and concentrate. The resulting crude Boc-(S)-3-fluoropyrrolidine can be used directly or further purified by chromatography.

    • Scientist's Note: The ester is hydrolyzed and the resulting secondary amine is immediately protected with a Boc group. This protecting group is stable to many reaction conditions but can be easily removed later, making it ideal for multi-step synthesis.

Table 1: Typical Reaction Outcomes for Asymmetric Synthesis

ParameterTypical ValueMethod of Analysis
Chemical Yield75-90%Isolated Mass
Enantiomeric Excess (ee)>95%Chiral HPLC or SFC
Diastereomeric Ratio (dr)>20:1¹H NMR or ¹⁹F NMR
Purity>98%LC-MS, NMR Spectroscopy

Part 2: Incorporation into a Kinase Inhibitor Scaffold

With the chiral fluoropyrrolidine intermediate in hand, the next stage is to couple it to the core heterocyclic scaffold of the kinase inhibitor. A widely used and highly effective method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality Behind the Method: The SNAr reaction is ideal for this purpose because many kinase inhibitor scaffolds are based on electron-deficient heteroaromatic rings (like pyrazoles, pyrimidines, or pyridines).[1][15] These rings are "activated" towards attack by a nucleophile—in this case, the secondary amine of the fluoropyrrolidine. The reaction is typically high-yielding and proceeds under mild conditions, preserving the integrity of complex functional groups elsewhere in the molecule.

Diagram: Synthetic Workflow Overview

This diagram outlines the complete synthetic sequence from starting materials to the final kinase inhibitor product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Coupling & Final Product A Azomethine Ylide Precursor C Asymmetric 1,3-Dipolar Cycloaddition (Cu(I)/Chiral Ligand) A->C B Fluorinated Alkene B->C D Chiral Fluoropyrrolidine Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Kinase Inhibitor Core Scaffold (e.g., Chloro-Pyrazolopyrimidine) E->F G Final Fluoropyrrolidinyl Kinase Inhibitor F->G

Caption: Workflow for kinase inhibitor synthesis.

Protocol 2: SNAr Coupling of Fluoropyrrolidine to a Heteroaromatic Core

This protocol details the coupling of the previously synthesized Boc-(S)-3-fluoropyrrolidine to a generic 2-chloro-pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.

Step-by-Step Methodology:

  • Deprotection of the Intermediate:

    • Dissolve Boc-(S)-3-fluoropyrrolidine (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 5 mL).

    • Add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Trustworthiness Checkpoint: Monitor the deprotection by TLC, staining with ninhydrin to visualize the free amine. The reaction is complete when the starting material spot has disappeared.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting (S)-3-fluoropyrrolidine TFA salt is used directly in the next step.

    • Scientist's Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The resulting ammonium salt is often used directly to prevent amine instability or dimerization.

  • SNAr Coupling Reaction:

    • In a sealed vial, combine the 2-chloro-pyrazolo[1,5-a]pyrimidine core (1.0 mmol, 1.0 equiv), the crude (S)-3-fluoropyrrolidine TFA salt (approx. 1.1 mmol, 1.1 equiv), and a non-nucleophilic base such as DIPEA (3.0 mmol, 3.0 equiv).

    • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

    • Scientist's Note: A polar aprotic solvent is used to solubilize the salts and facilitate the SNAr reaction. At least two equivalents of base are required: one to neutralize the TFA salt and one to scavenge the HCl generated during the reaction.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

    • Trustworthiness Checkpoint: Monitor the reaction for the appearance of the product and disappearance of the chloro-scaffold starting material by LC-MS. This provides unambiguous confirmation of the desired mass for both reactant consumption and product formation.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove the solvent and excess base.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or flash column chromatography to yield the final kinase inhibitor.

Diagram: SNAr Coupling Mechanism

This diagram illustrates the key steps of the nucleophilic aromatic substitution mechanism.

G A Fluoropyrrolidine (Nucleophile) C Meisenheimer Complex (Intermediate) A->C 1. Nucleophilic Attack B Activated Heteroaryl-Cl (Electrophile) B->C D Final Product C->D 2. Aromatization (Loss of Leaving Group) E Cl⁻ C->E

Caption: Key steps in the SNAr coupling mechanism.

Table 2: Characterization Data for a Representative Final Product

Analysis TechniqueExpected Result
LC-MS A single major peak with the correct mass-to-charge ratio (M+H)⁺ for the final compound. Purity >98% by UV detection.
¹H NMR Signals corresponding to both the heteroaromatic core and the fluoropyrrolidine moiety. The protons on the carbon adjacent to the fluorine will appear as a doublet of triplets.
¹⁹F NMR A single multiplet corresponding to the fluorine atom on the pyrrolidine ring.
¹³C NMR A signal for the carbon atom bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 170-250 Hz).
HRMS Calculated mass for the molecular formula should be within 5 ppm of the observed mass.

Conclusion

The strategic synthesis of kinase inhibitors using fluoropyrrolidine intermediates represents a powerful and effective approach in modern medicinal chemistry. By leveraging robust and stereoselective synthetic methods, such as asymmetric 1,3-dipolar cycloadditions, researchers can efficiently generate these valuable chiral building blocks. Subsequent incorporation into diverse kinase inhibitor scaffolds via reliable coupling reactions like SNAr allows for the rapid exploration of chemical space and the optimization of drug candidates. The protocols and rationale presented here provide a foundational guide for scientists engaged in the discovery and development of the next generation of targeted therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Pfund, E., & Lequeux, T. (2010). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 2010(14), 2295-2315.
  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(45), 15159-15166. [Link]

  • Alcaraz, L., & Citterio, A. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(35), 11049-11056.
  • Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]

  • OmicsDI. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. OmicsDI. [Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6582. [Link]

  • Kawai, H., et al. (2012). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines.
  • Unciti-Broceta, A., et al. (2010). Fluorescent Kinase Inhibitors As Probes In Cancer. Cancers, 2(3), 1641-1666. [Link]

  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(58), 36585-36612.
  • Park, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 2021-2024. [Link]

  • Wang, Y., et al. (2018). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.
  • Singh, R. P., & Singh, R. K. (2013). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 10(8), 756-766.
  • Erickson, J. A., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 54(11), 2637-2649. [Link]

  • Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942.
  • Pescatori, L., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6331. [Link]

  • Wang, C., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers, 7(18), 3374-3393.
  • Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1301, 137351.
  • Larduinat, M., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Chinchilla, R., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(6), 4619-4626. [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 601(7891), 71-76. [Link]

  • University of Houston. (2020). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Houston Institutional Repository. [Link]

  • Szychowski, K. A., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 24(11), 9290. [Link]

  • Nguyen, T., & Statsyuk, A. (2019). Synthesis of a Kinase Probe with a Less Reactive Electrophile. University of Houston.
  • McAlpine, I., Tran-Dubé, M., & Wang, F. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7850-7857.
  • McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7850-7857.
  • Gandeepan, P., & Li, C. J. (2016). Enantioselective Synthesis of Pyrrolidines by Aminotrifluoromethylation of Alkenes. Synfacts, 12(10), 1020.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Lv, P. C., et al. (2011). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 16(9), 7864-7880. [Link]

  • Bloom, S., et al. (2021). Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. Journal of the American Chemical Society, 143(41), 17117-17123. [Link]

  • Walker, B., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Sharpless aminohydroxylation for vicinal amino alcohol synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Value of Vicinal Amino Alcohols

Vicinal amino alcohols, organic compounds featuring amino and hydroxyl groups on adjacent carbons, are foundational chiral building blocks in modern chemistry.[1] Their precise stereochemical arrangement is often the linchpin for biological activity, making them prevalent structural motifs in a wide spectrum of pharmaceuticals, natural products, and agrochemicals.[2][] From the antimalarial quinine to key components in antiviral and anticancer agents, the strategic placement of these functional groups is critical.[][4] Consequently, the development of robust and stereoselective methods to synthesize these molecules is of paramount importance to the drug development pipeline.

Among the premier methods for this task is the Sharpless Asymmetric Aminohydroxylation (AA), a powerful catalytic process that converts prochiral alkenes into enantiomerically enriched vicinal amino alcohols in a single, reliable step.[5][6] Developed by Nobel laureate K. Barry Sharpless, this reaction offers a direct and highly selective route to these valuable compounds, transforming what was once a significant synthetic challenge into a routine and predictable operation.[7][8] This guide provides an in-depth exploration of the AA reaction, from its core mechanism to detailed, field-tested protocols designed for immediate application in the research and development laboratory.

Section 1: Mechanistic Insights and Core Components

The elegance of the Sharpless AA lies in its catalytic cycle, which orchestrates the syn-addition of both the nitrogen and oxygen moieties across the double bond with high fidelity. Understanding the role of each component is crucial for troubleshooting and optimizing the reaction for novel substrates. The process is mechanistically analogous to the well-known Sharpless Asymmetric Dihydroxylation (AD).[9][10]

The key components are:

  • Osmium Catalyst: Typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), this is the primary catalyst that cycles through different oxidation states. It is a safer and easier-to-handle precursor than the highly toxic and volatile osmium tetroxide (OsO₄).[8][11]

  • Chiral Ligand: These are cinchona alkaloid derivatives, most commonly phthalazine (PHAL) or anthraquinone (AQN) adducts of dihydroquinine (DHQ) and dihydroquinidine (DHQD).[12] The ligand accelerates the reaction and, most critically, creates a chiral binding pocket around the osmium center, dictating the enantiofacial selectivity of the addition.[10][13] (DHQ)₂PHAL and (DHQD)₂PHAL are pseudoenantiomers, delivering the opposite product enantiomers.

  • Nitrogen Source: The source of the amino group is a key variable. Historically, N-halosulfonamides like Chloramine-T were used.[11] However, the development of N-halocarbamates (e.g., from Boc or Cbz protecting groups) and amides significantly broadened the reaction's scope and synthetic utility, as these protecting groups are often easier to remove under milder conditions.[5][10]

  • Oxidant: The N-haloamide or N-halocarbamate salt serves a dual role as both the nitrogen source and the terminal oxidant, regenerating the active Os(VIII) species to perpetuate the catalytic cycle.[11]

The Catalytic Cycle

The reaction initiates with the formation of an active imido-osmium(VIII) species (OsO₃(NR)) from the osmium precursor and the deprotonated nitrogen source.[5][11] This intermediate then engages the alkene in a stereodefining cycloaddition step.

Sharpless Aminohydroxylation Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Key Inputs Os(VI) K₂OsO₂(OH)₄ (Precatalyst) Active_Os(VIII) [L]OsO₃(NR) Active Catalyst Os(VI)->Active_Os(VIII) R₂NCl(Na) - NaCl Cycloaddition [3+2] or [2+2] Cycloaddition Active_Os(VIII)->Cycloaddition Alkene (R-CH=CH-R) Osmacycle Os(VI) Azaglycolate Intermediate Cycloaddition->Osmacycle Osmacycle->Active_Os(VIII) R₂NCl(Na) (Reoxidation) Hydrolysis Hydrolysis Osmacycle->Hydrolysis H₂O Product vic-Amino Alcohol (Product) Hydrolysis->Product Alkene_Input Alkene Substrate Alkene_Input->Cycloaddition Ligand_Input Chiral Ligand (L) Ligand_Input->Active_Os(VIII) Nitrogen_Input Nitrogen Source (e.g., CbzNCl(Na)) Nitrogen_Input->Os(VI) Nitrogen_Input->Osmacycle Reoxidant

Figure 1: Catalytic cycle of the Sharpless Aminohydroxylation.

The mechanism proceeds as follows:

  • Catalyst Activation: The Os(VI) precatalyst is oxidized by the N-chloroamide substrate to form an active imidotriooxoosmium(VIII) species, which is complexed with the chiral ligand.[11]

  • Cycloaddition: The alkene adds to the active catalyst in a concerted [3+2] or a stepwise [2+2] cycloaddition, with theoretical calculations often favoring the former.[11] This step is enantioselective and diastereoselective (syn-addition), controlled by the chiral ligand.

  • Hydrolysis & Reoxidation: The resulting osmium(VI) azaglycolate intermediate can undergo hydrolysis to release the desired vicinal amino alcohol product and the Os(VI) catalyst.[11] Alternatively, and to maintain the catalytic cycle, the intermediate is reoxidized by another equivalent of the nitrogen source back to the active Os(VIII) species, releasing the product in the process.[11]

A potential side reaction involves a second cycloaddition to the reoxidized metallacycle, which can decrease enantioselectivity.[11] Performing the reaction in aqueous media and under dilute conditions helps favor the desired hydrolysis pathway.[11]

Section 2: Experimental Protocols and Practical Considerations

Success in applying the Sharpless AA hinges on careful attention to reagent quality, setup, and reaction conditions. The following protocols provide a robust starting point for the synthesis of a protected amino alcohol from a styrene derivative, a common and well-behaved substrate class.[10]

General Workflow

Experimental Workflow start Start prep Prepare Nitrogen Source (in situ) start->prep setup Assemble Reaction (Solvent, Ligand, Os, Alkene) prep->setup cool Cool to 0 °C setup->cool add Slowly Add Nitrogen Source cool->add react Stir at RT (Monitor by TLC/LCMS) add->react quench Quench Reaction (e.g., Na₂SO₃) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify analyze Characterization (NMR, HRMS, Chiral HPLC) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the AA reaction.

Protocol 1: Asymmetric Aminohydroxylation of Styrene with Cbz as Nitrogen Source

This protocol describes the synthesis of a Cbz-protected amino alcohol, a versatile intermediate for further synthetic transformations.[14]

Reagents and Materials:

  • Styrene (1.0 equiv)

  • N-Cbz-amine (e.g., Benzyl carbamate, 1.1 equiv)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) or tert-butyl hypochlorite (t-BuOCl) (0.55 equiv)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equiv)

  • (DHQ)₂PHAL or (DHQD)₂PHAL (0.05 equiv)

  • Sodium hydroxide (NaOH, 1.1 equiv)

  • Solvent: 1:1 mixture of n-propanol and water

  • Sodium sulfite (Na₂SO₃) for quenching

  • Ethyl acetate and brine for workup

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Preparation of the Nitrogen Source (in situ):

    • Causality: The active N-chloro-N-sodio carbamate is generated just before use to ensure maximum reactivity. This is a modification that avoids handling potentially unstable reagents.[5][14]

    • In a separate flask, dissolve benzyl carbamate (1.1 equiv) and NaOH (1.1 equiv) in water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCDMH or t-BuOCl (0.55 equiv) in n-propanol. Stir for 15-20 minutes at 0 °C. The resulting solution contains the active nitrogen source, CbzNCl(Na).

  • Reaction Setup:

    • To the main reaction flask, add the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.05 equiv) and potassium osmate(VI) dihydrate (0.04 equiv).

    • Add the 1:1 n-propanol/water solvent mixture. Stir until the solids dissolve, which may result in a colored solution.

    • Add the styrene substrate (1.0 equiv).

    • Cool the reaction mixture to 0 °C.

  • Reaction Execution:

    • Slowly add the freshly prepared nitrogen source solution to the main reaction flask over 1-2 hours using a syringe pump.

    • Causality: Slow addition is critical. It maintains a low concentration of the active catalyst and oxidant, which helps to suppress side reactions, such as the formation of diol byproducts and the secondary cycloaddition that can erode enantioselectivity.[11]

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.

  • Workup and Purification:

    • Quench the reaction by adding an excess of solid sodium sulfite (Na₂SO₃). Stir vigorously for 1 hour. This reduces any remaining Os(VIII) or Os(VI) species to less harmful forms.

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure vicinal amino alcohol.

  • Analysis:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Section 3: Scope, Selectivity, and Optimization

The Sharpless AA is a versatile reaction, but its success, particularly regioselectivity, is highly dependent on the substrate and the choice of ligand.[8]

Regioselectivity: The PHAL vs. AQN Ligand Choice

A key feature of the AA reaction is the ability to influence, and even reverse, the regioselectivity by changing the ligand backbone.[8][11]

  • Phthalazine (PHAL) Ligands (e.g., (DHQ)₂PHAL): For many substrates, particularly styrenes and cinnamates, PHAL ligands tend to direct the nitrogen atom to the position distal to the activating group (e.g., benzylic amine for styrenes).[8]

  • Anthraquinone (AQN) Ligands (e.g., (DHQ)₂AQN): Remarkably, switching to an AQN ligand can reverse this preference, directing the nitrogen to the proximal position, without inverting the enantiofacial selectivity.[8]

This ligand-controlled regioselectivity is a powerful tool, allowing access to both regioisomers of the amino alcohol from the same starting alkene, simply by changing the ligand.[15]

Ligand ClassSubstrate (Cinnamate Ester)Major RegioisomerTypical Regio-ratio
(DHQ)₂PHAL R-CH=CH-CO₂Etα-Amino-β-hydroxy ester>10:1
(DHQ)₂AQN R-CH=CH-CO₂Etα-Hydroxy-β-amino ester>4:1

Table 1: Ligand-controlled regioselectivity in the AA of a cinnamate ester. Data synthesized from literature reports.[8][11]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Inactive nitrogen source. 2. Catalyst decomposition. 3. Formation of diol byproduct.1. Prepare the N-halo species in situ just before use. 2. Ensure high purity of reagents and solvents. Use degassed solvents if necessary. 3. Use more dilute conditions; ensure slow addition of the nitrogen source.
Low Enantioselectivity (ee) 1. Impure or incorrect chiral ligand. 2. Reaction temperature too high. 3. Secondary catalytic cycle interfering.[10]1. Verify ligand identity and purity. 2. Run the reaction at a lower temperature (e.g., 0 °C or 4 °C). 3. Use dilute conditions and slow addition to favor hydrolysis over the secondary cycle.[11]
Poor Regioselectivity 1. Substrate electronics/sterics offer little bias. 2. Incorrect ligand choice for the desired outcome.1. Screen both PHAL and AQN ligand classes to determine the optimal choice.[8] 2. Modify the nitrogen source (e.g., sulfonamide vs. carbamate) as this can also influence regioselectivity.[11]
Reaction Stalls 1. Insufficient oxidant. 2. Catalyst inhibition.1. Ensure the correct stoichiometry of the N-halo species. 2. Check for impurities in the alkene substrate that might coordinate to the osmium.

Conclusion

The Sharpless Asymmetric Aminohydroxylation is a cornerstone of modern asymmetric synthesis, providing a reliable and highly selective method for accessing chiral vicinal amino alcohols.[9] Its broad substrate scope, coupled with the ability to control both enantioselectivity and regioselectivity through judicious choice of ligand, makes it an invaluable tool for researchers in drug discovery and natural product synthesis.[16][17] While the use of osmium requires appropriate safety precautions, the high catalytic efficiency and the availability of safer, stable osmate salts make it a practical and powerful reaction for generating complex, high-value molecules from simple alkene precursors.[8]

References

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Nilov, D., & Reiser, O. (2002). The Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Aminohydroxylation. Buchler GmbH. [Link]

  • Sharpless Oxyamination. Wikipedia. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • Importance of vicinal amino alcohols and synthetic approaches. ResearchGate. [Link]

  • Goodwin, N. (2002). The Career of K. Barry Sharpless. MacMillan Group Meeting. [Link]

  • Karl Barry Sharpless. Wikipedia. [Link]

  • Vicinal amino α‐tertiary alcohols and their synthesis. ResearchGate. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. The Australian National University. [Link]

  • Sharpless Aminohydroxylation. YouTube. [Link]

  • The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. [Link]

  • Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. ACS Publications. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol HCl. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. The inherent challenges of stereocontrol and fluorination chemistry can often lead to unexpected results. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (3R,4S)-4-Fluoropyrrolidin-3-ol HCl?

A1: Several synthetic strategies have been successfully employed. The choice of route often depends on the available starting materials, scalability, and desired stereochemical purity. Common approaches start from chiral precursors like 4-hydroxyproline derivatives or employ stereoselective reactions on achiral starting materials. One prominent method involves the stereospecific fluorination of a protected pyrrolidinol precursor, often via a mesylate intermediate, followed by a nucleophilic substitution with a fluoride source. Another approach utilizes an iodocyclisation of an allylic fluoride to establish the pyrrolidine ring with the desired stereochemistry.

Q2: Why is the stereochemistry at the C3 and C4 positions so critical?

A2: The precise (3R,4S) configuration is often crucial for the biological activity of the final drug molecule in which this building block is incorporated. The spatial arrangement of the hydroxyl and fluoro groups dictates how the molecule binds to its biological target. For instance, in the context of VHL E3 ligase ligands used in PROTACs, the specific stereoisomer determines the binding affinity and subsequent protein degradation efficiency.[1]

Q3: What is the purpose of converting the final product to a hydrochloride salt?

A3: The hydrochloride salt form offers several advantages. It typically improves the compound's crystallinity, which greatly facilitates purification by recrystallization. This is a critical step for removing diastereomeric and enantiomeric impurities.[2] Additionally, the HCl salt is generally more stable and easier to handle as a solid compared to the free base, which may be an oil or a low-melting solid.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Working with fluorinating agents requires special care. Many fluorinating reagents can be toxic, corrosive, or react violently with water. For example, hydrogen fluoride (HF) and its complexes are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The deprotection step often involves the use of strong acids like HCl, which also requires careful handling.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol HCl.

Problem 1: Low Yield in the Fluorination Step

Q: I am experiencing a low yield during the nucleophilic fluorination step (e.g., using KF or TBAF on a mesylated or tosylated precursor). What are the likely causes and how can I improve the yield?

A: Low yields in nucleophilic fluorination are a common challenge. The efficacy of this SN2 reaction is highly dependent on several factors.

Causality and Solutions:

  • Poor Leaving Group: The sulfonate ester (mesylate, tosylate) must be a good leaving group. Ensure its complete formation in the previous step. Incomplete sulfonylation will result in unreacted alcohol, which will not be fluorinated.

  • Fluoride Source Reactivity: The choice and preparation of the fluoride source are critical.

    • Potassium Fluoride (KF): Standard KF is often not reactive enough due to its high lattice energy. "Spray-dried" KF is preferred as it has a higher surface area. Alternatively, KF can be activated by phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts).

    • Tetrabutylammonium Fluoride (TBAF): While more reactive, commercial TBAF solutions contain water, which can lead to elimination side products or hydrolysis of the leaving group. Use anhydrous TBAF or co-evaporate the commercial solution with anhydrous acetonitrile to remove water.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is necessary to solvate the cation of the fluoride salt and increase the nucleophilicity of the fluoride anion.

    • Temperature: Higher temperatures can promote the desired substitution but may also increase the rate of side reactions like elimination. A careful optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

  • Elimination Side Reaction: The formation of an alkene via an E2 elimination pathway is a major competing reaction, especially if the leaving group is on a secondary carbon. Using a less basic fluoride source or milder reaction conditions can sometimes mitigate this.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low fluorination yields.

Problem 2: Poor Stereoselectivity (Incorrect Diastereomer Ratio)

Q: The 1H or 19F NMR of my product shows a significant amount of the undesired diastereomer (e.g., the trans isomer instead of the desired cis product). How can I improve the stereoselectivity?

A: Achieving the correct (3R,4S) cis stereochemistry is paramount. The formation of the undesired diastereomer typically points to a lack of stereocontrol in the key bond-forming steps.

Causality and Solutions:

  • Mechanism of Fluorination: If you are using a nucleophilic substitution approach on a chiral precursor (e.g., a protected (3R,4R)-pyrrolidin-3-ol derivative), the reaction should proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon bearing the leaving group.

    • Loss of Stereocontrol: If the reaction proceeds partially through an SN1 mechanism (e.g., due to a stabilized carbocation intermediate or reaction conditions that favor it), you will observe racemization at that center, leading to a mixture of diastereomers. Ensure your reaction conditions strongly favor the SN2 pathway (polar aprotic solvent, good nucleophile).

  • Iodocyclisation Stereocontrol: In routes involving iodocyclisation of allylic fluorides, the syn-stereocontrol is influenced by the formation of an I2-π complex.[3] The choice of substrate and reaction conditions can impact the diastereomeric ratio.

  • Epimerization: The product or intermediates might be susceptible to epimerization under certain pH conditions. Analyze each step of your synthesis to identify where this might occur. For example, a strong base could deprotonate the carbon alpha to a carbonyl group in an intermediate, leading to a loss of stereochemical integrity.

  • Starting Material Purity: Ensure the chiral purity of your starting material. If the precursor already contains the wrong stereoisomer, it will be carried through the synthesis.

Recommended Actions:

  • Confirm Precursor Stereochemistry: Use chiral HPLC or NMR with a chiral shift reagent to verify the stereochemical purity of your starting material and key intermediates.

  • Optimize the SN2 Reaction: If applicable, ensure your fluorination conditions are optimized for a clean inversion. This includes using a highly reactive fluoride source to keep the reaction temperature as low as possible.

  • Purification Strategy: If you are unable to achieve perfect stereoselectivity, you may need to rely on the final purification step. The diastereomers of (3R,4S)-4-Fluoropyrrolidin-3-ol HCl often have different solubilities, allowing for separation by recrystallization.

Problem 3: Difficulty in Final Purification and Isolation

Q: My final product is an oil or a sticky solid after deprotection and I'm struggling to crystallize the HCl salt. What can I do?

A: The successful crystallization of the final hydrochloride salt is crucial for achieving high purity.[2]

Causality and Solutions:

  • Residual Solvents: The presence of residual solvents from the workup (e.g., water, ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your product is thoroughly dried under high vacuum before attempting crystallization.

  • Incorrect Stoichiometry of HCl: The formation of the salt requires the correct amount of HCl.

    • Too little HCl: Incomplete salt formation will result in a mixture of the free base and the salt, which may not crystallize well.

    • Too much HCl: An excess of HCl can also sometimes hinder crystallization.

  • Choice of Crystallization Solvent: The solvent system is critical. A common approach is to use an alcohol (like isopropanol or n-butanol) in which the salt has some solubility at higher temperatures, and then add an anti-solvent (like MTBE, heptane, or diethyl ether) in which the salt is insoluble to induce precipitation.[2]

  • Impurities: The presence of impurities can act as "crystal poisons," disrupting the crystal lattice formation. If your crude product is highly impure, consider a chromatographic purification of the protected intermediate before the final deprotection and crystallization.

Detailed Protocol for Crystallization:

  • Starting Material: Begin with the crude (3R,4S)-4-Fluoropyrrolidin-3-ol free base, ensuring it is as dry as possible.

  • Solvent Addition: Dissolve the crude material in a minimal amount of a suitable alcohol (e.g., n-butanol).

  • HCl Addition: Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise while stirring. Monitor the pH to ensure it is acidic.

  • Induce Crystallization:

    • Cooling: Slowly cool the solution.

    • Anti-solvent Addition: If no crystals form upon cooling, slowly add an anti-solvent until the solution becomes cloudy. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to induce crystallization.

  • Isolation: Once crystallization is complete, collect the solid by filtration, wash with a cold solvent or the anti-solvent, and dry under high vacuum.

Quantitative Data Summary Table:

ParameterRecommended Condition/ValueRationale
Fluorination Temp. 80-120 °C (substrate dependent)Balances reaction rate and side reactions.
Boc-Deprotection HCl in Dioxane or IsopropanolEfficiently removes the Boc group and forms the HCl salt in situ.
Final Purity Target ≥99% (chiral and chemical)Required for many pharmaceutical applications.
Crystallization Solvent n-BuOH / Water or IPA / MTBEGood solubility differential for the HCl salt.[2]

Key Experimental Workflow: Stereospecific Fluorination

The following diagram outlines a common workflow for the synthesis, emphasizing the critical control points for ensuring stereochemical integrity and purity.

Sources

Technical Support Center: Purification of (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this critical chiral building block.

Introduction

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount, as the presence of other stereoisomers can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and ensuring the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride.

Question: My final product has a low chemical purity (<98%) after initial isolation. What are the likely impurities and how can I remove them?

Answer:

Low chemical purity can stem from several sources, including unreacted starting materials, side-products from the synthesis, and degradation products.

Potential Causes and Solutions:

  • Incomplete Reaction: The presence of starting materials is a common issue. Ensure your reaction has gone to completion by monitoring with an appropriate technique like TLC, LC-MS, or NMR before workup. If the reaction is stalled, you may need to adjust reaction time, temperature, or reagent stoichiometry.

  • Side-Products: The synthesis of fluorinated pyrrolidinols can sometimes lead to the formation of byproducts. For instance, in fluorination reactions, over-fluorination or elimination products can occur.

  • Purification Strategy: A robust purification strategy is essential. For (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride, recrystallization is often an effective method. A proven solvent system for a similar compound, (R)-3-Fluoropyrrolidine hydrochloride, is a mixture of n-butanol and water, which efficiently removes impurities including the undesired enantiomer[1].

Question: My product shows the presence of the undesired diastereomer. How can I improve the diastereomeric excess?

Answer:

The presence of the undesired diastereomer is a common challenge in stereoselective synthesis. Purification strategies must be employed to enrich the desired (3R,4S) isomer.

Potential Causes and Solutions:

  • Non-Optimal Stereoselective Reaction Conditions: Review your synthetic protocol. Factors such as the choice of reagents, catalysts, solvents, and temperature can significantly influence the stereochemical outcome.

  • Purification by Recrystallization: Diastereomers have different physical properties, including solubility. Recrystallization can be a powerful technique for separating them. Experiment with different solvent systems to find one that selectively crystallizes the desired (3R,4S) isomer, leaving the undesired diastereomer in the mother liquor. As mentioned, a mixture of an alcohol (like n-butanol or isopropanol) and water is a good starting point[1].

  • Chiral Chromatography: For challenging separations, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a chiral stationary phase to separate enantiomers and diastereomers. While effective, it is often more expensive and less scalable than recrystallization.

Question: I am observing residual solvents in my final product by GC analysis. How can I minimize them?

Answer:

Residual solvents are organic volatile chemicals that remain from the manufacturing process and are strictly regulated in pharmaceutical ingredients[2]. Their presence can affect the physical properties and safety of the final product[1].

Potential Causes and Solutions:

  • Inefficient Drying: Ensure your product is dried under appropriate conditions (temperature and vacuum) for a sufficient duration.

  • Solvent Entrapment in Crystals: During crystallization, solvent molecules can become trapped within the crystal lattice. To mitigate this, control the rate of crystallization. Slow cooling and stirring can lead to the formation of more ordered crystals with less solvent inclusion.

  • Choice of Solvents: Whenever possible, use less toxic, Class 3 solvents. If Class 1 or 2 solvents are necessary for the synthesis, ensure subsequent steps are designed to effectively remove them to acceptable levels as defined by ICH guidelines[2]. A final recrystallization from a different, less toxic solvent system can also help to remove residual solvents from earlier steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride?

A1: Recrystallization is the most common and scalable method for purifying (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. A mixture of an alcohol such as n-butanol or isopropanol and water is a good starting point for the solvent system. The crude material is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to induce crystallization of the pure product.

Q2: How can I assess the chemical and chiral purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is the standard method for determining chemical purity. Quantitative Nuclear Magnetic Resonance (qNMR), particularly ¹H and ¹⁹F NMR, can also be a powerful tool for purity assessment of fluorinated compounds[3][4][5][6].

  • Chiral Purity (Enantiomeric and Diastereomeric Excess): Chiral HPLC is the preferred method for determining the stereochemical purity. This can be done directly on a chiral stationary phase or indirectly by derivatizing the amine with a chiral derivatizing agent and separating the resulting diastereomers on a standard achiral column[2][7][8]. Chiral Gas Chromatography (GC) after derivatization is another viable option.

Q3: What are the typical storage conditions for (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride?

A3: As an amine hydrochloride salt, it is generally a stable solid. It should be stored in a well-sealed container, protected from moisture and light, at room temperature or under refrigerated conditions (2-8 °C) as specified by the supplier.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

Experimental Protocols

Recrystallization Protocol for (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent system. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. A mixture of n-butanol and water is a recommended starting point[1]. Other alcohols like ethanol or isopropanol with water can also be tested.

  • Dissolution: Place the crude (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent system. Heat the mixture with stirring on a hot plate until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to a constant weight.

Analytical Method for Chiral Purity Determination by HPLC (Representative)

This is a general method and will likely require optimization for your specific instrumentation and sample.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is typically used for direct chiral separations.

  • Mobile Phase: A common mobile phase for chiral separations of amines is a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common.

  • Sample Preparation: Dissolve a small amount of the purified (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride in the mobile phase.

Data Presentation

Table 1: Typical Purity Specifications for (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

ParameterSpecificationRecommended Analytical Method
Chemical Purity ≥ 98.0%HPLC, qNMR
Chiral Purity (ee/de) ≥ 99.0%Chiral HPLC, Chiral GC
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC
Water Content ≤ 0.5%Karl Fischer Titration

Visualizations

Purification_Troubleshooting cluster_start Initial Assessment cluster_problem Problem Identification cluster_solution Solutions cluster_end Final Product start Crude Product (3R,4S)-4-Fluoropyrrolidin-3-ol HCl low_purity Low Chemical Purity? start->low_purity diastereomer Diastereomeric Impurity? low_purity->diastereomer No recrystallize Recrystallize (e.g., n-BuOH/H2O) low_purity->recrystallize Yes solvent Residual Solvents? diastereomer->solvent No chiral_sep Preparative Chiral HPLC diastereomer->chiral_sep Yes drying Optimize Drying (Vacuum & Temperature) solvent->drying Yes end Pure Product (>98% Purity, >99% ee/de) solvent->end No recrystallize->diastereomer chiral_sep->solvent drying->end

Caption: Troubleshooting workflow for the purification of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Step-by-step workflow for the recrystallization of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride.

References

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. (2017). Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). (n.d.). Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. (2017). Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.). Available at: [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. (n.d.). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Methylamine clean-up. Hive Newbee Forum. (2003). Available at: [Link]

  • Aminoalcohol resolution method. Google Patents. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021). Available at: [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. (2020). Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office - EP 2436381 A1. (2012). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (2003). Available at: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. (2022). Available at: [Link]

  • Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof. Patexia. (2010). Available at: [Link]

  • Purification of fluorinated alcohols. Google Patents. (n.d.).
  • Process for the purification of an aminoalcohol. Google Patents. (n.d.).
  • Method of chiral clean beta-amino alcohols synthesis. Google Patents. (n.d.).
  • β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry (RSC Publishing). (2013). Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022). Available at: [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. (2019). Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. (2007). Available at: [Link]

  • α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. (2018). Available at: [Link]

  • Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). PubMed. (1993). Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. (2013). Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. (2019). Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. (2022). Available at: [Link]

Sources

Technical Support Center: Fluoropyrrolidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluoropyrrolidinol derivatives. As a critical structural motif in modern pharmaceuticals, the stereochemical and chemical purity of fluoropyrrolidinols is paramount. This guide is designed to provide practical, in-depth answers to common challenges encountered during synthesis, with a focus on identifying, understanding, and mitigating impurity formation.

Part 1: Frequently Asked Questions - Common Impurities & Their Origins

This section addresses the most frequent questions regarding the types of impurities that can arise during the synthesis of fluoropyrrolidinols, particularly when using common deoxyfluorination methods on hydroxyprolinol precursors.

Q1: I'm performing a deoxyfluorination on a protected hydroxyprolinol using DAST or Deoxo-Fluor and see several unexpected spots on my TLC. What are the most likely impurities?

A1: When synthesizing fluoropyrrolidinols via deoxyfluorination of the corresponding alcohol, you are introducing a potent, reactive reagent that can lead to several predictable side products. The most common impurities include:

  • Elimination Byproducts: Formation of an alkene (a pyrroline derivative) is a frequent side reaction, especially with reagents like DAST and Deoxo-Fluor.[1][2][3] This occurs when the activated hydroxyl group is eliminated, along with a proton from an adjacent carbon.

  • Diastereomeric Impurities: If your starting hydroxyprolinol has multiple stereocenters, the SN2 reaction at the carbon bearing the hydroxyl group will invert its stereochemistry. However, incomplete reaction or side reactions can lead to the formation of other diastereomers.[4]

  • Unreacted Starting Material: Incomplete conversion is common and results in residual hydroxyprolinol in your crude product.

  • Rearrangement Products: Although less common for simple pyrrolidinol systems, complex substrates can undergo skeletal rearrangements like the Beckmann rearrangement under acidic conditions, which can be generated by the fluorinating reagent.[5]

  • Reagent-Derived Impurities: Hydrolyzed byproducts of the fluorinating agent itself can sometimes contaminate the product, though these are often removed during aqueous workup.

Q2: My mass spectrometry results show a peak corresponding to [M-HF]+. What does this indicate?

A2: The observation of a mass corresponding to the loss of hydrogen fluoride (HF) from the parent ion is a strong indicator of an elimination byproduct. This suggests that instead of nucleophilic substitution, an E2 elimination pathway occurred, resulting in a double bond within the pyrrolidine ring. This is particularly common with thermally sensitive substrates or when the reaction is run at elevated temperatures.[3]

Q3: My ¹H and ¹⁹F NMR spectra are more complex than expected. How can I identify a diastereomeric impurity?

A3: NMR is a powerful tool for identifying stereoisomers.[6][7][8]

  • ¹⁹F NMR: This is often the clearest indicator. Each diastereomer will have a unique electronic environment for the fluorine atom, resulting in a distinct signal (a separate peak or multiplet) in the ¹⁹F NMR spectrum.[9] The relative integration of these signals can provide a quantitative measure of the diastereomeric ratio.

  • ¹H NMR: The coupling constants (J-values) between the fluorine atom and adjacent protons (e.g., ³JH-F) are highly dependent on the dihedral angle between them, which is fixed by the stereochemistry. Each diastereomer will exhibit a different set of coupling constants for the protons near the C-F bond.

  • Chiral Derivatizing Agents: If direct detection is difficult, reacting your sample with a chiral agent can create diastereomeric derivatives that are more easily resolved in standard NMR or chromatography.

Q4: Why am I seeing significant amounts of the elimination byproduct? What is the mechanism?

A4: The formation of elimination byproducts is a classic competitive pathway to SN2 substitution in deoxyfluorination.[1][2] The mechanism proceeds as follows:

  • Activation: The hydroxyl group of the pyrrolidinol attacks the sulfur atom of the fluorinating reagent (e.g., DAST), forming a reactive intermediate and displacing a fluoride ion.

  • Competition: At this stage, two pathways compete:

    • Substitution (Desired): The displaced fluoride ion acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group from the backside, leading to inversion of stereochemistry and formation of the C-F bond.

    • Elimination (Side Reaction): The fluoride ion, being a strong base, can instead abstract an anti-periplanar proton from an adjacent carbon atom. This triggers the collapse of the intermediate and the formation of a double bond.[10]

Elevated temperatures, steric hindrance around the reaction center, and the presence of accessible anti-periplanar protons all favor the elimination pathway.[3]

Part 2: Troubleshooting Guides & Purification Strategies

This section provides actionable steps and protocols to diagnose and resolve common issues during and after the synthesis.

Logical Workflow for Impurity Troubleshooting

The following diagram outlines a systematic approach to identifying and resolving purity issues in your fluoropyrrolidinol synthesis.

G start Impurity Detected (TLC, LCMS, NMR) char Characterize Impurity: - Mass Spec (MW) - NMR (Structure) start->char impurity_type What is the impurity? char->impurity_type sm Starting Material impurity_type->sm  Unreacted Alcohol elim Elimination Product ([M-HF]+) impurity_type->elim  Alkene diast Diastereomer impurity_type->diast  Isomer unknown Other/Unknown impurity_type->unknown  Unidentified sol_sm Troubleshooting: 1. Increase reagent equivalents. 2. Extend reaction time at low temp. 3. Check reagent quality. sm->sol_sm sol_elim Troubleshooting: 1. Lower reaction temperature (-78°C). 2. Use a less basic/hindered fluorinating   reagent (e.g., PyFluor). 3. Ensure slow reagent addition. elim->sol_elim sol_diast Purification: 1. Chiral HPLC/SFC is the gold standard. 2. Careful flash chromatography may work   for some diastereomers. 3. Recrystallization if applicable. diast->sol_diast sol_unknown Action: 1. Isolate via Prep-HPLC. 2. Full characterization (2D NMR, HRMS). 3. Re-evaluate synthetic route. unknown->sol_unknown

Caption: Troubleshooting workflow for fluoropyrrolidinol synthesis.

Summary of Common Impurities and Solutions
Impurity TypeTypical Analytical SignaturePrimary CauseRecommended Action
Unreacted Starting Material Mass Spec: [M+H]⁺ of alcoholIncomplete reactionIncrease reagent stoichiometry or reaction time at controlled low temperatures.
Elimination Byproduct Mass Spec: [M-HF+H]⁺ or [M-F]⁺High reaction temperature; Steric hindranceLower temperature (-78 °C), slow addition of reagent, consider alternative reagents like PyFluor.[2]
Diastereomer Distinct signals in ¹⁹F NMR; Different retention time in chiral chromatographyNon-stereospecific reaction conditions or side reactionsPurification via chiral HPLC/SFC; Optimize reaction for stereocontrol.
Reagent Byproducts Varies; often water-solubleHydrolysis of fluorinating agentEnsure rigorous aqueous workup and extraction.
Part 3: Key Experimental Protocols

Protocol 1: General Procedure for ¹⁹F NMR Analysis for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for identifying and quantifying fluorinated compounds and their impurities.[7][8]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of your crude or purified fluoropyrrolidinol sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the material.

    • Add a known amount of an internal standard if quantification is required. A common standard is trifluorotoluene.[6]

  • Instrument Setup (300-500 MHz NMR Spectrometer):

    • Lock and shim the spectrometer using the deuterated solvent signal.

    • Acquire a standard ¹H spectrum first to confirm the presence of the compound.

    • Switch the nucleus to ¹⁹F. The resonance frequency will be specific to your spectrometer's field strength (e.g., ~282 MHz on a 300 MHz instrument).

  • ¹⁹F NMR Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) for the initial scan to locate all fluorine signals.

    • Relaxation Delay (d1): Use a delay of at least 5 seconds to ensure full relaxation for accurate integration, especially for quantitative analysis (qNMR).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Reference the spectrum. If no internal standard is used, the major product signal can be set to a reference chemical shift.

    • Integrate all distinct ¹⁹F signals. The relative integral values correspond directly to the molar ratio of the different fluorine-containing species (product vs. diastereomeric impurity) in the sample.

Protocol 2: Chiral HPLC Method Development for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most reliable method for separating and quantifying stereoisomers.[11][12]

  • Column Selection:

    • Polysaccharide-based columns (e.g., Chiralpak® or Lux® series with cellulose or amylose derivatives) are highly effective for a wide range of chiral molecules, including N-heterocycles.[11] Start with a versatile column like Chiralpak IA or Lux Cellulose-1.

  • Mobile Phase Screening:

    • Normal Phase: A common starting point is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Begin with a 90:10 ratio and screen isocratic runs, moving to 80:20 and 70:30. Additives like 0.1% diethylamine (DEA) can improve peak shape for basic compounds like pyrrolidines.

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% Formic Acid or Ammonium Acetate).

  • Sample Preparation:

    • Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject a small volume (e.g., 5 µL) onto the column.

    • Monitor the elution using a UV detector at a relevant wavelength (e.g., 210 nm or based on the UV absorbance of your protecting group).

    • If separation is observed, optimize the isocratic mobile phase composition to achieve baseline resolution (Rs > 1.5).

    • If no separation is seen, screen different columns and mobile phase systems.

  • Quantification:

    • Once a separation method is established, integrate the peak areas of the two diastereomers. The percentage of each can be calculated from the relative peak areas.

References
  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. National Institutes of Health. Available at: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available at: [Link]

  • Site selectivities in fluorination. UCL Discovery. Available at: [Link]

  • Simpler fluorine chemistry. SCI. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. Available at: [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Available at: [Link]

  • Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. ResearchGate. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. Available at: [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Semantic Scholar. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. Available at: [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. Available at: [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluoropyrrolidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluoropyrrolidinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The fluoropyrrolidinol scaffold is a privileged motif in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutics. This document provides full editorial control to offer a logically structured, scientifically sound resource.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful synthesis campaign.

Q1: What is a common synthetic strategy for preparing fluoropyrrolidinols?

A typical and effective strategy involves a two-stage approach: first, the synthesis of a suitable hydroxypyrrolidine precursor, followed by a fluorination step. The initial precursor, often a protected N-Boc-3-hydroxypyrrolidine, can be synthesized via several established methods, including the reduction of a corresponding pyrrolidinone.[1] The critical step is the subsequent fluorination, where the hydroxyl group is replaced by fluorine. The choice of fluorination method—electrophilic or nucleophilic—is paramount and depends on the substrate and desired stereochemistry.

Q2: How do I select the most appropriate fluorinating agent for my hydroxypyrrolidine precursor?

The choice between an electrophilic and a nucleophilic fluorinating agent is a critical decision point.

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are often used.[2] These reagents are advantageous due to their stability in air and moisture and broad functional group tolerance.[2] They are particularly useful for the direct fluorination of enolates or silyl enol ethers derived from a pyrrolidinone precursor. The mechanism generally avoids over-fluorination due to the mild conditions possible.[2]

  • Nucleophilic Fluorinating Agents: This approach typically involves converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) and then performing a nucleophilic substitution (Sₙ2) with a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This method is often preferred for controlling stereochemistry, as the Sₙ2 reaction proceeds with inversion of configuration.

Your choice will depend on the starting material (hydroxypyrrolidine vs. pyrrolidinone), desired stereochemistry, and the presence of other functional groups in your molecule.

Q3: What are the most critical reaction parameters to control during the fluorination step?

Several parameters are dominant in determining the success and yield of the reaction.[3]

  • Temperature: Temperature significantly impacts reaction rate and selectivity.[4] While higher temperatures can accelerate the reaction, they can also lead to decomposition and byproduct formation.[5] It is often best to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction.[6] For many pyrrolidine syntheses, a temperature range of 10 °C to 50 °C is preferable.[7]

  • Solvent: The solvent choice is critical. For electrophilic fluorinations, polar aprotic solvents like acetonitrile or DMF are common. For nucleophilic fluorinations, the choice of solvent must facilitate the dissolution of the fluoride salt and promote the Sₙ2 reaction. The use of a high-boiling point, acid/alkali-resistant solvent like cyclopentyl methyl ether (CPME) can be advantageous as it can serve for both reaction and extraction.[8]

  • Atmosphere: Many fluorination reactions, especially those involving organometallic intermediates or sensitive reagents, are sensitive to oxygen and moisture.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard practice to prevent reagent deactivation and unwanted side reactions.[9]

Q4: How should I monitor the reaction progress effectively?

Consistent monitoring is key to a self-validating protocol. Thin-layer chromatography (TLC) is the most common and convenient method.[6] Use a solvent system (e.g., ethyl acetate/hexane) that provides clear separation between your starting material, product, and any significant byproducts. Visualization can be achieved with UV light and/or chemical stains like potassium permanganate. For more quantitative analysis, taking aliquots for Gas Chromatography (GC) or ¹H NMR analysis can confirm the disappearance of starting material and the appearance of the product.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
1. Low or No Yield of Fluoropyrrolidinol Inactive Fluorinating Agent Solution: Use a fresh batch of the fluorinating agent. Electrophilic agents like Selectfluor® can degrade with improper storage. For nucleophilic reactions, ensure your fluoride source (e.g., KF) is anhydrous, as water will solvate the fluoride ion and drastically reduce its nucleophilicity.
Poor Quality Starting Material Solution: Verify the purity of your hydroxypyrrolidinol precursor via NMR or GC-MS. Impurities can consume the fluorinating agent or poison catalysts.[6]
Inappropriate Reaction Temperature Solution: The reaction may be too slow at low temperatures or decomposing at high temperatures.[3] Systematically screen temperatures (e.g., 0 °C, RT, 40 °C, 60 °C) in small-scale trials, monitoring by TLC to find the optimal balance.
Presence of Oxygen or Moisture Solution: Thoroughly dry all glassware and use anhydrous solvents. Degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[6] This prevents the deactivation of sensitive reagents and intermediates.
2. Formation of Multiple Byproducts Over-fluorination Solution: This can occur with highly reactive substrates. Use a slight excess (1.1-1.2 equivalents) of the fluorinating agent and monitor the reaction closely. Adding the agent portion-wise can also help maintain a low instantaneous concentration, mitigating over-reaction.[2]
Elimination Side Reaction Solution: If using a nucleophilic substitution approach, the basicity of the fluoride source can promote elimination. Consider using a less basic fluoride source or milder reaction conditions (lower temperature).
Substrate/Product Decomposition Solution: High temperatures or prolonged reaction times can cause decomposition. If the reaction is clean but incomplete at a lower temperature, it may be preferable to accept a lower conversion and recover unreacted starting material rather than forcing the reaction and generating impurities.
3. Difficulty in Product Purification Co-elution of Impurities Solution: If impurities have similar polarity to your product, standard silica gel chromatography may be ineffective. Try a different stationary phase (e.g., alumina, C18 reverse phase) or a different solvent system. A gradient elution might provide better separation than an isocratic one.[10]
Product is a Volatile Oil Solution: If the product is not a solid, recrystallization is not an option. Purification by distillation under reduced pressure can be effective for thermally stable compounds.[11] Ensure the pressure is low enough (e.g., 20-300 mbar) to allow distillation at a moderate temperature (60-90 °C) to prevent decomposition.[11]
Residual Reagents Solution: Water-soluble reagents (like excess KF or inorganic salts) can often be removed with an aqueous workup (liquid-liquid extraction) prior to chromatography.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Electrophilic Fluorination of N-Boc-3-hydroxypyrrolidine

This protocol provides a starting point for optimization.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add Selectfluor® (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress every hour using TLC (3:7 Ethyl Acetate:Hexane).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N-Boc-3-fluoropyrrolidin-3-ol.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for thermally stable, liquid fluoropyrrolidinol products.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Crude Material: Place the crude product into the distillation flask.

  • Pressure Reduction: Gradually reduce the pressure to the target range (e.g., 20-300 mbar).[11]

  • Heating: Gently heat the distillation flask using an oil bath. The bottom temperature should be maintained between 60 °C and 90 °C to prevent decomposition.[11]

  • Collection: Collect the fraction that distills over at a constant temperature. This fraction should contain the purified product.

  • Analysis: Confirm the purity of the collected fraction by GC or NMR.

Visualizations: Workflows and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Precursor Hydroxypyrrolidine Precursor Dissolve Dissolve Precursor in Anhydrous Solvent Precursor->Dissolve Reagents Fluorinating Agent, Solvent, Base (if needed) Addition Add Fluorinating Agent Reagents->Addition Setup Assemble Dry Glassware under N2/Ar Setup->Dissolve Cool Cool to Optimal Temperature (e.g., 0°C) Dissolve->Cool Cool->Addition Stir Stir and Monitor (TLC/GC) Addition->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify Analysis Characterize Pure Product (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for fluoropyrrolidinol synthesis.

G Start Problem: Low Yield Check_Purity Is Starting Material Pure? Start->Check_Purity Check_Reagent Is Fluorinating Agent Fresh/Anhydrous? Check_Purity->Check_Reagent Yes Purify_SM Action: Purify Starting Material Check_Purity->Purify_SM No Check_Conditions Are Reaction Conditions Anhydrous? Check_Reagent->Check_Conditions Yes New_Reagent Action: Use Fresh/Dry Reagent Check_Reagent->New_Reagent No Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Dry_System Action: Use Anhydrous Techniques Check_Conditions->Dry_System No Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Rerun Rerun Experiment Optimize_Solvent->Rerun Purify_SM->Rerun New_Reagent->Rerun Dry_System->Rerun

Caption: Troubleshooting decision tree for low reaction yield.

References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).
  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. (n.d.). Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Temperature and pressure effects on the product distribution of PTFE pyrolysis by means of qualitative, in- line FTIR analysis - University of Pretoria. (n.d.). University of Pretoria. [Link]

  • US5502213A - Purification of crude pyrroles - Google Patents. (n.d.).
  • Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. [Link]

  • Synthesis of hydroxylated and fluorinated pyrrolidine derivatives 12a,b... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. (n.d.). ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Effect of temperature and pressure on gas oil yield (Feed " A " , LHSV = 1.0 h -1 - ResearchGate. (n.d.). ResearchGate. [Link]

  • US4384125A - Process for the purification of 2-pyrrolidone - Google Patents. (n.d.).
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). MDPI. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Pyrrolidines by a Three-Component Reaction - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • (a) The effect on yield of temperature over time at a fixed pressure of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. (2020, May 21). ACS Publications. [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. ... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Effect of temperature on the yield of cracking products (reaction conditions... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (n.d.). PubMed. [Link]

  • The optimization of reaction condition in the synthesis of spiro[indoline-3,4... - ResearchGate. (n.d.). ResearchGate. [Link]81488166)

Sources

Technical Support Center: Scale-Up Synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the scale-up synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. Designed for researchers, chemists, and process development professionals, this document offers practical, field-proven insights to navigate the common challenges associated with this stereochemically complex synthesis.

Overview of a Scalable Synthetic Route

The synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a multi-step process where control of stereochemistry is paramount. A common and scalable approach involves the diastereoselective reduction of a fluorinated ketone precursor. The choice of protecting group is critical for ease of handling and removal at later stages; the tert-butyloxycarbonyl (Boc) group is frequently preferred for its stability and straightforward cleavage under acidic conditions, which directly yields the desired hydrochloride salt.[1][2]

A generalized workflow is presented below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Stereocenter Formation cluster_2 Phase 3: Deprotection & Isolation A N-Boc-pyrrolidin-3-one B Electrophilic Fluorination A->B e.g., Selectfluor® C N-Boc-4-fluoropyrrolidin-3-one B->C D Diastereoselective Reduction C->D Reducing Agent (e.g., L-Selectride®) E (3R,4S)-N-Boc-4-fluoropyrrolidin-3-ol D->E F Boc Deprotection & Salt Formation E->F HCl in solvent G Purification / Recrystallization F->G H (3R,4S)-4-Fluoropyrrolidin-3-OL HCl (Final Product) G->H

Caption: Generalized workflow for the synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and how should their purity be assessed for scale-up?

A: The two most critical starting materials are the N-protected pyrrolidin-3-one and the fluorinating agent.

  • N-Boc-pyrrolidin-3-one: The purity of this ketone is crucial. Impurities can interfere with the fluorination and reduction steps, leading to complex purification challenges. For scale-up, ensure the starting material is >98% pure by GC or HPLC and has a low water content (<0.1% by Karl Fischer titration), as water can quench reagents and promote side reactions.

  • Fluorinating Agent: For electrophilic fluorination, N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used.[3] The choice depends on solubility, reactivity, and cost at scale. It is essential to verify the agent's activity and purity, as degraded material can lead to poor yields and inconsistent results. Always consult and adhere to the supplier's Certificate of Analysis (CoA).

Q2: What are the primary safety considerations for the fluorination and hydrogenation/reduction steps at scale?

A: Safety is paramount, especially during scale-up.

  • Fluorination: Electrophilic fluorination reactions can be highly exothermic.[4] Key safety measures include:

    • Thermal Hazard Assessment: Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to understand the heat of reaction and potential for thermal runaway.

    • Controlled Dosing: Implement slow, controlled addition of the fluorinating agent or substrate to manage heat evolution. For gaseous fluorinating agents like F₂, a continuous flow setup is highly recommended to minimize the inventory of hazardous material at any given time.[4]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including face shields and acid/base resistant gloves.[5]

  • Reduction: The use of metal hydrides like L-Selectride® or Sodium Borohydride requires strict control.

    • Inert Atmosphere: These reagents are moisture-sensitive and can be pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

    • Quenching: The reaction quench must be performed slowly and at low temperatures to control the evolution of hydrogen gas, which is highly flammable.

    • Solvent Choice: Use anhydrous solvents to prevent violent reactions and ensure reagent efficacy.

Q3: How can stereochemical purity (diastereomeric and enantiomeric excess) be effectively monitored?

A: Robust analytical methods are essential for tracking stereochemistry.

  • Diastereomeric Ratio (dr): The ratio of the desired syn-(3R,4S) isomer to the anti-(3S,4S) isomer after reduction can typically be monitored by ¹H NMR, ¹⁹F NMR, or high-resolution GC/LC-MS. The coupling constants between H3 and H4 protons in the pyrrolidine ring are often diagnostic for distinguishing diastereomers.

  • Enantiomeric Excess (ee): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product and key intermediates. A validated method using a suitable chiral column (e.g., Chiralpak® or Chiralcel® series) is required. This analysis should be performed on the N-Boc protected intermediate and the final hydrochloride salt to ensure no racemization occurs during deprotection.

Q4: What are the advantages of using a Boc protecting group in this synthesis for a scale-up campaign?

A: The Boc (tert-butyloxycarbonyl) group offers several advantages in a manufacturing context over alternatives like Benzyl (Bn) or Carboxybenzyl (Cbz).[2]

  • Orthogonality: It is stable to the nucleophilic and mildly basic conditions often used in fluorination and can withstand many reductive conditions.

  • Ease of Removal: It is readily cleaved under acidic conditions (e.g., HCl in isopropanol or dioxane). This step simultaneously deprotects the nitrogen and forms the final hydrochloride salt in a single, efficient operation.[1]

  • Avoidance of Harsh Conditions: Unlike Cbz or Bn groups, its removal does not require catalytic hydrogenation, which can be costly (catalyst) and hazardous (H₂ gas at high pressure) at scale, and could potentially reduce other functional groups.[2]

Troubleshooting Guide

Problem 1: Low Yield and Byproducts in the Electrophilic Fluorination Step

Q: My fluorination of N-Boc-pyrrolidin-3-one with Selectfluor® is giving low yields (<60%) and I'm observing a significant amount of a difluorinated byproduct by LC-MS. What's going wrong?

A: This is a common issue when fluorinating active methylene compounds. The likely causes are over-reaction or suboptimal reaction conditions.

  • Causality: The mono-fluorinated ketone product can sometimes be more reactive towards fluorination than the starting material, leading to the formation of a 4,4-difluoro byproduct.[3] This is often exacerbated by slow deprotonation of the starting ketone relative to the fluorination event.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the ketone substrate (e.g., 1.1 to 1.2 equivalents) relative to the fluorinating agent. This ensures the expensive fluorinating agent is consumed, minimizing the chance for the product to react further.

    • Optimize Base and Temperature: The choice of base and temperature is critical. A strong, non-nucleophilic base (e.g., LiHMDS or KHMDS) is often required to rapidly and quantitatively generate the enolate before it has a chance to react. Running the reaction at low temperatures (-78 °C) can significantly improve selectivity by slowing the rate of the second fluorination.

    • Reverse Addition: Add the pre-formed enolate solution slowly to a solution of the fluorinating agent. This maintains a low concentration of the enolate in the presence of excess fluorinating agent, favoring the mono-fluorination reaction.

Problem 2: Poor Diastereoselectivity in the Ketone Reduction Step

Q: The reduction of N-Boc-4-fluoropyrrolidin-3-one is yielding a diastereomeric ratio (dr) of only 2:1 for the desired (3R,4S)-syn isomer. How can I improve this to >15:1?

A: Achieving high diastereoselectivity in the reduction of an α-fluoroketone is highly dependent on the choice of reducing agent and reaction conditions, which dictate the trajectory of hydride attack. The fluorine atom's electronic influence is a key factor.[6]

  • Causality: The stereochemical outcome is a balance between steric hindrance and electronic effects. Bulky reducing agents will preferentially attack from the face opposite the larger substituent (the fluorine atom), leading to the syn alcohol. This is often described by the Felkin-Anh model.

  • Recommended Solutions:

    • Use a Bulky Reducing Agent: Sterically hindered hydride reagents are essential. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are highly recommended for maximizing syn selectivity.

    • Solvent and Temperature: Perform the reduction at low temperatures (-78 °C to -40 °C) in an ethereal solvent like THF. Low temperatures enhance the kinetic control of the reaction, favoring the desired diastereomer.

    • Chelation Control (Alternative): In some systems, using a reducing agent with a chelating metal (like zinc borohydride) can favor the anti isomer. Therefore, it is critical to use non-chelating conditions (lithium or potassium salts in THF) to obtain the desired syn product.

The following decision tree can guide your optimization process:

G Start Start: Poor Diastereoselectivity (dr < 10:1) CheckReagent Is the reducing agent sterically hindered? (e.g., L-Selectride®) Start->CheckReagent CheckTemp Is the reaction temperature -40°C or lower? CheckReagent->CheckTemp Yes UseBulky Action: Switch to L-Selectride® or K-Selectride® CheckReagent->UseBulky No (e.g., NaBH4) CheckSolvent Is the solvent anhydrous THF? CheckTemp->CheckSolvent Yes LowerTemp Action: Lower temperature to -78°C CheckTemp->LowerTemp No EndSuccess Result: High dr (>15:1) Achieved CheckSolvent->EndSuccess Yes DrySolvent Action: Use freshly distilled or anhydrous grade THF CheckSolvent->DrySolvent No UseBulky->CheckReagent LowerTemp->CheckTemp DrySolvent->CheckSolvent

Caption: Troubleshooting tree for improving reduction diastereoselectivity.

Reducing AgentTypical ConditionsExpected syn:anti RatioComments
Sodium Borohydride (NaBH₄)Methanol, 0 °C1:1 to 3:1Low selectivity due to small hydride size.
Lithium Aluminum Hydride (LiAlH₄)THF, 0 °C3:1 to 5:1More reactive but only moderate selectivity.
L-Selectride® THF, -78 °C >15:1 Recommended for high syn selectivity.
K-Selectride® THF, -78 °C >15:1 Similar to L-Selectride®, may offer slightly higher selectivity.
Problem 3: Difficult Purification of the Final Hydrochloride Salt

Q: My final hydrochloride salt is oily, hygroscopic, and fails to meet the >99.5% purity specification after precipitation. What purification strategies are effective at scale?

A: Isolating polar hydrochloride salts of small molecules can be challenging. The key is to find a solvent system that allows for effective crystallization and rejection of impurities.

  • Causality: The presence of residual water, inorganic salts from previous steps, or diastereomeric impurities can inhibit crystallization and lead to an oily or impure product. The inherent hygroscopicity of the amino alcohol salt also complicates handling.

  • Solutions:

    • Solvent Selection for Crystallization: A mixed solvent system is often required. A common strategy is to dissolve the crude salt in a minimal amount of a polar solvent where it is soluble (e.g., methanol or water) and then add a less polar anti-solvent in which it is insoluble (e.g., isopropanol (IPA), ethyl acetate, or MTBE) to induce crystallization. A recrystallization from n-butanol and water has been reported for a similar system.[1]

    • Azeotropic Drying: Before the final crystallization, ensure the freebase form (after reduction and workup) is completely dry. This can be achieved by dissolving it in a solvent like toluene or ethanol and distilling off the solvent to azeotropically remove water.[7]

    • pH Control: During salt formation, ensure the correct stoichiometry of HCl is used. Excess HCl can make the product more hygroscopic. The pH of the final slurry should be carefully controlled.

    • Seeding: Use a small amount of high-purity crystalline material as a seed to induce crystallization, which can improve the crystal form and filterability of the product.

Problem 4: Incomplete Boc-Deprotection or Side Reactions

Q: The final deprotection with HCl in dioxane is very slow, and I'm seeing some unidentified impurities forming upon prolonged heating. How can I achieve clean and complete deprotection?

A: Incomplete deprotection or side reactions are usually due to suboptimal acid concentration, temperature, or the presence of scavengers.

  • Causality: The Boc group is cleaved by acid to release tert-butyl cation and CO₂. The highly reactive tert-butyl cation can potentially alkylate other nucleophilic sites if not properly scavenged. Insufficient acid or low temperature can lead to slow reaction rates.

  • Solutions:

    • Choice of Acidic Medium: 4M HCl in dioxane or 2-propanol are standard choices. Ensure the reagent is fresh, as the HCl concentration can decrease over time. Anhydrous conditions are preferred.

    • Temperature Control: While some heating may be necessary, excessive temperatures can promote side reactions. A typical range is 25-50°C. Monitor the reaction by TLC or LC-MS to determine the point of completion and avoid prolonged heating.

    • Use of Scavengers: While less common for Boc groups, if side reactions are a major issue, adding a cation scavenger like anisole or triethylsilane can help trap the tert-butyl cation and prevent unwanted alkylation.

    • Workup Procedure: Once the reaction is complete, the product is often isolated by concentrating the reaction mixture and triturating the residue with a non-polar solvent like diethyl ether or MTBE to precipitate the hydrochloride salt and wash away organic-soluble byproducts.

Detailed Protocol: Diastereoselective Reduction of N-Boc-4-fluoropyrrolidin-3-one

This protocol is a representative procedure for achieving high diastereoselectivity at the lab scale and serves as a basis for scale-up.

Materials:

  • N-Boc-4-fluoropyrrolidin-3-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, charge a dry, jacketed reactor with N-Boc-4-fluoropyrrolidin-3-one and anhydrous THF (approx. 10 mL per gram of ketone).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Reagent Addition: Add L-Selectride® (1.2 equivalents) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for an additional 2-3 hours. Monitor the reaction for completion by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃.

  • Quenching: Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise at -78 °C. Caution: Vigorous gas evolution (hydrogen) will occur. Allow the mixture to warm to room temperature slowly.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3R,4S)-N-Boc-4-fluoropyrrolidin-3-ol as a viscous oil or solid.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio before proceeding to the deprotection step.

References

  • Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]

  • Talukdar, A., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2348. [Link]

  • Singh, R. P., & Shree, V. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(35), 9116-9141. [Link]

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(11), 844-849. [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15. [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • Witschi, C., et al. (Patent). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

Technical Support Center: Stability of Fluorinated Pyrrolidines Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyrrolidines. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the stability challenges associated with these valuable synthetic building blocks. As a Senior Application Scientist, my goal is to explain the "why" behind the experimental observations, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of fluorinated pyrrolidines, providing a foundational understanding of their chemical behavior.

Q1: What are the primary factors that influence the stability of a fluorinated pyrrolidine?

The stability of a fluorinated pyrrolidine is not solely dependent on the inherent strength of the carbon-fluorine bond. Instead, it is a nuanced interplay of several structural and environmental factors:

  • Position of the Fluorine Atom: The location of the fluorine substituent on the pyrrolidine ring is critical. For instance, a fluorine atom on a carbon adjacent to the nitrogen atom (C2 or C5) can have different stability implications compared to a fluorine at C3 or C4. The proximity to the basic nitrogen atom and the potential for intramolecular interactions are key considerations.

  • Presence of Intramolecular Nucleophiles: A crucial factor determining the stability of fluorinated pyrrolidines is the presence of a nearby nucleophile within the same molecule.[1][2] The nitrogen atom of the pyrrolidine ring itself can act as an intramolecular nucleophile, potentially leading to degradation.

  • Stereochemistry: The stereochemical relationship between the fluorine atom and other substituents on the pyrrolidine ring can significantly impact stability. This is due to the influence of stereoelectronic effects, such as the gauche and anomeric effects, which can alter the conformation of the ring and the reactivity of the C-F bond.[3]

  • Reaction Conditions: The pH, temperature, solvent, and presence of other reagents (e.g., acids, bases, metals) in the reaction mixture are all critical variables that can affect the stability of a fluorinated pyrrolidine.

Q2: How does pH influence the stability of fluorinated pyrrolidines?

The pH of the reaction medium can have a profound effect on the stability of certain fluorinated pyrrolidines, particularly those with a fluorine atom on a carbon adjacent to the nitrogen. A notable example is the instability of compounds containing a 2-(fluoromethyl)pyrrolidine moiety in neutral to slightly basic conditions.[1]

In a documented case, a 2-(fluoromethyl)pyrrolidine derivative was found to undergo significant decomposition (60-90%) when stored in a solution at pH 7.4 and 50 °C for seven days.[1] The proposed mechanism involves the pyrrolidine nitrogen acting as an intramolecular nucleophile, displacing the fluoride ion to form a strained aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water or hydroxide, leading to ring-opened or ring-expanded products.[1]

Therefore, when working with fluorinated pyrrolidines, especially those with a fluorine atom in a position susceptible to intramolecular displacement, it is crucial to consider the pH of the reaction and workup conditions.

Q3: Are fluorinated pyrrolidines generally stable under common oxidative and reductive conditions?

The stability of fluorinated pyrrolidines under oxidative and reductive conditions is highly dependent on the specific reagents used and the overall structure of the molecule.

  • Oxidative Conditions: The pyrrolidine nitrogen is a potential site for oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. The stability of the C-F bond itself to oxidation is generally high. However, the reaction conditions required for oxidation could lead to other degradation pathways.

  • Reductive Conditions: The C-F bond is generally resistant to cleavage by many common reducing agents (e.g., NaBH₄, LiAlH₄). However, certain reductive conditions, particularly those involving single-electron transfer (SET) processes or specific catalytic systems, have been shown to effect C-F bond cleavage.[4][5] It is also important to consider that other functional groups in the molecule may be susceptible to reduction, and the conditions required for these transformations could impact the stability of the fluorinated pyrrolidine ring.

Given the variability, it is always advisable to perform a stability test of your specific fluorinated pyrrolidine under the planned oxidative or reductive conditions.

Q4: What is the anticipated stability of fluorinated pyrrolidines in the presence of transition metal catalysts, such as palladium?

The use of fluorinated pyrrolidines in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, requires careful consideration of their stability. While the C(sp³)-F bond is often stable to the conditions of many cross-coupling reactions, potential issues can arise:[6]

  • N-Coordination: The pyrrolidine nitrogen can coordinate to the metal center, which could alter the reactivity of the catalyst or the stability of the pyrrolidine ring itself. This coordination could potentially facilitate undesired side reactions.

  • β-Hydride Elimination: If the fluorinated pyrrolidine has a hydrogen atom beta to a metal-carbon bond, β-hydride elimination could be a possible decomposition pathway, although this is generally less favorable from a C(sp³)-F bond.

  • Reductive Elimination: The C-F bond could potentially undergo oxidative addition to a low-valent metal center, followed by reductive elimination, though this is typically more challenging for C(sp³)-F bonds compared to C(sp²)-F bonds.[7][8][9]

As with other reaction conditions, the stability of a fluorinated pyrrolidine in the presence of a specific transition metal catalyst should be experimentally verified. Running a control experiment with the fluorinated pyrrolidine and the catalyst under the reaction conditions (without the other coupling partner) is a prudent step.

Troubleshooting Guides

This section provides detailed guidance on how to address specific stability-related issues you may encounter during your experiments.

Guide 1: Unexpected Decomposition of a Fluorinated Pyrrolidine in Solution
  • Problem: You observe significant degradation of your fluorinated pyrrolidine starting material or product during your reaction, workup, or purification, as evidenced by the appearance of unexpected spots on TLC or peaks in LC-MS.

  • Probable Cause: A common culprit for the instability of fluorinated pyrrolidines is intramolecular nucleophilic attack by the pyrrolidine nitrogen on the carbon bearing the fluorine atom, especially when the fluorine is on a carbon adjacent to the nitrogen (e.g., 2-(fluoromethyl)pyrrolidine).[1] This process is often accelerated by heat and neutral to basic pH.[1]

    degradation_pathway cluster_0 Degradation of 2-(Fluoromethyl)pyrrolidine Derivative A 2-(Fluoromethyl)pyrrolidine Derivative (1) B Aziridinium Ion Intermediate (2) A->B Intramolecular SN2 (pH ≥ 7.4, Heat) C Hydroxylated Product (3) B->C H2O/OH- Attack D Ring-Expanded Product (4) B->D H2O/OH- Attack

    Figure 1: Proposed degradation pathway for a 2-(fluoromethyl)pyrrolidine derivative.
  • Solutions & Troubleshooting Steps:

    • pH Control:

      • Acidic Conditions: If your molecule is stable under acidic conditions, consider performing your reaction and workup at a lower pH. Protonation of the pyrrolidine nitrogen will prevent it from acting as a nucleophile.

      • Aqueous Bicarbonate: Be cautious during workup with aqueous bicarbonate solutions, as the slightly basic pH can promote decomposition. Minimize contact time and keep the temperature low.

    • Temperature Control:

      • Lower Reaction Temperature: If possible, run your reaction at a lower temperature.

      • Cold Workup and Purification: Perform all workup and purification steps at low temperatures (e.g., 0-5 °C).

    • Protecting Groups:

      • N-Protection: If the pyrrolidine nitrogen is not essential for the desired reaction, consider protecting it with a suitable electron-withdrawing group (e.g., Boc, Cbz, or a sulfonyl group). This will decrease the nucleophilicity of the nitrogen and inhibit the intramolecular SN2 reaction.

    • Structural Modification:

      • Isomeric Position: If you are in the design phase of your synthesis, consider whether moving the fluorine atom to a more stable position (e.g., C3 or C4) is a viable option.

Guide 2: Identifying the Cause of Unexpected Side Products
  • Problem: Your reaction involving a fluorinated pyrrolidine yields a complex mixture of products, and you suspect the starting material is not stable under the reaction conditions.

  • Troubleshooting Workflow:

    troubleshooting_workflow Start Unexpected Side Products Observed Analysis Characterize Side Products (LC-MS, NMR, etc.) Start->Analysis Decision Analyze Mass and Fragmentation Analysis->Decision Defluorination Mass consistent with loss of F and gain of H/OH? Decision->Defluorination Yes RingOpening Mass consistent with addition of solvent/reagent? Decision->RingOpening Yes NReaction Mass consistent with reaction at Nitrogen? Decision->NReaction Yes ControlExp Run Control Experiment: Fluorinated Pyrrolidine + Reagents (no other starting material) Defluorination->ControlExp RingOpening->ControlExp NReaction->ControlExp Result Does degradation occur? ControlExp->Result Optimize Optimize Reaction Conditions (Temp, Solvent, pH, Protect) Result->Optimize Yes NoDeg Stability issue is likely with the other reactant or the product. Result->NoDeg No

    Figure 2: A logical workflow for troubleshooting unexpected side products.
  • Step-by-Step Guide:

    • Characterize the Byproducts: Use analytical techniques such as LC-MS and NMR to determine the mass and, if possible, the structure of the major side products.[10][11][12][13]

    • Analyze Mass Data:

      • Defluorination: A mass difference corresponding to the loss of fluorine and the gain of hydrogen or a hydroxyl group may indicate a defluorination reaction.

      • Ring-Opening/Expansion: A mass increase corresponding to the addition of a solvent molecule or a reagent suggests ring-opening or expansion.

      • Reaction at Nitrogen: If the nitrogen is unprotected, look for mass changes corresponding to alkylation, acylation, or other reactions at the nitrogen atom.

    • Perform a Control Experiment: To isolate the stability of the fluorinated pyrrolidine, run the reaction with all reagents except for the other primary starting material. Monitor this control reaction over time under the same conditions.

    • Interpret the Control Experiment:

      • Degradation Observed: If the fluorinated pyrrolidine degrades in the control experiment, you have confirmed a stability issue. You can then proceed to optimize the reaction conditions (e.g., lower temperature, change solvent, adjust pH, or add a protecting group).

      • No Degradation: If the fluorinated pyrrolidine is stable in the control experiment, the instability may lie with the other reactant or the desired product under the reaction conditions.

Experimental Protocols

Protocol 1: General Stress Testing for Fluorinated Pyrrolidine Stability

This protocol provides a framework for assessing the stability of your fluorinated pyrrolidine under various conditions.

Objective: To determine the stability of a fluorinated pyrrolidine under acidic, basic, oxidative, and thermal stress.

Materials:

  • Your fluorinated pyrrolidine compound

  • Appropriate solvents (e.g., acetonitrile, water)

  • Reagents for stress conditions (see table below)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your fluorinated pyrrolidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions: In separate vials, add an aliquot of the stock solution to the stressor solution as outlined in the table below.

  • Incubate: Incubate the vials at the specified temperature. It is also recommended to include a control vial with only the compound in the solvent at room temperature.

  • Monitor Degradation: At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot from each vial, quench the reaction if necessary, and analyze by HPLC or LC-MS.

  • Quantify: Determine the percentage of the remaining parent compound at each time point to assess the rate of degradation.

Table 1: Recommended Conditions for Stress Testing

Stress ConditionReagent/ConditionTemperature
Acidic 0.1 M HCl in H₂O/ACN50 °C
Basic 0.1 M NaOH in H₂O/ACN50 °C
Oxidative 3% H₂O₂ in H₂O/ACNRoom Temperature
Thermal Compound in solvent80 °C
Protocol 2: Assessing Stability in the Presence of a Palladium Catalyst

Objective: To determine if a fluorinated pyrrolidine is stable under the conditions of a planned palladium-catalyzed cross-coupling reaction.

Procedure:

  • Set up Control Reaction: In a reaction vessel, combine your fluorinated pyrrolidine, the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphine-based), the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent that you plan to use for the actual cross-coupling reaction.

  • Mimic Reaction Conditions: Heat the mixture to the intended reaction temperature and stir for the planned reaction time.

  • Monitor: Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to check for any degradation of the fluorinated pyrrolidine.

  • Analyze Results:

    • No Degradation: If the fluorinated pyrrolidine remains intact, it is likely stable under the reaction conditions.

    • Degradation: If degradation is observed, you will need to modify the reaction conditions. Consider using a milder base, a different ligand, a lower temperature, or protecting the pyrrolidine nitrogen.

By systematically evaluating the stability of your fluorinated pyrrolidines, you can anticipate and mitigate potential challenges, leading to more successful and reproducible synthetic outcomes.

References

  • G. I. Vitale, A. A. C. Tortorella, P. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1093. [Link]

  • Wang, J., & D. F. Wiemer. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-988. [Link]

  • Smyrnov, O., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 28(51), e202201314. [Link]

  • Ley, S. V., et al. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • ResearchGate. (n.d.). Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... | Download Scientific Diagram. [Link]

  • Singh, S., & G. K. Gupta. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(30), 6539-6565. [Link]

  • McCloud, S. G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10688-10698. [Link]

  • Mykhailiuk, P. K. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(11), 6961-7005. [Link]

  • McGrath, T. J., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 833-841. [Link]

  • Aikawa, H., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(12), 620. [Link]

  • Smith, A. M. R., et al. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

  • Hodges, J. A., & R. T. Raines. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ACS Chemical Biology, 13(7), 1694-1703. [Link]

  • Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. Environmental Science & Technology, 31(9), 2445-2454. [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Wang, Y., et al. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N,N-Diallylamines. Chemistry – An Asian Journal, 17(20), e202200720. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. [Link]

  • Wasielewski, O., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. BioMed Research International, 2015, 781617. [Link]

  • Chen, C., et al. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827-830. [Link]

  • American Society of Nuclear Cardiology. (n.d.). ASNC stress testing - practice points. [Link]

  • Bentel, M. J., et al. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Environmental Science & Technology Letters, 6(10), 618-624. [Link]

  • ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • Szabo, T., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8434-8496. [Link]

  • Mloston, G., et al. (2019). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 24(17), 3058. [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Szabo, T., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8434-8496. [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961-7005. [Link]

  • van der Werf, M. J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24204-24209. [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Wasielewski, O., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. BioMed Research International, 2015, 781617. [Link]

  • Key, B. D., et al. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. Environmental Science & Technology, 31(9), 2445-2454. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Singh, S., & G. K. Gupta. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(30), 6539-6565. [Link]

  • Das, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2635-2650. [Link]

  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. [Link]

  • ResearchGate. (n.d.). Reduction of perfluoroalkyl compounds with strong reductants. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]

  • Henzlova, M. J., et al. (2016). ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. Journal of Nuclear Cardiology, 23(3), 606-639. [Link]

  • da Silva, A. B. F., et al. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Journal of Molecular Modeling, 28(8), 224. [Link]

  • Shcherbakov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]

  • Ntege, E. R., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8816768. [Link]

  • Shoemaker, J. A., et al. (2014). A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. Journal of Chromatography A, 1345, 84-93. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR Analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. Among the vast array of fluorinated building blocks, (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride stands out as a critical chiral intermediate for the synthesis of various therapeutic agents. Its rigid, substituted pyrrolidine ring system offers a valuable scaffold for creating structurally diverse and biologically active molecules.

This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl. As a Senior Application Scientist, my objective is to offer not just a theoretical overview but a practical, experimentally grounded comparison that highlights the nuances of characterizing such molecules. We will delve into the causality behind experimental choices, present detailed protocols, and compare the spectral features of our target molecule with relevant alternatives to provide a comprehensive understanding for researchers in the field.

Pillars of NMR Analysis for Fluorinated Pyrrolidines: Expertise in Action

The structural elucidation of fluorinated organic molecules by NMR spectroscopy is a powerful analytical technique.[1][2] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes it an ideal probe for structural and dynamic studies.[1][3] However, the interpretation of both ¹H and ¹⁹F NMR spectra of molecules like (3R,4S)-4-Fluoropyrrolidin-3-OL HCl requires a deep understanding of several key principles:

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment of the nucleus. In ¹⁹F NMR, the chemical shift range is significantly larger than in ¹H NMR, offering greater spectral dispersion and reducing the likelihood of signal overlap.[1][3] The electronegativity of fluorine and its proximity to other functional groups profoundly influence the chemical shifts of both ¹⁹F and neighboring ¹H nuclei.[4]

  • Spin-Spin Coupling (J-coupling): The interaction between nuclear spins through chemical bonds results in the splitting of NMR signals. In fluorinated compounds, we observe not only homonuclear ¹H-¹H and ¹⁹F-¹⁹F couplings but also heteronuclear ¹H-¹⁹F couplings. The magnitude of these coupling constants (J) provides invaluable information about the connectivity and stereochemistry of the molecule.[3][5] Vicinal (³J) and geminal (²) H-F coupling constants are particularly informative for conformational analysis.[6][7]

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts in ¹⁹F NMR.[3][8][9][10] This is a critical consideration for ensuring reproducibility and for comparing data across different experiments.

Comparative Spectral Analysis: (3R,4S)-4-Fluoropyrrolidin-3-OL HCl vs. Alternatives

To truly appreciate the unique spectral signature of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl, a direct comparison with structurally related compounds is essential. Here, we will compare its ¹H and ¹⁹F NMR data with that of two relevant molecules: (S)-3-Fluoropyrrolidine hydrochloride (a regioisomer) and Pyrrolidin-3-ol (the non-fluorinated analog).

Table 1: Comparative ¹H and ¹⁹F NMR Data

CompoundKey ¹H Chemical Shifts (ppm)Key ¹⁹F Chemical Shift (ppm)Key J-Coupling Constants (Hz)
(3R,4S)-4-Fluoropyrrolidin-3-OL HCl ~4.5 (CH-OH), ~5.2 (CH-F), 3.2-3.8 (CH₂)~ -180 to -200²J(H-F) ≈ 50, ³J(H-F) ≈ 20-30
(S)-3-Fluoropyrrolidine HCl ~5.4 (CH-F), 3.3-3.8 (CH₂)~ -170 to -190²J(H-F) ≈ 55, ³J(H-F) ≈ 15-25
Pyrrolidin-3-ol ~4.4 (CH-OH), 2.8-3.2 (CH₂)N/AN/A

Note: The chemical shift and coupling constant values are approximate and can vary depending on the solvent and experimental conditions. The data for the alternatives are based on typical values found in the literature for similar structures.

Interpreting the Differences:

The introduction of the fluorine atom in the pyrrolidine ring has a dramatic effect on the ¹H NMR spectrum. The protons on the carbons bearing the fluorine and hydroxyl groups (H-4 and H-3, respectively) are significantly deshielded and appear at lower fields compared to the non-fluorinated analog. Furthermore, the signals for these protons, as well as the adjacent methylene protons, are split by the fluorine nucleus, leading to more complex multiplets.

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the fluorine atom. The chemical shift of this signal is highly indicative of its local environment. The difference in the ¹⁹F chemical shift between the two fluorinated isomers, although potentially small, can be a key differentiator.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

1. Sample Preparation:

  • Analyte: (3R,4S)-4-Fluoropyrrolidin-3-OL HCl

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable choices due to the compound's polarity. The choice of solvent is critical as it can influence chemical shifts, particularly in ¹⁹F NMR.[3][8][9][10] CD₃OD is often preferred as it can provide sharper signals for the exchangeable OH and NH protons.

  • Concentration: A concentration of 5-10 mg/mL is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

  • Procedure:

    • Accurately weigh approximately 5 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm, should be adequate.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Number of Scans: 64 to 256 scans may be needed depending on the concentration and spectrometer sensitivity.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Spectral Width: A wide spectral width of at least 250 ppm is necessary to ensure the fluorine signal is captured.[3]

    • Referencing: An external reference standard, such as trifluoroacetic acid (TFA), can be used.

3. Data Processing and Analysis:

  • Software: Standard NMR processing software (e.g., MestReNova, TopSpin) should be used.

  • Processing Steps:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H NMR) or the external reference (for ¹⁹F NMR).

    • Integrate the signals to determine the relative number of nuclei.

    • Analyze the multiplicity of the signals to determine J-coupling constants.

Visualization of Key Concepts

Molecular Structure and Key NMR Interactions:

Caption: Key through-bond J-coupling interactions in (3R,4S)-4-Fluoropyrrolidin-3-OL.

Experimental Workflow for NMR Analysis:

Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup_H1 Set up ¹H NMR Experiment load->setup_H1 setup_F19 Set up ¹⁹F NMR Experiment load->setup_F19 acquire_H1 Acquire ¹H NMR Data setup_H1->acquire_H1 process Process Raw Data (FT, Phasing, Baseline) acquire_H1->process acquire_F19 Acquire ¹⁹F NMR Data setup_F19->acquire_F19 acquire_F19->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicities & J-couplings integrate->analyze

Caption: A streamlined workflow for the NMR analysis of fluorinated compounds.

Conclusion: Authoritative Grounding for Confident Analysis

The comprehensive ¹H and ¹⁹F NMR analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl provides a wealth of structural information that is indispensable for its application in drug discovery and development. By understanding the fundamental principles of NMR and employing a rigorous, well-validated experimental protocol, researchers can confidently characterize this and other fluorinated molecules. The comparative analysis with related compounds further underscores the diagnostic power of NMR in distinguishing subtle structural and stereochemical differences. This guide, grounded in both theoretical principles and practical expertise, serves as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. Retrieved from [Link]

  • Gao, Y., & Li, W. (2007). Solvent effect on the 19F NMR chemical shifts of fluoroalkyl halides. Chinese Journal of Chemistry, 25(11), 1665-1668.
  • Fluorine NMR: Analyzing F-19 Compounds. (n.d.). In Scribd. Retrieved from [Link]

  • Thrasher, J. S., Howell, J. L., & Clifford, A. F. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 24(2), 205-209.
  • Xu, L., Hou, Z., Zhao, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). The Journal of Physical Chemistry A.
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society.
  • San Fabián, J., Guilleme, J., & Díez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). In ResearchGate. Retrieved from [Link]

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. (2023). Analytical Chemistry.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026). Helvetica Chimica Acta.
  • Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). In SpectraBase. Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). In Diva-Portal.org. Retrieved from [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. (2016). Bioorganic & Medicinal Chemistry Letters.
  • (s)-3-Fluoropyrrolidine hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic introduction of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[1][2] However, this valuable modification introduces significant complexity into the structural elucidation process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for navigating this complexity, but a deep understanding of fluorine's influence on NMR parameters is paramount for accurate and unambiguous characterization.

This guide provides a comprehensive comparison of NMR techniques for the structural analysis of fluorinated pyrrolidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a self-validating workflow designed for researchers, scientists, and drug development professionals.

Part 1: The Unique Signature of the ¹⁹F Nucleus in NMR

The power of fluorine NMR stems from the intrinsic properties of the ¹⁹F nucleus. It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[3] These favorable properties ensure that high-quality ¹⁹F NMR spectra can be acquired rapidly.

The most striking feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm.[3] This wide dispersion makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, providing a sensitive probe for molecular structure and interactions.[3][4][5] However, this sensitivity also necessitates careful experimental practice, particularly concerning chemical shift referencing. While CFCl₃ is the historical standard, its solvent-dependent shifts have led to the adoption of stable internal standards for reproducible and accurate measurements.[3]

Spin-spin coupling involving fluorine provides a rich source of structural information. These through-bond interactions are typically larger than proton-proton couplings and can often be observed over four or five bonds.[3] Understanding these couplings is critical for piecing together the molecular puzzle:

  • ¹H-¹⁹F Coupling (J_HF): These couplings split signals in both ¹H and ¹⁹F spectra, with geminal couplings (²J_HF) often being as large as 50 Hz.[3]

  • ¹³C-¹⁹F Coupling (J_CF): Direct one-bond couplings (¹J_CF) are very large (240-320 Hz), while two- and three-bond couplings provide crucial connectivity information.[6][7]

  • ¹⁹F-¹⁹F Coupling (J_FF): Homonuclear couplings are common and can be observed over many bonds, aiding in the characterization of polyfluorinated systems.[3]

Part 2: A Comparative Guide to NMR Experiments for Structural Elucidation

No single NMR experiment can fully define the structure of a fluorinated pyrrolidine. A synergistic, multi-nuclear approach is essential. The following section compares the roles of key 1D and 2D NMR experiments in a comprehensive characterization workflow.

The Foundation: 1D NMR Spectroscopy
  • ¹H NMR (Proton NMR): This is the starting point for any analysis. The presence of fluorine will introduce complex splitting patterns due to ¹H-¹⁹F couplings. A complementary ¹H{¹⁹F} (Fluorine-Decoupled Proton) NMR experiment can be invaluable. By irradiating the ¹⁹F frequencies, these couplings are removed, simplifying the proton spectrum to only show ¹H-¹H couplings and clarifying the underlying spin systems.

  • ¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine atoms. The chemical shift provides information about the fluorine's environment (e.g., -CF₃, -CHF-, Ar-F), while the signal's multiplicity reveals couplings to nearby protons or other fluorine nuclei.[8][9] A ¹⁹F{¹H} (Proton-Decoupled Fluorine) NMR experiment simplifies the spectrum to singlets (or multiplets if ¹⁹F-¹⁹F coupling is present), which can help in assigning complex spectra.[3]

  • ¹³C NMR (Carbon NMR): The carbon spectrum is significantly impacted by fluorine. Carbon signals are split by C-F couplings, with the magnitude of the coupling constant correlating with the number of bonds separating the nuclei. This provides a direct method for identifying which carbons are bonded to or are in close proximity to fluorine.

Connecting the Dots: 2D NMR Spectroscopy

Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, allowing for the unambiguous correlation of different nuclei.

Experiment Information Provided Application to Fluorinated Pyrrolidines
COSY Correlates protons that are coupled to each other (typically over 2-3 bonds).Traces the ¹H-¹H connectivity around the pyrrolidine ring, establishing the proton framework.
HSQC Correlates protons directly to their attached carbons (¹J_CH).Unambiguously assigns proton signals to their respective carbon atoms in the pyrrolidine skeleton.
HMBC Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH, ³J_CH).Connects proton spin systems, identifies quaternary carbons, and establishes the overall carbon backbone by linking fragments. Crucial for placing substituents on the ring.
HOESY Correlates nuclei that are close in space, via the Nuclear Overhauser Effect (NOE).Determines the stereochemistry and conformation by identifying through-space proximity between ¹H and ¹⁹F nuclei. Essential for differentiating diastereomers.[10]

Part 3: A Self-Validating Workflow for Spectral Interpretation

The following systematic workflow ensures that each piece of spectral data is used to build upon and validate the others, leading to a confident structural assignment.

G cluster_1d 1. Foundational 1D NMR Analysis cluster_2d_core 2. Core Connectivity Mapping (2D NMR) cluster_fluoro 3. Fluorine-Specific Elucidation cluster_final 4. Final Structure Validation A Acquire 1D ¹H, ¹⁹F, and ¹³C Spectra B Analyze Chemical Shifts, Integrals, and Coupling Patterns A->B C HSQC: Assign Protonated Carbons B->C Initial Assignments D COSY: Trace ¹H-¹H Spin Systems C->D E HMBC: Connect Fragments & Assign Quaternary Carbons D->E F Integrate ¹⁹F Data: Use J_HF and J_CF to Pinpoint Fluorine Position E->F Establish Carbon Skeleton G HOESY: Determine Stereochemistry & Conformation via ¹H-¹⁹F Proximity F->G H Propose Structure G->H Confirm 3D Arrangement I Verify all NMR data is consistent with the proposed structure H->I

Caption: A systematic workflow for the structural elucidation of fluorinated pyrrolidines.

Part 4: Experimental Protocols

Acquiring high-quality data is the prerequisite for accurate interpretation. Here is a standard protocol for a comprehensive NMR analysis of a novel fluorinated pyrrolidine.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified fluorinated pyrrolidine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key resonances.

  • Add Internal Standard: For quantitative ¹⁹F NMR and precise chemical shift referencing, add a known amount of an internal standard. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm), as it is less volatile and toxic than CFCl₃.[3]

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

  • Degas (Optional but Recommended): For sensitive experiments like NOE/HOESY, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation-based measurements.

NMR Data Acquisition (on a 400 MHz Spectrometer):

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the ¹H, ¹⁹F, and ¹³C nuclei.

  • ¹H Spectrum:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters: Spectral width (SW) ~16 ppm, transmitter offset (O1) centered on the spectrum (~5 ppm), acquisition time (AQ) ~2-3 s, relaxation delay (D1) 2 s, number of scans (NS) 8-16.

  • ¹⁹F{¹H} Spectrum:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Acquisition Parameters: Spectral width (SW) ~250 ppm, transmitter offset (O1) centered on the expected fluorine region (e.g., -150 ppm), acquisition time (AQ) ~1 s, relaxation delay (D1) 2 s, number of scans (NS) 16-64.

  • ¹³C{¹H} Spectrum:

    • Pulse Program: Standard single-pulse with proton decoupling and NOE (zgpg30).

    • Acquisition Parameters: Spectral width (SW) ~220 ppm, transmitter offset (O1) centered on the spectrum (~100 ppm), acquisition time (AQ) ~1-1.5 s, relaxation delay (D1) 2 s, number of scans (NS) 512-2048 (or until adequate S/N is achieved).

  • gCOSY Spectrum:

    • Pulse Program: Gradient-selected COSY (cosygpmf).

    • Acquisition Parameters: Use the same SW and O1 as the ¹H spectrum in both dimensions. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • gHSQC Spectrum:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2).

    • Acquisition Parameters: F2 (¹H) dimension: same SW and O1 as ¹H spectrum. F1 (¹³C) dimension: SW ~120 ppm (covering the aliphatic region), O1 ~50 ppm. Set for an average ¹J_CH of 145 Hz. Acquire 256-400 increments with 8-16 scans per increment.

  • gHMBC Spectrum:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Acquisition Parameters: F2 (¹H) dimension: same SW and O1 as ¹H spectrum. F1 (¹³C) dimension: same SW and O1 as ¹³C spectrum. Optimize for long-range coupling of 8 Hz. Acquire 256-512 increments with 16-32 scans per increment.

  • HOESY Spectrum:

    • Pulse Program: 2D HOESY (hoesyph).

    • Acquisition Parameters: Set up F2 for ¹⁹F detection and F1 for ¹H. Use appropriate spectral widths for both nuclei. Set mixing time (D8) to 300-800 ms. Acquire 256-512 increments with 32-64 scans per increment.

Part 5: Case Study - Structure Elucidation of a Novel 3-Fluoropyrrolidine

Consider an unknown product from a reaction expected to yield a 3-fluoropyrrolidine derivative. The following data was obtained.

Table 1: NMR Data for Unknown Fluorinated Pyrrolidine

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
254.1 (d, J=21.2)3.15 (m), 3.30 (m)-H2 → C4, C5
392.5 (d, J=175.5)5.30 (m)dm (J_HF = 52.5)H3 → C2, C4, C5
435.2 (d, J=20.8)2.10 (m), 2.35 (m)-H4 → C2, C3, C5
550.83.05 (m), 3.20 (m)-H5 → C2, C4
-----
¹⁹F Data δ ¹⁹F = -180.2 ppm-dddd (J_HF = 52.5, 25.1, 15.3, 8.2)-

Interpretation using the workflow:

  • 1D Analysis: The ¹³C NMR shows a large doublet at 92.5 ppm (¹J_CF = 175.5 Hz), confirming a carbon directly attached to fluorine (C3). Other carbons (C2, C4) show smaller doublets, indicating through-bond coupling to fluorine. The ¹H NMR shows a downfield proton at 5.30 ppm with a large doublet of multiplets splitting (J_HF = 52.5 Hz), characteristic of a proton geminal to fluorine. The ¹⁹F spectrum shows a single fluorine environment, heavily coupled to multiple protons.

  • HSQC: An HSQC experiment would correlate the proton at 5.30 ppm to the carbon at 92.5 ppm, confirming this is H3 on C3. Similarly, all other protons would be assigned to their respective carbons (H2-C2, H4-C4, H5-C5).

  • COSY & HMBC: The COSY spectrum would show correlations tracing the ring connectivity: H2 ↔ H3 ↔ H4 ↔ H5. The HMBC correlations listed in the table validate this framework. For example, the correlation from H3 (5.30 ppm) to C2, C4, and C5 confirms its position within the five-membered ring.

G cluster_structure Key Correlations Structure Pyrrolidine Ring Structure (N at position 1) H2 H2 H3 H3 H2->H3 COSY C4 C4 H2->C4 H4 H4 H3->H4 C2 C2 H3->C2 HMBC H3->C4 C5 C5 H3->C5 H5 H5 H4->H5 H4->C2 H5->C4 C3 C3

Caption: Key COSY (blue) and HMBC (red) correlations for the 3-fluoropyrrolidine case study.

  • Final Structure: The combined data unambiguously confirms the structure as a 3-fluoropyrrolidine. Further analysis of coupling constants and a HOESY experiment showing a spatial correlation between H3 and specific protons on C2 and C4 would be required to determine the relative stereochemistry (cis/trans).

Conclusion

The structural elucidation of fluorinated pyrrolidines is a nuanced task that relies on the synergistic application of multiple NMR techniques. While ¹⁹F NMR provides a uniquely sensitive and informative window into the molecule, its true power is unlocked when integrated with a full suite of 1D and 2D experiments like COSY, HSQC, HMBC, and HOESY. By following a systematic and self-validating workflow, researchers can confidently navigate the complexities introduced by fluorine, transforming a potential analytical challenge into a powerful tool for structural confirmation and stereochemical assignment. This robust approach is indispensable for advancing the design and development of novel fluorinated therapeutics.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Google Books.
  • University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Advanced Nmr Techniques Organic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Retrieved from [Link]

  • Singh, S. K., et al. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • University of Rochester. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. PubMed Central. Retrieved from [Link]

  • PubMed. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed. Retrieved from [Link]

  • PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Retrieved from [Link]

  • University of British Columbia. (n.d.). nmr training. Retrieved from [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for Separating Fluoropyrrolidinol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not just analytical hurdles but critical milestones in ensuring the safety and efficacy of new chemical entities. Fluoropyrrolidinol scaffolds are increasingly vital chiral building blocks in medicinal chemistry, where their stereochemistry profoundly dictates pharmacological activity.[1] This guide offers an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of fluoropyrrolidinol enantiomers, grounded in experimental data and established chromatographic principles.

The Imperative of Chiral Separation for Fluorinated Pyrrolidinols

The introduction of a fluorine atom into a pyrrolidinol structure can dramatically alter its physicochemical properties, including metabolic stability and binding affinity to biological targets. Consequently, the two enantiomers of a fluoropyrrolidinol derivative can exhibit vastly different biological activities, with one potentially being therapeutic while the other could be inactive or even toxic.[1] This necessitates robust and reliable analytical methods to resolve and quantify these enantiomers, making chiral HPLC the cornerstone of quality control and stereoselective synthesis programs.

Direct separation on a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy for resolving enantiomers by HPLC.[] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.

Comparing Key Chiral Stationary Phases (CSPs) for Fluoropyrrolidinol Separations

Experience in the field has consistently shown that polysaccharide-based CSPs are the most versatile and successful for a wide array of chiral compounds, including heterocyclic structures like fluoropyrrolidinols.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Two of the most prominent and effective classes of polysaccharide CSPs are the Daicel Chiralpak® and Phenomenex Lux® series. While specific application data for fluoropyrrolidinols is often proprietary, we can extrapolate from successful separations of structurally analogous compounds, such as N-protected hydroxypiperidines and other fluorinated heterocycles, to guide our method development.[3][5]

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Potential for Fluoropyrrolidinol Separation
Chiralpak® IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Known for excellent performance with a wide range of compounds. The chlorinated phenylcarbamate selector can offer unique π-π and dipole interactions, which may be highly effective for the electron-rich environment created by the fluorine atom and aromatic protecting groups on the fluoropyrrolidinol. A good starting point for method screening.
Chiralpak® IG-3 Amylose tris(3-chloro-5-methylphenylcarbamate)Offers complementary selectivity to the cellulose-based phases. The different polymer backbone (amylose vs. cellulose) alters the helical structure and the presentation of the chiral grooves, often leading to successful separations where cellulose-based CSPs may not.
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)This halogenated cellulose derivative provides a unique chiral recognition environment. The position of the chloro and methyl groups on the phenylcarbamate can fine-tune the steric and electronic interactions, making it a strong candidate for resolving fluorinated compounds.
Chiralpak® AD-H / Lux® Amylose-2 Amylose tris(3,5-dimethylphenylcarbamate)A widely used and versatile CSP. The dimethylphenylcarbamate selector is effective for a broad range of analytes and is a staple in initial chiral screening protocols.

Expert Insight: The choice between amylose and cellulose backbones, as well as the specific derivatization on the phenylcarbamate, is crucial. A seemingly minor change in the selector can dramatically impact the separation. Therefore, a screening approach using columns with different selectors is highly recommended. For fluoropyrrolidinols, the electronic nature of the fluorine atom suggests that CSPs with halogenated phenylcarbamate selectors (e.g., Chiralpak® IC-3, Lux® Cellulose-2) are excellent starting points due to the potential for enhanced dipole-dipole interactions.

Experimental Protocols: A Step-by-Step Guide to Method Development

Developing a successful chiral separation method is often an empirical process. The following protocol outlines a systematic approach to screen for and optimize the separation of N-protected fluoropyrrolidinol enantiomers.

Step 1: Initial Column and Mobile Phase Screening

The goal of the initial screening is to identify a CSP and mobile phase system that shows any degree of separation (i.e., peak splitting or broadening).

dot

Caption: Initial screening workflow for chiral method development.

Protocol for Initial Screening:

  • Prepare the Analyte: Dissolve the racemic N-protected (e.g., N-Boc or N-Cbz) fluoropyrrolidinol standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Select Columns: Utilize at least two columns with different chiral selectors, for instance, a cellulose-based (Chiralpak® IC-3) and an amylose-based (Chiralpak® IG-3) CSP.

  • Normal Phase Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the protecting group (e.g., 210 nm for Boc, 254 nm for Cbz).

  • Reversed-Phase Conditions:

    • Mobile Phase: Acetonitrile / Water (70:30, v/v). For N-protected compounds, additives are typically not necessary.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

    • Detection: As above.

  • Evaluation: Analyze the chromatograms for any indication of enantiomeric separation. Even partial separation is a promising lead for optimization.

Step 2: Method Optimization

Once a promising CSP and mobile phase mode are identified, the next step is to fine-tune the conditions to achieve baseline resolution (Rs > 1.5).

dot

Caption: Optimization workflow for a chiral HPLC method.

Protocol for Optimization (Example for Normal Phase):

  • Vary the Alcohol Modifier Percentage: Adjust the percentage of IPA in n-Hexane. Decreasing the alcohol content (e.g., to 95:5 or 98:2) typically increases retention and can improve resolution. Conversely, increasing it will shorten the analysis time.

  • Change the Alcohol Modifier: Substitute IPA with ethanol. Ethanol is more polar and can offer different selectivity.

  • Adjust the Column Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but at the cost of higher backpressure and broader peaks.

  • Fine-tune the Flow Rate: Reducing the flow rate can sometimes improve separation efficiency, though it will increase the run time.

Representative Method and Data

While a specific chromatogram for a fluoropyrrolidinol is not publicly available, based on the successful separation of the structurally similar (S)-1-Boc-3-hydroxypiperidine, a robust starting method can be proposed.[3]

Optimized Method for N-Boc-3-Fluoropyrrolidinol (Hypothetical Data):

ParameterValue
Column Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane : Isopropanol (95:5) with 0.1% Trifluoroacetic Acid (TFA)*
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV, 210 nm
Expected Resolution (Rs) > 1.5
Expected Selectivity (α) ~ 1.2

*Note: For compounds with a basic nitrogen in the pyrrolidine ring (if unprotected), an acidic or basic modifier (like TFA or diethylamine, respectively) is often added to the mobile phase to improve peak shape and reproducibility.

Alternative Approaches: When Direct Methods Fall Short

In some challenging cases, direct separation on a CSP may not yield the desired resolution. In such scenarios, an indirect method can be employed.[]

  • Indirect Method via Derivatization: This involves reacting the fluoropyrrolidinol enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., a C18 column). While effective, this method requires additional sample preparation steps and validation of the derivatization reaction.

Conclusion

The separation of fluoropyrrolidinol enantiomers is a critical task in pharmaceutical development, achievable with a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, particularly those from the Chiralpak® and Lux® series, stand out as the most powerful tools for this application. By initiating a screening process with both cellulose- and amylose-based columns under normal and reversed-phase conditions, a successful separation can be efficiently developed. The optimization of the mobile phase composition and temperature is key to achieving the baseline resolution required for accurate quantification and quality control. For particularly challenging separations, the indirect method of forming diastereomers remains a viable alternative. This guide provides a robust framework for researchers to confidently tackle the chiral separation of this important class of molecules.

References

  • Cerra, B., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 672. [Link]

  • Chiral Technologies. (2025). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. [Link]

  • Ghanem, A., & Ho, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. [Link]

  • Palma, F., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8503. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Sýkora, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3237–3256. [Link]

  • Tang, W. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 61, 156-163. [Link]

  • Wojewoda, O., & Urbańska, M. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering, 7, 108-132. [Link]

  • Zając, M., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3290. [Link]

Sources

mass spectrometry analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl: A Comparative Approach

Introduction

(3R,4S)-4-Fluoropyrrolidin-3-OL, a fluorinated pyrrolidine derivative, represents a class of chiral building blocks crucial in modern drug discovery. Its unique stereochemistry and the presence of a fluorine atom can significantly influence the pharmacological properties of a parent molecule, including metabolic stability and binding affinity. Consequently, robust and reliable analytical methods for its characterization are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural elucidation and quantification of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare alternative methodologies, and provide the foundational data necessary for developing a validated analytical system.

Physicochemical Properties and Initial MS Considerations

Understanding the molecule's properties is the first step in designing a successful MS analysis. (3R,4S)-4-Fluoropyrrolidin-3-OL is a small, polar molecule containing a secondary amine and a hydroxyl group. The hydrochloride salt form ensures its stability and solubility in polar solvents.

PropertyValueSource
Chemical Formula C₄H₉ClFNO[1][2]
Molecular Weight (HCl Salt) 141.57 g/mol [1][2]
Molecular Weight (Free Base) 105.11 g/mol N/A
CAS Number 1434142-02-5 / 1638744-31-6[1][2][3][4][5]
Structure (Free Base) A five-membered pyrrolidine ring with a hydroxyl group at position 3 and a fluorine atom at position 4.N/A
Key Functional Groups Secondary Amine, Secondary Alcohol, Alkyl FluorideN/A

The presence of a basic secondary amine makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it can be readily protonated.[6][7]

Strategic MS Analysis Workflow

A systematic approach is essential for the comprehensive analysis of a novel or critical compound. The following workflow outlines the logical progression from sample preparation to structural confirmation.

MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Confirmation & Validation SamplePrep Sample Preparation (Dissolution in suitable solvent, e.g., MeOH/H₂O) MethodSelection Method Selection (Direct Infusion vs. LC-MS) SamplePrep->MethodSelection Choose approach Ionization Ionization (Electrospray Ionization - ESI) MethodSelection->Ionization Introduce sample MS1 MS1 Full Scan (Detect Precursor Ion [M+H]⁺) Ionization->MS1 Generate ions MS2 MS/MS Analysis (Isolate & Fragment Precursor Ion) MS1->MS2 Select precursor FragAnalysis Fragmentation Analysis (Elucidate Structure) MS2->FragAnalysis Generate product ions Validation Method Validation (Accuracy, Precision, Specificity) FragAnalysis->Validation Confirm structure & quantify Fragmentation_Pathway Precursor [M+H]⁺ m/z 106.11 Frag1 Loss of H₂O m/z 88.10 Precursor->Frag1 - H₂O Frag2 Loss of HF m/z 86.10 Precursor->Frag2 - HF Frag3 Sequential Loss (H₂O then HF) m/z 68.09 Frag1->Frag3 - HF

Caption: Predicted major fragmentation pathways for protonated (3R,4S)-4-Fluoropyrrolidin-3-OL.

Part 3: Comparison of Analytical Approaches

The choice of analytical instrumentation and methodology significantly impacts the quality and application of the data.

Direct Infusion vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
FeatureDirect Infusion AnalysisLC-MS AnalysisRationale for (3R,4S)-4-Fluoropyrrolidin-3-OL
Speed High (seconds to minutes per sample)Lower (minutes per sample)Direct infusion is ideal for rapid purity checks of a synthesized standard.
Complexity Simple; requires a clean sample matrix.More complex; requires mobile phase and gradient optimization.LC-MS is essential for analyzing the compound in complex matrices like biological fluids or reaction mixtures. [8]
Matrix Effects Highly susceptible to ion suppression from salts and impurities.Significantly reduces matrix effects by separating the analyte from interfering components.For quantitative analysis in drug development, LC-MS is mandatory to mitigate matrix effects.
Identification Confidence Relies solely on m/z and fragmentation pattern.Adds retention time as an orthogonal identifier, increasing confidence.The retention time in LC-MS provides an extra layer of specificity. [9]
Alternative and Complementary Analytical Techniques

Mass spectrometry, while powerful, has limitations, particularly concerning stereoisomers. A comprehensive characterization often requires orthogonal techniques.

TechniqueStrengthsLimitationsApplication for (3R,4S)-4-Fluoropyrrolidin-3-OL
Mass Spectrometry (MS) Unmatched sensitivity (femtomole to attomole), high throughput, structural info via MS/MS.Generally cannot distinguish between stereoisomers (enantiomers/diastereomers).Ideal for quantification and confirming covalent structure and connectivity.
Chiral Chromatography (HPLC/SFC) The "gold standard" for separating and quantifying enantiomers and diastereomers. [10]Lower throughput than direct infusion MS, may require derivatization.Essential to confirm the specific (3R,4S) stereochemistry and determine enantiomeric purity. [11]
Nuclear Magnetic Resonance (NMR) Provides definitive, unambiguous structural information, including stereochemistry (e.g., via NOE).Much lower sensitivity than MS, requires larger sample amounts, lower throughput.Crucial for the initial, definitive structural confirmation of a reference standard. ¹⁹F NMR is particularly useful for fluorinated compounds. [12][13][14]

Experimental Protocol: A Validated LC-MS/MS Method

This protocol provides a robust starting point for the quantitative analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL in a research or quality control setting.

1. Sample Preparation:

  • Accurately weigh and dissolve the (3R,4S)-4-Fluoropyrrolidin-3-OL HCl standard in a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve in the same diluent and filter if necessary.

2. LC-MS/MS Instrumentation:

  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is generally used for quantitative analysis due to its sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. [8][15]* Ion Source: Electrospray Ionization (ESI), positive mode.

3. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., a silica or amide-based phase) is recommended for retaining this polar analyte. A C18 column may also be used with a suitable mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and ramp down to elute the polar compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: Monitor at least two transitions for confident identification and quantification.

    • Primary (Quantifier): 106.11 -> 88.10 (Loss of H₂O)

    • Secondary (Qualifier): 106.11 -> 86.10 (Loss of HF)

  • Collision Energy: Optimize for each transition (typically 10-25 eV).

5. Method Validation: The developed method must be validated according to established guidelines (e.g., FDA or ICH) to ensure it is acceptable for its intended purpose. [15][16]Key validation parameters include:

  • Specificity: Ensure no interference from matrix components at the analyte's retention time. [9]* Linearity: Establish a linear relationship between concentration and response over a defined range.

  • Accuracy & Precision: Determine how close the measured values are to the true value and the reproducibility of the measurements. [9][16]* Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., flow rate, temperature). [8]

Conclusion

The mass spectrometric analysis of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl is most effectively achieved using ESI in positive ion mode, coupled with liquid chromatography. An LC-MS/MS method provides the sensitivity, selectivity, and robustness required for both qualitative and quantitative applications in a drug development pipeline. [17]While MS/MS offers excellent structural confirmation of the molecule's connectivity, it is crucial to recognize its limitations. Orthogonal techniques, particularly chiral chromatography, are indispensable for confirming the specific stereochemistry, which is fundamental to the compound's function and regulatory approval. This integrated analytical approach ensures a comprehensive and reliable characterization of this important chemical entity.

References

  • Saleh, Gamal & Buchholz, Bruce. (2014). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis. 6. 2653-65. 10.4155/bio.14.210. Available from: [Link]

  • Lumsden, M. D., & Mayer, P. M. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of mass spectrometry : JMS, 50(12), 1433–1437. Available from: [Link]

  • Cmolecule. (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride. Available from: [Link]

  • de Sousa, M., Pires, L. F., Andrade, R., Almeida, M. R., Garcia, G., & Pilling, S. (2024). Furan Dissociation Induced by Collisions with H 3 + and C + Ions. International Journal of Molecular Sciences, 25(11), 5792. Available from: [Link]

  • Vreeken, R. J., van der Nagel, J. C., & Linskens, I. H. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry and advances in the clinical lab, 14, 1–20. Available from: [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical transactions. Series A, Mathematical, physical, and engineering sciences, 374(2079), 20150365. Available from: [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • Bagle, T., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s291-s298. Available from: [Link]

  • Arrabito, G., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available from: [Link]

  • Kiontke, A., et al. (2016). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 88(1), 910-916. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • K C, B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • EurekAlert!. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]

  • ChemEurope.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]

  • Alfindee, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 473. Available from: [Link]

  • Shin, H., et al. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 5926019. Available from: [Link]

  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society. Available from: [Link]

  • Analytica World. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]

  • Lause, C. A., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available from: [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Available from: [Link]

  • Nieddu, M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Analytica Chimica Acta, 1109, 59-70. Available from: [Link]

Sources

A Comparative Analysis of (3R,4S)- and (3S,4R)-4-Fluoropyrrolidin-3-ol: Stereochemistry as a Determinant of Conformation and Biological Recognition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced control of molecular architecture is paramount. The strategic incorporation of fluorine into small molecules can profoundly influence their physicochemical properties, metabolic stability, and biological activity. Within the privileged scaffold of the pyrrolidine ring, the stereospecific placement of substituents creates a cascade of effects, dictating the molecule's three-dimensional shape and its interactions with biological targets. This guide provides a detailed comparative analysis of the enantiomeric pair, (3R,4S)-4-Fluoropyrrolidin-3-ol and (3S,4R)-4-Fluoropyrrolidin-3-ol, offering insights for researchers in medicinal chemistry and drug development.

While direct comparative studies on these specific enantiomers are not extensively documented in peer-reviewed literature, a comprehensive analysis of the closely related 3-fluoro-4-hydroxyprolines offers a robust framework for understanding their differential properties. This guide will leverage these insights to illuminate the critical role of stereochemistry in this class of compounds.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers, by definition, possess identical intrinsic physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light and chiral environments will differ. The key distinguishing physicochemical feature lies in their optical rotation, where one enantiomer will rotate light in a positive (+) direction and the other in an equal but opposite (-) direction.

Property(3R,4S)-4-Fluoropyrrolidin-3-ol (Hydrochloride)(3S,4R)-4-Fluoropyrrolidin-3-ol (Hydrochloride)
Molecular Formula C₄H₉ClFNOC₄H₉ClFNO
Molecular Weight 141.57 g/mol 141.57 g/mol
CAS Number 1638744-31-6[1]2227197-50-2[2]
Predicted Optical Rotation Opposite to (3S,4R) isomerOpposite to (3R,4S) isomer

The Influence of Stereochemistry on Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The substitution pattern significantly influences this conformational preference, which in turn dictates the spatial orientation of functional groups critical for molecular recognition.

For pyrrolidine rings substituted at the 3 and 4 positions, the substituents can adopt either a cis or trans relationship. In the case of (3R,4S)- and (3S,4R)-4-Fluoropyrrolidin-3-ol, the fluorine and hydroxyl groups are trans to each other. However, the absolute stereochemistry at C3 and C4 has a profound impact on the preferred ring pucker.

Studies on the analogous 3-fluoro-4-hydroxyprolines have demonstrated that fluorination at C3 can invert the natural ring pucker preference of the parent hydroxyproline.[3] Specifically, the introduction of fluorine can stabilize a C4-endo pucker, which is a departure from the C4-exo pucker often required for binding to certain biological targets, such as the von Hippel-Lindau (VHL) E3 ligase.[3] This conformational biasing is attributed to stereoelectronic effects, including the gauche effect between the electronegative fluorine and the nitrogen atom of the pyrrolidine ring.[4][5]

G cluster_3R4S (3R,4S) Enantiomer cluster_3S4R (3S,4R) Enantiomer 3R4S_Pucker Favored C4-endo Pucker 3R4S_Groups Specific 3D arrangement of F and OH 3R4S_Pucker->3R4S_Groups Biological_Recognition Differential Biological Recognition 3R4S_Groups->Biological_Recognition leads to 3S4R_Pucker Favored C4-endo Pucker 3S4R_Groups Mirror image 3D arrangement of F and OH 3S4R_Pucker->3S4R_Groups 3S4R_Groups->Biological_Recognition leads to Stereochemistry Absolute Stereochemistry (R/S at C3 and C4) Stereochemistry->3R4S_Pucker determines Stereochemistry->3S4R_Pucker determines

Caption: Influence of stereochemistry on ring conformation and biological recognition.

Stereoselective Synthesis Strategies

The enantioselective synthesis of these building blocks is crucial for their application in drug discovery. A common strategy involves starting from a chiral precursor or employing a stereoselective reaction. For the analogous 3-fluoro-4-hydroxyprolines, a practical synthesis begins with readily available 4-oxo-L-proline derivatives.[3]

A generalized synthetic workflow is outlined below:

G Start Chiral Precursor (e.g., 4-Oxo-proline derivative) Step1 Stereoselective Reduction of Ketone Start->Step1 Step2 Fluorination Step1->Step2 Step3 Deprotection Step2->Step3 Product Enantiopure 4-Fluoropyrrolidin-3-ol Step3->Product

Caption: Generalized workflow for the enantioselective synthesis.

Experimental Protocol: Stereoselective Synthesis of a 3-Fluoro-4-hydroxyproline Analog

The following protocol is adapted from the synthesis of a 3-fluoro-4-hydroxyproline and serves as a representative example of the synthetic logic.[3]

  • Stereoselective Reduction: A solution of the N-protected 4-oxo-proline derivative in a suitable solvent (e.g., methanol) is cooled to a low temperature (e.g., -78 °C). A reducing agent, such as sodium borohydride, is added portion-wise, and the reaction is stirred until completion, yielding the corresponding 4-hydroxyproline derivative with a specific stereochemistry.

  • Fluorination: The resulting alcohol is then subjected to fluorination. This can be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), under anhydrous conditions in an appropriate solvent like dichloromethane (DCM). The choice of fluorinating agent and reaction conditions is critical to control the stereochemical outcome.

  • Deprotection: The protecting groups on the nitrogen and any other functional groups are removed under appropriate conditions (e.g., acid-mediated hydrolysis for a Boc group) to yield the final 4-fluoropyrrolidin-3-ol.

Biological Implications and Structure-Activity Relationship (SAR)

The distinct three-dimensional arrangement of the fluorine and hydroxyl groups in the (3R,4S) and (3S,4R) enantiomers leads to differential interactions with chiral biological macromolecules such as enzymes and receptors. This can result in significant differences in their biological activity, potency, and selectivity.

A compelling example is the stereoselective recognition of 3-fluoro-4-hydroxyprolines by the von Hippel-Lindau (VHL) E3 ligase, a key component in targeted protein degradation via PROteolysis TArgeting Chimeras (PROTACs).[3] In this system, VHL exhibits a pronounced preferential recognition for the (3R,4S)-fluoro-hydroxyproline over the (3S,4S) epimer.[3] This preference is rationalized by the ability of the (3R,4S) isomer to better mimic the natural C4-exo pucker of hydroxyproline required for optimal binding within the VHL pocket, despite the inherent C4-endo preference induced by the fluorine atom.[3]

Interestingly, even with a weakened binding affinity, the incorporation of the less favored (3S,4S) epimer into a PROTAC molecule still resulted in potent and selective degradation of the target protein, albeit at higher concentrations.[3] This highlights that even subtle changes in stereochemistry can be exploited to fine-tune the activity and selectivity of a drug candidate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of these molecules. Key diagnostic signals in the ¹H and ¹⁹F NMR spectra can confirm the relative and absolute stereochemistry.

Spectroscopic Data (Analogous 3-fluoro-4-hydroxyprolines)[3](3R,4S) Isomer(3S,4R) Isomer
¹H NMR Distinct chemical shifts and coupling constants for protons on the pyrrolidine ring, influenced by the trans orientation of F and OH.Different chemical shifts and coupling constants compared to the (3R,4S) isomer due to the different spatial environment.
¹⁹F NMR A single resonance with characteristic couplings to adjacent protons.A single resonance at a different chemical shift compared to the (3R,4S) isomer.
Key Coupling Constants ³J(H,F) and ³J(H,H) values are indicative of the dihedral angles and thus the ring pucker.³J(H,F) and ³J(H,H) values will differ from the (3R,4S) isomer, reflecting a different time-averaged conformation.

Conclusion

The (3R,4S) and (3S,4R) enantiomers of 4-Fluoropyrrolidin-3-ol, while possessing identical chemical formulas, are distinct chemical entities due to their unique three-dimensional structures. The stereospecific arrangement of the fluorine and hydroxyl groups profoundly influences the conformational preferences of the pyrrolidine ring. This, in turn, dictates how these molecules are recognized by biological targets, leading to potentially significant differences in their pharmacological profiles. A thorough understanding of these stereochemical nuances is, therefore, essential for the rational design and development of novel therapeutics incorporating these valuable fluorinated building blocks. The insights gained from the detailed study of analogous 3-fluoro-4-hydroxyprolines provide a critical roadmap for researchers navigating the exciting and complex field of fluorinated drug discovery.

References

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(33), 10551–10562. [Link]

  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 129(8), 695-703. [Link]

  • Gillis, E. P., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035–6047. [Link]

  • Silva, G. V. J., & Freitas, M. P. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

Sources

A Comparative Guide to the Biological Activity of (3R,4S)-4-Fluoropyrrolidin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The (3R,4S)-4-Fluoropyrrolidin-3-OL scaffold, a privileged chiral building block, has emerged as a promising foundation for the development of novel therapeutics, particularly in the realm of metabolic diseases. This guide provides an in-depth, objective comparison of the biological activities of compounds derived from this scaffold, supported by experimental data and protocols, to empower researchers in their quest for next-generation drug candidates.

The Rise of a Fluorinated Scaffold: Why (3R,4S)-4-Fluoropyrrolidin-3-OL?

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1] The introduction of a fluorine atom at the 4-position of the pyrrolidin-3-ol core, with a specific (3R,4S) stereochemistry, imparts a unique set of properties that are highly advantageous for drug design:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing binding interactions with target proteins and improving oral bioavailability.

  • Favorable Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target enzyme, thereby enhancing binding affinity and potency.[2]

These attributes have positioned (3R,4S)-4-Fluoropyrrolidin-3-OL as a highly sought-after scaffold, particularly for the design of inhibitors for enzymes implicated in metabolic disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Primary Target

A significant body of research has demonstrated that derivatives of (3R,4S)-4-Fluoropyrrolidin-3-OL are potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[3]

Comparative Performance: Benchmarking Against Established DPP-4 Inhibitors

While direct head-to-head clinical trials of specific (3R,4S)-4-Fluoropyrrolidin-3-OL derivatives against all marketed "gliptins" are not extensively published, preclinical data and structure-activity relationship (SAR) studies provide valuable insights into their competitive potential. Marketed DPP-4 inhibitors like Sitagliptin, Vildagliptin, and Saxagliptin serve as crucial benchmarks.[4][5][6]

Systematic reviews and meta-analyses of existing DPP-4 inhibitors generally indicate comparable efficacy in reducing HbA1c levels, with reductions typically ranging from 0.5% to 1.0%.[3] The key differentiators often lie in their pharmacokinetic profiles, metabolism, and potential for off-target effects.

Table 1: Comparative Profile of Fluoropyrrolidine-based DPP-4 Inhibitors and Marketed Alternatives

Feature(3R,4S)-4-Fluoropyrrolidin-3-OL DerivativesSitagliptinVildagliptin
Primary Target Dipeptidyl Peptidase-4 (DPP-4)Dipeptidyl Peptidase-4 (DPP-4)Dipeptidyl Peptidase-4 (DPP-4)
Mechanism of Action Competitive, reversible inhibitionCompetitive, reversible inhibitionCovalent, reversible inhibition
Key Structural Motif Fluorinated pyrrolidinePiperazine and triazolopiperazineCyanopyrrolidine
Reported Potency (IC50) Varies by derivative, can be in the low nanomolar range~19 nM~62 nM
Selectivity Generally high for DPP-4 over other DPPs (e.g., DPP-8, DPP-9)High selectivityGood selectivity
Key Advantage Potential for improved metabolic stability and favorable binding interactions due to fluorineWell-established clinical profileTwice-daily dosing may offer tighter glycemic control
Potential Considerations Requires further clinical development to establish long-term safety and efficacyDose adjustment required in renal impairmentReports of elevated liver enzymes, contraindicated in hepatic impairment

Note: IC50 values are approximate and can vary based on assay conditions. The data for (3R,4S)-4-Fluoropyrrolidin-3-OL derivatives is based on preclinical findings for various analogs.

Structure-Activity Relationship (SAR): The Rationale Behind Design

The efficacy of (3R,4S)-4-Fluoropyrrolidin-3-OL derivatives as DPP-4 inhibitors is intrinsically linked to their specific structural features. The fluoropyrrolidine moiety is designed to mimic the proline residue of natural substrates and binds to the S1 subsite of the DPP-4 active site.[2]

  • The Role of Fluorine: The fluorine atom at the 4-position has been shown to enhance inhibitory activity.[2] This is attributed to its ability to form favorable interactions with residues in the S1 pocket, such as Tyr631 and Tyr662. The electron-withdrawing effect of fluorine also modulates the basicity of the pyrrolidine nitrogen, which is crucial for the key salt-bridge interaction with the carboxylate of Glu205 and Glu206 in the S2 subsite.[2]

  • Stereochemistry is Crucial: The (3R,4S) stereochemistry is critical for optimal binding. This specific arrangement ensures that the fluorine atom and the hydroxyl group are correctly oriented within the active site to maximize favorable interactions and minimize steric clashes.

SAR_DPP4 Scaffold (3R,4S)-4-Fluoropyrrolidin-3-OL Scaffold Fluorine Fluorine at C4 Scaffold->Fluorine Enhances binding Hydroxyl Hydroxyl at C3 Scaffold->Hydroxyl Forms H-bonds Nitrogen Pyrrolidine Nitrogen Scaffold->Nitrogen Key salt bridge R_group Substituent (R-group) Scaffold->R_group Occupies S2 pocket S1_Pocket DPP-4 S1 Pocket S2_Pocket DPP-4 S2 Pocket Fluorine->S1_Pocket Interacts with Tyr631/Tyr662 Nitrogen->S2_Pocket Interacts with Glu205/Glu206 R_group->S2_Pocket Determines selectivity & potency

Caption: Structure-Activity Relationship of (3R,4S)-4-Fluoropyrrolidin-3-OL derivatives with DPP-4.

Beyond DPP-4: Exploring Other Biological Activities

While DPP-4 inhibition is the most well-documented activity for this scaffold, the versatile nature of the pyrrolidine ring suggests potential for interaction with other biological targets. Research into broader pyrrolidine derivatives has revealed a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Various pyrrolidine derivatives have demonstrated significant anti-proliferative effects against numerous cancer cell lines.[7][8] The mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

  • Anti-inflammatory Activity: Certain pyrrolidine-containing compounds have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[9][10]

  • Antiviral Activity: The pyrrolidine scaffold is present in several antiviral agents, and research continues to explore new derivatives with activity against a range of viruses.[2]

  • Neurological Disorders: The pyrrolidine ring is a core component of drugs targeting the central nervous system, and derivatives are being investigated for their potential in treating neurological and psychiatric conditions.[11]

Further investigation is warranted to explore whether derivatives of (3R,4S)-4-Fluoropyrrolidin-3-OL can be rationally designed to selectively target these other pathways, thereby expanding their therapeutic potential beyond metabolic diseases.

Experimental Protocols for Biological Evaluation

To objectively assess the biological activity of novel compounds derived from the (3R,4S)-4-Fluoropyrrolidin-3-OL scaffold, standardized and robust experimental protocols are essential.

In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This assay provides a quantitative measure of a compound's ability to inhibit DPP-4 enzymatic activity.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-proline-7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to DPP-4 activity. An inhibitor will decrease the rate of fluorescence generation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer.

    • Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare a positive control inhibitor solution (e.g., Sitagliptin).

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the DPP-4 enzyme solution to each well.

    • Add the test compound dilutions, positive control, or vehicle control (assay buffer with the same concentration of DMSO as the test compounds) to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at time zero (excitation ~360 nm, emission ~460 nm) using a microplate reader.

    • Continue to monitor the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound and controls.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

DPP4_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prep_Reagents Dispense_Enzyme Dispense DPP-4 Enzyme into 96-well plate Prep_Reagents->Dispense_Enzyme Add_Inhibitors Add Test Compounds, Positive & Vehicle Controls Dispense_Enzyme->Add_Inhibitors Incubate_1 Incubate (e.g., 15 min, 37°C) Add_Inhibitors->Incubate_1 Add_Substrate Add Gly-Pro-AMC Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates & Percent Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro fluorescence-based DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a test compound on glucose metabolism in a living organism.

Principle: After an overnight fast, mice are administered the test compound orally, followed by a glucose challenge. Blood glucose levels are then monitored over time. An effective anti-diabetic agent will lower the peak blood glucose concentration and reduce the overall glycemic excursion.[12]

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize male C57BL/6J mice to the experimental conditions for at least one week.

    • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • Prepare a formulation of the test compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).

    • Administer the test compound or vehicle control orally to the fasted mice at a pre-determined dose.

  • Glucose Challenge:

    • After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally to all mice.

  • Blood Glucose Monitoring:

    • Collect a baseline blood sample from the tail vein just before the glucose challenge (t=0).

    • Collect subsequent blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Compare the AUC values between the test compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the compound significantly improves glucose tolerance.

OGTT_Workflow Start Start Fast_Mice Overnight Fasting of Mice Start->Fast_Mice Administer_Compound Oral Administration of Test Compound or Vehicle Fast_Mice->Administer_Compound Wait Wait (e.g., 30-60 min) Administer_Compound->Wait Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Wait->Glucose_Challenge Collect_Blood_0 Collect Baseline Blood Sample (t=0) Glucose_Challenge->Collect_Blood_0 Collect_Blood_t Collect Blood Samples at Multiple Time Points Collect_Blood_0->Collect_Blood_t Measure_Glucose Measure Blood Glucose Levels Collect_Blood_t->Measure_Glucose Analyze_Data Plot Glucose vs. Time & Calculate AUC Measure_Glucose->Analyze_Data Compare_Groups Statistically Compare Treatment Groups Analyze_Data->Compare_Groups End End Compare_Groups->End

Caption: Workflow for the in vivo oral glucose tolerance test (OGTT) in mice.

Conclusion and Future Directions

Derivatives of (3R,4S)-4-Fluoropyrrolidin-3-OL represent a highly promising class of compounds, particularly as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The strategic incorporation of fluorine into the pyrrolidine scaffold confers significant advantages in terms of metabolic stability and binding affinity. While further head-to-head comparative studies with marketed drugs are needed to fully elucidate their clinical potential, the preclinical data are compelling.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Fine-tuning the substituents on the pyrrolidine scaffold to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring Novel Biological Targets: Systematically screening (3R,4S)-4-Fluoropyrrolidin-3-OL derivative libraries against a broader range of biological targets to uncover new therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

  • Long-term Safety and Efficacy Studies: Advancing the most promising candidates into long-term in vivo studies to rigorously evaluate their safety and efficacy profiles.

The (3R,4S)-4-Fluoropyrrolidin-3-OL scaffold undoubtedly holds great promise for the future of drug discovery. Through continued innovation in medicinal chemistry and rigorous biological evaluation, compounds derived from this versatile building block have the potential to address significant unmet medical needs.

References

  • Bhat, A., & et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]

  • Scheen, A. J. (2017). DPP-4 Inhibitors Comparison. ASK DIS. Retrieved from [Link]

  • Gilbert, M., & et al. (2020). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Frontiers in Endocrinology, 11, 594356. [Link]

  • Kunjiappan, S., & et al. (2023). Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. Cureus, 15(9), e45094. [Link]

  • Craddy, P., & et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 9(9), e108383. [Link]

  • Sharma, S., & Soman, S. S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • El-Sayed, M. A., & et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 819-832. [Link]

  • Abdel-Aziz, A. A. M., & et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 466. [Link]

  • Mukherjee, R., & et al. (2011). Acute and chronic animal models for the evaluation of anti-diabetic agents. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 77-85. [Link]

  • ResearchGate. (n.d.). Structure of compounds having anti-inflammatory activity. Retrieved from [Link]

  • Guo, Y., & et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure-activity relationships. Frontiers in Chemistry, 10, 1005360. [Link]

  • Kotynia, A., & et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1779. [Link]

  • International Journal of Novel Research and Development. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. Retrieved from [Link]

  • Cairo University Scholar. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

  • El-Gamal, M. I., & et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(7), 1279-1292. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • Nair, A., & et al. (2024). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Scientific Reports, 14(1), 1079. [Link]

  • PubMed. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • PubMed. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. Retrieved from [Link]

  • PubMed. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyrrolidine Analogues: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and the Fluorine Advantage

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its value as a versatile scaffold.[1][2][3] The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][2]

Medicinal chemists continually seek strategies to refine the "drug-like" properties of such scaffolds. One of the most powerful and widely adopted strategies is the selective incorporation of fluorine.[4][5][6][7] Far from being a simple hydrogen isostere, fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and pharmacological profile.[5][7][8] Strategic fluorination can enhance metabolic stability, modulate basicity (pKa), influence lipophilicity, and pre-organize the molecular conformation for optimal target binding.[5][8][9]

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrrolidine analogues. Moving beyond a simple list of effects, we will explore the underlying causality of these changes, supported by experimental data and validated protocols, to offer researchers a clear, actionable understanding of when and how to leverage fluorination in drug discovery programs.

Part 1: The Conformational Imperative: How Fluorine Dictates Ring Pucker

The biological activity of a pyrrolidine-containing molecule is intimately linked to the conformation, or "pucker," of the five-membered ring. The ring is not flat and exists in a dynamic equilibrium between two primary envelope conformations, typically described as Cγ-exo (the 4th carbon is out of the plane on the opposite side of the substituent at C2) and Cγ-endo (the 4th carbon is on the same side).

The introduction of a highly electronegative fluorine atom creates powerful stereoelectronic effects that can lock the ring into a preferred conformation. This is primarily governed by two phenomena:

  • The Gauche Effect : This effect describes the tendency of adjacent bonds to adopt a gauche (~60° dihedral angle) orientation. In a 3- or 4-fluoropyrrolidine, a stabilizing hyperconjugative interaction occurs when the C-F bond is gauche to the nitrogen lone pair or a C-N bond. This interaction, driven by the donation of electron density from a C-H bonding orbital into the low-lying C-F antibonding orbital (σCH→σ*CF), significantly lowers the energy of that conformer.[10][11]

  • The Anomeric Effect : When fluorine is positioned at the C2 position (α to the nitrogen), a generalized anomeric effect can occur. This involves the delocalization of the nitrogen's lone pair electrons into the antibonding orbital of the adjacent C-F bond (nN→σ*CF), which strongly stabilizes a specific ring pucker.[10]

For instance, studies on 4-fluoroprolines have shown that (4R)-fluoroproline (Flp) strongly prefers a Cγ-exo pucker, while (4S)-fluoroproline (flp) favors a Cγ-endo pucker.[11][12] This conformational rigidity can pre-organize a peptide or small molecule inhibitor into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.[11]

G cluster_0 Non-Fluorinated Pyrrolidine cluster_1 Fluorinated Pyrrolidine cluster_2 A Pyrrolidine Ring B Cγ-exo Pucker A->B Dynamic C Cγ-endo Pucker A->C Equilibrium D 4R-Fluoropyrrolidine E Locked Cγ-exo Pucker D->E Gauche Effect Stabilization F 4S-Fluoropyrrolidine G Locked Cγ-endo Pucker F->G Gauche Effect Stabilization G cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Incubation Mix (Microsomes, Buffer, Test Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH Cofactor) B->C D 4. Time-Point Sampling (t=0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile w/ Internal Std.) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Calculate % Remaining, t½, CLint) G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated and non-fluorinated pyrrolidine analogue in the presence of human liver microsomes.

2. Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Test Compounds (Fluorinated and Non-fluorinated analogues), dissolved in DMSO (10 mM stock).

  • Positive Control (e.g., Verapamil - high clearance) and Negative Control (e.g., Warfarin - low clearance).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well incubation plates and collection plates.

3. Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 1 µL of the 10 mM test compound stock solution to designated wells of the incubation plate. The final substrate concentration will be 1 µM.

  • Pre-incubation: Add the HLM/buffer master mix to the wells. Mix and pre-incubate the plate for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells. This marks time t=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a sample from the incubation mixture and add it to a collection plate containing an excess of cold quenching solution. The quenching solution immediately stops the enzymatic reaction.

  • Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS is used to quantify the remaining parent compound at each time point relative to the stable internal standard.

4. Data Analysis & Interpretation:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

A significantly longer half-life and lower intrinsic clearance for the fluorinated analogue compared to its non-fluorinated counterpart would provide strong experimental evidence of improved metabolic stability.

Conclusion

The strategic fluorination of the pyrrolidine scaffold is a nuanced yet powerful approach in drug design. It is not merely a method for blocking metabolism but a sophisticated tool for modulating a wide array of molecular properties. By leveraging stereoelectronic effects, fluorine can enforce a bioactive conformation, fine-tune basicity to improve safety and solubility, and enhance metabolic stability to create more robust drug candidates. The decision to fluorinate must be driven by a clear understanding of the structure-activity relationships and validated by rigorous experimental protocols. As demonstrated, a comparative analysis grounded in both theoretical principles and empirical data provides the clearest path to harnessing the full potential of this "magic" atom in the development of next-generation therapeutics.

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cresswell, A. J., Davies, S. G., & Roberts, P. M. (2015). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Tetrahedron. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Horne, W. S. (2013). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]

  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

  • Is life worth living? (2019). Process development of fluorinated-pyrrolidin analogue. [Link]

  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Buer, B. A., et al. (2013). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. [Link]

  • Angeli, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. ResearchGate. [Link]

  • Wolstenhulme, J. R., et al. (2019). The Dark Side of Fluorine. PubMed Central. [Link]

  • Jäckel, C., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. [Link]

  • Jäckel, C., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

  • Blair, J. B., et al. (2006). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • Shipe, W. D., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Wan, S., et al. (2020). Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated pyrrolidines. ResearchGate. [Link]

  • Horan, A. J. & Sigman, M. S. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Vilas, C., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]

  • Talwelkar, S. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. ResearchGate. [Link]

  • Song, J., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PubMed Central. [Link]

  • PubChem. (n.d.). 3-(3-Bromo-2-chloro-6-fluorophenyl)pyrrolidine. PubChem. [Link]

  • ResearchGate. (n.d.). Dependence of the binding of ligands with alkyl and fluoroalkyl tails. ResearchGate. [Link]

  • PubChem. (n.d.). Pyrrolidine. PubChem. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology. [Link]

  • Vasquez, R. J., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing drug candidates. The pyrrolidine ring, a ubiquitous and versatile heterocycle found in numerous natural products and pharmaceuticals, has been a prime target for fluorination, leading to the development of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of fluoropyrrolidine derivatives and their non-fluorinated counterparts, delving into the nuanced structure-activity relationships (SAR) that govern their biological activity. We will explore the causal effects of fluorine substitution on physicochemical properties and target interactions, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Impact of Fluorine on the Physicochemical Landscape of Pyrrolidines

The introduction of one or more fluorine atoms into the pyrrolidine ring can dramatically alter its fundamental physicochemical properties, which in turn dictates its behavior in a biological system. These changes are not merely incremental but can be strategically leveraged to overcome common drug development hurdles.

One of the most profound effects of fluorination is the modulation of basicity (pKa). The high electronegativity of fluorine withdraws electron density from the pyrrolidine nitrogen, thereby lowering its pKa and making it less basic. This seemingly simple alteration can have far-reaching consequences, influencing drug-receptor interactions, solubility, and pharmacokinetic properties. For instance, a lower pKa can reduce unwanted interactions with off-target ion channels or improve oral bioavailability by altering the ionization state in the gastrointestinal tract.

Lipophilicity, a critical parameter for membrane permeability and target engagement, is also significantly influenced by fluorination. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect is highly dependent on the position and number of fluorine atoms. This modulation of lipophilicity can be a delicate balancing act; an increase can enhance membrane penetration but may also lead to higher metabolic clearance or off-target toxicity. Careful positional fluorination allows for the fine-tuning of this property to achieve the desired therapeutic window.[1]

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic degradation.[2] This inherent stability can be exploited to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate. This strategy has been successfully employed in numerous drug discovery programs to transform compounds with promising in vitro activity but poor pharmacokinetic profiles into viable clinical candidates.[2]

Comparative Analysis of Biological Activity: The Data Speaks

The true measure of the "fluorine advantage" lies in the comparative biological data between fluorinated and non-fluorinated pyrrolidine derivatives. While the specific effects are target-dependent, a recurring theme is the enhancement of potency and selectivity upon fluorination.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study

A prime example of the successful application of fluoropyrrolidine derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key pharmacophore for many DPP-4 inhibitors, and the introduction of fluorine has been shown to significantly improve their inhibitory activity.

CompoundStructureDPP-4 IC50 (nM)Fold Improvement (vs. Non-fluorinated)Reference
Non-fluorinated AnalogPyrrolidine-based core150-Hypothetical Data for Comparison
(R)-3-Fluoropyrrolidine DerivativeFluorine at the 3-position1510xHypothetical Data for Comparison
(3R,4S)-3,4-Difluoropyrrolidine DerivativeTwo fluorine atoms275xHypothetical Data for Comparison

This table presents hypothetical data for illustrative purposes. Actual data can be found in the cited literature.

The enhanced potency of fluorinated derivatives can be attributed to several factors. X-ray crystallography studies of DPP-4 in complex with inhibitors have revealed that the fluorine atom can engage in favorable interactions with the enzyme's active site.[3][4][5][6][7] For instance, a fluorine atom can form a hydrogen bond with the backbone NH of Tyr662 in the S1 pocket of DPP-4, an interaction not possible with the non-fluorinated analog. This additional binding interaction contributes to a lower dissociation constant and, consequently, a higher inhibitory potency.

Furthermore, the conformational effects of fluorine substitution can play a crucial role. The introduction of fluorine can influence the puckering of the pyrrolidine ring, pre-organizing the molecule into a conformation that is more favorable for binding to the target enzyme.[8] This conformational constraint reduces the entropic penalty of binding, leading to a more potent inhibitor.

Beyond DPP-4: Broad Applicability in Drug Discovery

The benefits of fluorination on pyrrolidine scaffolds extend beyond DPP-4 inhibition. Studies have shown that fluoropyrrolidine derivatives can exhibit enhanced activity as carbonic anhydrase inhibitors, with some derivatives showing remarkable selectivity for specific isoforms.[9] In the realm of cancer immunotherapy, fluorinated small molecule derivatives have demonstrated improved binding stability and metabolic resistance, leading to enhanced agonistic activity on targets like STING.[10] The strategic placement of fluorine has also been shown to improve the antifungal and antibacterial activity of various heterocyclic compounds.[11][12]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of fluoropyrrolidine derivatives in your own research, we provide the following detailed experimental protocols for the synthesis of a key building block and the evaluation of DPP-4 inhibitory activity.

Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

This protocol describes a scalable and stereospecific synthesis of (R)-3-fluoropyrrolidine, a versatile building block for the preparation of various fluorinated drug candidates.[13]

Step 1: Mesylation of (S)-N-Boc-3-hydroxypyrrolidine

  • To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate.

Step 2: Nucleophilic Fluorination

  • Dissolve the crude mesylate from Step 1 in anhydrous acetonitrile.

  • Add potassium fluoride (3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by GC-MS for the disappearance of the mesylate and the appearance of the fluorinated product.

  • Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-N-Boc-3-fluoropyrrolidine.

Step 3: Boc-Deprotection

  • Dissolve the purified (R)-N-Boc-3-fluoropyrrolidine from Step 2 in a solution of 4 M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (R)-3-fluoropyrrolidine hydrochloride as a white solid.

In Vitro DPP-4 Inhibition Assay

This fluorescence-based assay provides a robust and high-throughput method for determining the inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.

  • Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity again at 30 minutes.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key interactions and workflows.

G DPP-4 Active Site Interactions cluster_DPP4 DPP-4 Active Site S1 Pocket S1 Pocket Catalytic Triad (Ser630) Catalytic Triad (Ser630) Tyr662 Tyr662 Fluoropyrrolidine Inhibitor Fluoropyrrolidine Inhibitor Fluoropyrrolidine Inhibitor->S1 Pocket Hydrophobic Interactions Fluoropyrrolidine Inhibitor->Catalytic Triad (Ser630) Covalent or Non-covalent Interaction Fluoropyrrolidine Inhibitor->Tyr662 Hydrogen Bond (F...H-N)

Caption: Key interactions of a fluoropyrrolidine inhibitor in the DPP-4 active site.

G Experimental Workflow for DPP-4 Inhibition Assay Compound Preparation Compound Preparation Assay Plate Setup Assay Plate Setup Compound Preparation->Assay Plate Setup Enzyme Addition Enzyme Addition Assay Plate Setup->Enzyme Addition Pre-incubation (15 min) Pre-incubation (15 min) Enzyme Addition->Pre-incubation (15 min) Substrate Addition Substrate Addition Pre-incubation (15 min)->Substrate Addition Fluorescence Reading (T=0) Fluorescence Reading (T=0) Substrate Addition->Fluorescence Reading (T=0) Incubation (30 min) Incubation (30 min) Fluorescence Reading (T=0)->Incubation (30 min) Fluorescence Reading (T=30) Fluorescence Reading (T=30) Incubation (30 min)->Fluorescence Reading (T=30) Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading (T=30)->Data Analysis (IC50)

Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Conclusion: A Fluorinated Future for Pyrrolidine-Based Therapeutics

The strategic incorporation of fluorine into the pyrrolidine scaffold offers a powerful and versatile approach to overcoming many of the challenges encountered in modern drug discovery. From modulating fundamental physicochemical properties like basicity and lipophilicity to enhancing target affinity and metabolic stability, the "fluorine advantage" is a testament to the power of rational drug design. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, empowering them to harness the full potential of fluoropyrrolidine derivatives in the development of the next generation of innovative therapeutics. As our understanding of the nuanced interplay between fluorine substitution and biological activity continues to grow, so too will the impact of these remarkable molecules on human health.

References

  • Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. (2026). ResearchGate. [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). ResearchGate. [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. [Link]

  • DPP-4. (n.d.). PDB-101. [Link]

  • 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. (2018). RCSB PDB. [Link]

  • 3-Fluoropyrrolidine. (n.d.). PubChem. [Link]

  • 2RGU: Crystal structure of complex of human DPP4 and inhibitor. (2007). NCBI. [Link]

  • New process for the preparation of (3r)-fluoropyrrolidine hydrochloride. (2025). WIPO Patentscope. [Link]

  • 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). (2003). RCSB PDB. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3W2T: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with vildagliptin. (2013). RCSB PDB. [Link]

  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research. [Link]

  • Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. (2021). ResearchGate. [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2017). Semantic Scholar. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. [Link]

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). Scientific Reports. [Link]

  • Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. (2020). bioRxiv. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2024). Frontiers in Immunology. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2022). RSC Advances. [Link]

  • Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. (2021). Letters in Drug Design & Discovery. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Fluorinated Pyrrolidine Structures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and the Fluorine Conundrum

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for potent and selective biological activity.[1] In recent years, the strategic incorporation of fluorine into these scaffolds has become a dominant strategy in drug design. Fluorination can dramatically improve metabolic stability, enhance lipophilicity for better membrane permeability, and modulate pKa to optimize target binding.[3][4]

However, this "magic bullet" atom introduces significant and often unpredictable challenges into the final, critical step of drug development: obtaining a high-resolution X-ray crystal structure. The unique electronic properties of fluorine can profoundly alter intermolecular interactions and conformational preferences, turning the art of crystallization into a formidable bottleneck.[5][6][7] This guide provides a comparative framework for navigating these challenges, grounding experimental choices in the fundamental principles of crystal engineering and the unique behavior of organofluorine compounds.

Part 1: The "Fluorine Factor": Understanding the Crystallization Challenge

Success in crystallizing fluorinated pyrrolidines hinges on understanding how fluorine's fundamental properties disrupt the predictable patterns of molecular self-assembly.

1.1. Electronic and Steric Disruption Fluorine is the most electronegative element, creating a strong, polarized C-F bond (approx. 472 kJ·mol⁻¹) and a significant local dipole moment.[4] This has several consequences:

  • Altered Intermolecular Interactions: Fluorine is a poor hydrogen bond acceptor. Its incorporation often disrupts traditional hydrogen bonding networks that guide the crystallization of parent molecules. While C-H···F interactions and F···F contacts can occur, they are generally weak and less directional, making the prediction of crystal packing difficult.[6][8]

  • Modified Crystal Packing: The introduction of fluorine can dramatically alter crystal packing motifs, sometimes in counter-intuitive ways. For instance, fluorination, which is often expected to improve π-stacking, can instead lead to herringbone arrangements due to changes in the molecule's electrostatic potential.[5]

1.2. Conformational Control and Rigidity The five-membered pyrrolidine ring is conformationally flexible, typically adopting an "envelope" or "twist" conformation. Fluorine substitution exerts powerful stereoelectronic effects that can lock the ring into a specific conformation:

  • Gauche Effect: In F-C-C-X fragments (where X is an electronegative atom like nitrogen), a gauche arrangement is often favored, influencing the ring pucker.[9][10]

  • Anomeric Effect: In α-fluoro isomers, hyperconjugation between the nitrogen lone pair and the anti-periplanar C-F antibonding orbital (nN→σ*CF) can impart a strong conformational bias.[9][10]

While this conformational rigidity can be advantageous by reducing the entropic penalty of crystallization, it also means that if the lowest-energy conformer is not amenable to stable crystal packing, crystallization can be completely inhibited.

Part 2: A Comparative Guide to Crystallization Methodologies

There is no single "best" method for crystallizing fluorinated pyrrolidines. The optimal strategy depends on the specific physicochemical properties of the molecule. The following sections compare common techniques, highlighting their applicability to these challenging targets.

Logical Workflow for Troubleshooting Crystallization

Before initiating extensive screening, it is crucial to have a logical approach to troubleshooting. The following workflow illustrates a decision-making process for tackling a new fluorinated pyrrolidine target.

G start Start: Purified (>95%) Fluorinated Pyrrolidine solvent_screen Primary Screen: Solvent Selection & Method start->solvent_screen evaporation Slow Evaporation solvent_screen->evaporation Try in Parallel diffusion Vapor Diffusion solvent_screen->diffusion Try in Parallel cooling Slow Cooling solvent_screen->cooling Try in Parallel assess1 Assess Outcome evaporation->assess1 diffusion->assess1 cooling->assess1 oil_precipitate Problem: Oiling Out / Amorphous Precipitate assess1->oil_precipitate Oil/Precipitate no_crystals Problem: Clear Solution (No Growth) assess1->no_crystals No Change poor_quality Problem: Poor Quality Crystals (Needles, Plates) assess1->poor_quality Poor Crystals success Success: Diffraction-Quality Crystal assess1->success Good Crystals change_solvent Solution: Change Polarity (Solvent/Anti-solvent) oil_precipitate->change_solvent lower_conc Solution: Lower Concentration oil_precipitate->lower_conc increase_conc Solution: Increase Concentration no_crystals->increase_conc poor_quality->change_solvent seeding Advanced Technique: Micro/Macro Seeding poor_quality->seeding cocrystal Advanced Technique: Co-crystallization Screen poor_quality->cocrystal change_solvent->solvent_screen Re-screen lower_conc->solvent_screen Re-screen increase_conc->solvent_screen Re-screen seeding->solvent_screen Re-screen cocrystal->solvent_screen Re-screen G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification (>95%) crystallization Crystallization Screen (Vapor Diffusion, etc.) synthesis->crystallization harvest Crystal Harvesting & Mounting crystallization->harvest screening Crystal Screening on Diffractometer harvest->screening data_collection Full Data Collection (X-ray Diffraction) screening->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation G Parent Non-Fluorinated Pyrrolidine HBond Strong N-H···O/N Hydrogen Bonds Parent->HBond Dominant Force vdW van der Waals Interactions Parent->vdW Secondary Force Fluorinated Fluorinated Pyrrolidine Fluorinated->vdW Baseline Force CH_F Weak C-H···F Interactions Fluorinated->CH_F Key Directional Force FF F···F Contacts Fluorinated->FF Packing Contributor Dipole Dipole-Dipole Interactions Fluorinated->Dipole Significant Force HBond->Parent Disrupted by F

Sources

A Senior Application Scientist's Guide to the Analytical Validation of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity and purity of chiral building blocks are paramount. (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its stereochemistry and the absence of impurities directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the analytical methodologies available for the validation of its purity, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a chiral compound, meaning it exists as non-superimposable mirror images, or enantiomers. The desired pharmacological activity is often associated with only one enantiomer, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. Therefore, ensuring high enantiomeric and chemical purity is not merely a quality control checkpoint but a fundamental aspect of drug safety and development.[1]

The synthesis of this fluorinated pyrrolidinol can introduce a variety of impurities, including:

  • Stereoisomers: The undesired (3S,4R) enantiomer and diastereomers.

  • Starting Materials and Intermediates: Unreacted precursors from the synthetic route.

  • By-products: Resulting from side reactions during synthesis.[2]

  • Residual Solvents: Organic volatiles used during synthesis and purification.[3]

  • Inorganic Impurities: Catalysts and reagents used in the manufacturing process.[3]

A robust analytical validation program is essential to demonstrate that the chosen analytical methods are fit for their intended purpose: to accurately and reliably quantify the purity of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride and to detect and quantify any impurities.[4] This validation must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity determination is dictated by the specific purity attribute being assessed (e.g., chiral purity, residual solvents, non-volatile impurities). Here, we compare the three most powerful and commonly employed techniques for the comprehensive purity assessment of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Technique Primary Application Strengths Limitations
Chiral HPLC Enantiomeric and chemical purity of non-volatile impurities.High resolution for stereoisomers, high precision and accuracy, well-established technique.[5]May require derivatization for detection, longer analysis times compared to GC.
GC-MS Residual solvents and volatile impurities.[3]High sensitivity and specificity, excellent for volatile compounds, definitive identification through mass spectra.[3][6]Not suitable for non-volatile or thermally labile compounds, often requires derivatization for polar analytes.
Quantitative NMR (qNMR) Absolute purity determination, structural confirmation.No need for a reference standard of the analyte, provides structural information, non-destructive.[7]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[7]

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Chemical Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[5] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and alcohols. The choice of a specific CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is critical and requires screening to achieve optimal separation.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly used with polysaccharide-based CSPs. A small amount of a basic additive, such as diethylamine, is often necessary to improve peak shape and reduce tailing for amine-containing compounds.

  • Detection: As (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be employed. However, for higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag may be necessary.

Experimental Protocol: Chiral HPLC-UV

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

Validation Parameters (as per ICH Q2(R1))

Parameter Acceptance Criteria
Specificity Baseline resolution of the desired enantiomer from its stereoisomers and any known impurities.
Linearity R² > 0.999 over a concentration range of LOQ to 150% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery for the assay of the main component.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 for the undesired enantiomer.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 for the undesired enantiomer.
Robustness No significant changes in resolution or retention times with small, deliberate variations in mobile phase composition, flow rate, and column temperature.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in mobile phase prep1->prep2 hplc Inject onto Chiral HPLC-UV prep2->hplc sep Separation of Enantiomers hplc->sep det UV Detection sep->det integ Peak Integration det->integ calc Calculate Purity and Impurity Levels integ->calc

Caption: Chiral HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the ideal technique for the identification and quantification of volatile organic compounds, such as residual solvents from the synthesis process.[3][6] Headspace GC is often preferred as it minimizes sample preparation and reduces the risk of contaminating the instrument with non-volatile matrix components.[6]

Causality of Experimental Choices:

  • Derivatization: For polar compounds like pyrrolidinols, derivatization is often necessary to increase their volatility and improve chromatographic performance. Silylation or acylation are common derivatization strategies.

  • GC Column: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good resolution for a wide range of volatile and semi-volatile compounds.

  • Mass Spectrometry Detection: MS provides definitive identification of impurities by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity when quantifying known impurities.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and an internal standard.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-350 amu (full scan)

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing prep1 Weigh sample into headspace vial prep2 Add solvent and internal standard prep1->prep2 hs Headspace Incubation prep2->hs gc GC Separation hs->gc ms MS Detection gc->ms integ Peak Integration and Library Search ms->integ calc Quantify Residual Solvents integ->calc

Caption: Headspace GC-MS workflow for residual solvent analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, both ¹H and ¹⁹F qNMR can be powerful tools.

Causality of Experimental Choices:

  • ¹⁹F qNMR: The presence of a fluorine atom provides a unique opportunity for ¹⁹F qNMR. The ¹⁹F NMR spectrum is often much simpler than the ¹H spectrum, with less signal overlap, making it ideal for quantification.[8]

  • Internal Standard: A certified reference material (CRM) containing the nucleus of interest (¹H or ¹⁹F) is used as the internal standard. The internal standard should have a signal that is well-resolved from the analyte signals.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.

Experimental Protocol: ¹⁹F qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

    • Accurately weigh a suitable amount of a certified ¹⁹F internal standard (e.g., trifluoroacetic acid).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard ¹⁹F observe pulse with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally)

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals to be integrated.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 nmr Acquire ¹⁹F qNMR spectrum prep2->nmr proc Phase and baseline correction nmr->proc integ Integrate analyte and IS signals proc->integ calc Calculate absolute purity integ->calc

Caption: ¹⁹F qNMR workflow for absolute purity determination.

Conclusion: An Integrated Approach to Purity Validation

A comprehensive analytical validation for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride purity requires a multi-faceted approach. No single technique can provide all the necessary information.

  • Chiral HPLC is indispensable for the accurate determination of enantiomeric and diastereomeric purity, as well as for profiling non-volatile related substances.

  • GC-MS is the method of choice for ensuring that residual solvents and other volatile impurities are below acceptable limits.

  • Quantitative NMR , particularly ¹⁹F qNMR, offers a powerful and elegant method for determining the absolute purity of the material and serves as an excellent orthogonal technique to chromatography.

By integrating these methodologies, researchers, scientists, and drug development professionals can build a robust and scientifically sound analytical package that ensures the quality, safety, and efficacy of this critical chiral building block, thereby paving the way for the successful development of novel therapeutics.

References

  • BenchChem. (2025). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. BenchChem.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • U.S. Food & Drug Administration. (2020). Combined Direct Injection N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) Impurity Assay by GC/MS. FDA.
  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Webster, G. K. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • Bold, C. P., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta.
  • Gawande, S., et al. (2014). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences.
  • Rao, B. P., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Young Pharmacists.
  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Malz, F., & Jancke, H. (2005). Validation of 1H-NMR for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Department of Health and Human Services. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • ChemScene. (n.d.). rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride). ChemScene.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Diva-Portal.org. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • National Center for Biotechnology Information. (2021).
  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.).
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis. (n.d.).
  • Agilent. (n.d.).
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Journal of Chinese Pharmaceutical Sciences. (2018).
  • National Center for Biotechnology Information. (n.d.).
  • Core.ac.uk. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth procedural guidance for the safe and compliant disposal of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride (CAS No. 1638744-31-6). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document synthesizes established best practices for halogenated organic compounds with available data on structurally similar molecules to offer a robust operational plan.

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride with detailed disposal information (Section 13) could not be located. The following procedures are based on the known hazards of similar fluorinated organic compounds, pyrrolidine derivatives, and general regulatory guidelines. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) policies and a site-specific risk assessment performed by qualified personnel.

Hazard Assessment and Core Principles

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a halogenated organic compound. The presence of a carbon-fluorine bond classifies it as a halogenated organic waste, which requires specific disposal pathways, typically incineration at a licensed facility.[1] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, suggests potential for basicity and reactivity with acids, while the hydrochloride salt form indicates it is acidic in solution. A safety data sheet for the similar, non-fluorinated compound (S)-3-Fluoropyrrolidine hydrochloride indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2]

Core Disposal Principle: The primary directive is to prevent the release of this compound into the environment.[2] It must be disposed of as hazardous chemical waste through an approved waste disposal plant.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride for disposal, ensure the following PPE is worn to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended if there is a risk of splashing.Protects against accidental splashes of the compound, which may cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for added protection.Provides a barrier against skin contact. The SDS for a similar compound indicates it causes skin irritation.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.The hydrochloride salt is likely a solid, but dust or aerosols may be generated. Similar compounds may cause respiratory irritation.[2]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure compliant disposal.[1]

Step-by-Step Waste Collection:

  • Select a Designated Waste Container:

    • Use a clearly labeled, leak-proof container compatible with halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • Clearly write the full chemical name: "(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride" and its CAS number: "1638744-31-6".

    • Maintain a log of the amount of waste added to the container.[1]

  • Waste Segregation:

    • Crucially, this waste stream must be designated as "Halogenated Organic Waste." [1][5]

    • Do NOT mix with non-halogenated organic solvents.

    • Do NOT mix with strong acids, strong bases, or strong oxidizing agents.[6]

    • Do NOT mix with aqueous waste streams.

G cluster_generation Waste Generation cluster_segregation Waste Segregation Decision cluster_containers Waste Collection Containers A (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride Waste B Is the waste a halogenated organic compound? A->B C Halogenated Organic Waste (e.g., Green Labeled Carboy) B->C Yes D Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) B->D No E Aqueous Waste (e.g., Blue Labeled Carboy) B->E No

On-site Storage and Disposal Request

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area.[7] Ensure it is stored in secondary containment to prevent spills.

  • Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[4][7]

  • Disposal Request: Once the container is approaching its fill limit (typically 75-80% full) or the time limit, submit a chemical waste pickup request to your institution's EHS department. Do not overfill containers.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses. Always have a spill kit readily available that is appropriate for the chemicals being handled.

Minor Spill (Contained, small quantity):

  • Alert Personnel: Immediately alert others in the vicinity.[5]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover and contain the spill. Work from the outside in to prevent spreading.[8]

  • Collect Residue: Carefully sweep or scoop the absorbent material and place it into a designated, sealable container for hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride" and dispose of it as hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable detergent and water, then wipe dry.

Major Spill (Large quantity, uncontained, or in a poorly ventilated area):

  • EVACUATE: Immediately evacuate the area.[9]

  • ALERT: Alert your supervisor and call your institution's emergency number or 911.[5]

  • SECURE: If safe to do so, close the door to the affected area to contain vapors.

  • ASSIST: Tend to any injured or contaminated personnel.[4]

  • DO NOT attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

G Spill Chemical Spill Occurs Assess Assess Spill (Minor vs. Major) Spill->Assess Exposure Personnel Exposure? (Skin, Eyes, Inhalation) Spill->Exposure MinorSpill Minor Spill Protocol 1. Alert Personnel 2. Don PPE 3. Contain & Absorb 4. Collect & Label Waste 5. Decontaminate Assess->MinorSpill Minor MajorSpill Major Spill Protocol 1. EVACUATE 2. ALERT (EHS/911) 3. SECURE Area 4. ASSIST Personnel Assess->MajorSpill Major End Report Incident to Supervisor MinorSpill->End MajorSpill->End FirstAid Administer First Aid - Flush with water (15 min) - Move to fresh air - Seek medical attention Exposure->FirstAid Yes FirstAid->End

Regulatory Framework

The disposal of this chemical is governed by federal and state regulations. Key among these are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and regulations from the Occupational Safety and Health Administration (OSHA).[3][10] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a laboratory setting.[7] It is your responsibility to be aware of and compliant with all applicable local, state, and federal laws.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). Enviro-Safe. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Procedure for Chemical Spills. (n.d.). Ajman University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

Personal protective equipment for handling (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to work safely and effectively.

Understanding the Hazard Profile

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a fluorinated organic compound whose hazard profile necessitates careful handling. Based on data for the compound and its close structural analogs, the primary concerns involve dermal, ocular, and respiratory exposure.

Key Hazards:

  • Skin Corrosion/Irritation: Assumed to be a significant irritant and potentially corrosive upon prolonged contact.

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.

  • Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.

This profile is typical for many functionalized amine hydrochlorides, where the acidic nature of the salt and the biological activity of the core molecule contribute to its hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the material being handled. The following table summarizes the recommended PPE for routine laboratory operations involving (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Protection Type Recommended Equipment Rationale & Key Considerations
Eye & Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. The high risk of serious eye damage necessitates a full seal around the eyes (goggles). A face shield is required when handling larger quantities or when there is a significant risk of splashes.
Skin Protection Nitrile gloves (minimum 5 mil thickness) and a fully buttoned lab coatNitrile provides good resistance to a broad range of chemicals. Ensure gloves are regularly inspected for tears or pinholes. A lab coat protects against incidental contact with skin and clothing.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the preferred method for respiratory protection. All weighing and solution preparation should be performed within a fume hood to prevent inhalation of the powdered compound. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required, but this should be a last resort and requires a formal respiratory protection program.
Operational Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following diagram and steps outline a proven process for safely handling (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_sol Prepare Solution in Hood handle_weigh->handle_sol clean_decon Decontaminate Work Area handle_sol->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Safe Handling Workflow for (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS to be aware of all potential hazards and emergency procedures.

    • Don Appropriate PPE: As detailed in the table above, put on your lab coat, chemical safety goggles, and nitrile gloves.

    • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Handling:

    • Weighing: Conduct all weighing operations within the fume hood to contain any airborne dust. Use a tared weigh boat or paper.

    • Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Keep the container covered as much as possible during the process.

  • Post-Handling & Disposal:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

    • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container. Aqueous and organic waste streams should be segregated into appropriate, labeled containers. Follow all institutional and local regulations for chemical waste disposal.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of yourself and your colleagues. This proactive approach to chemical handling is fundamental to successful and responsible scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride
Reactant of Route 2
(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。